molecular formula C15H22O3 B1217064 2-Ethylhexyl 4-hydroxybenzoate CAS No. 5153-25-3

2-Ethylhexyl 4-hydroxybenzoate

Cat. No.: B1217064
CAS No.: 5153-25-3
M. Wt: 250.33 g/mol
InChI Key: VTIMKVIDORQQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl-4-hydroxybenzoate is a benzoate ester.

Properties

IUPAC Name

2-ethylhexyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIMKVIDORQQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022525
Record name 2-Ethylhexyl p-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-25-3
Record name 2-Ethylhexyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl p-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl p-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLHEXYL P-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XG05SSB3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Ethylhexyl 4-hydroxybenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylhexyl 4-hydroxybenzoate (B8730719): Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analytical methods, and biological activities of 2-Ethylhexyl 4-hydroxybenzoate. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Properties and Structure

This compound, also known as octylparaben, is a benzoate (B1203000) ester characterized by a branched alkyl chain, which enhances its lipophilicity compared to shorter-chain parabens.[1]

Chemical Structure

The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-ethylhexanol group.[1] This structure includes an aromatic ring with a hydroxyl group at the para position and an ester linkage.[1] A chiral center is present in the 2-ethylhexyl chain.[1]

  • SMILES: CCCCC(CC)COC(=O)C1=CC=C(C=C1)O[2]

  • InChI: InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 2-Ethylhexylparaben, Octylparaben[1][3]
CAS Number 5153-25-3[1][4]
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.33 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[1][5]
Boiling Point 270°C at 50 mmHg, 362.6°C at 760 mmHg[1][4]
Density ~1.035 g/cm³[1][4]
Refractive Index 1.5190 to 1.5220[4]
Flash Point 144.6°C[1]
Solubility Poorly soluble in water, soluble in organic solvents[6]

Experimental Protocols

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of 4-hydroxybenzoic acid with 2-ethylhexanol in the presence of an acid catalyst.[4] The following is a representative protocol.

Materials:

  • 4-hydroxybenzoic acid

  • 2-ethylhexanol (used in excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene or a similar solvent capable of forming an azeotrope with water

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid, an excess of 2-ethylhexanol (to drive the equilibrium towards the product), and a suitable solvent like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

G cluster_synthesis Synthesis Workflow Reactants 4-hydroxybenzoic acid + 2-ethylhexanol + Acid Catalyst Reaction Reflux with Dean-Stark Trap (Water Removal) Reactants->Reaction Workup Cooling & Dilution Reaction->Workup Neutralization Wash with NaHCO3 Solution Workup->Neutralization Extraction Wash with Water & Brine Neutralization->Extraction Drying Dry with Anhydrous MgSO4 Extraction->Drying Isolation Solvent Evaporation Drying->Isolation Purification Vacuum Distillation or Column Chromatography Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a common method for the identification and quantification of this compound.[6] The following is a general protocol.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer component

  • This compound standard

  • Sample for analysis

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., in a gradient or isocratic elution). The aqueous phase may be acidified with a small amount of phosphoric acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

G cluster_hplc HPLC Analysis Workflow StandardPrep Prepare Calibration Standards Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare and Filter Sample SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Acquisition and Analysis Detection->DataAnalysis Quantification Quantify using Calibration Curve DataAnalysis->Quantification

Caption: General workflow for HPLC analysis of this compound.

Biological and Chemical Activity

Antimicrobial Activity

This compound is utilized as a broad-spectrum preservative in cosmetics, personal care products, and some industrial formulations due to its antimicrobial properties against a wide range of bacteria and fungi.[6] The primary mechanism of its antimicrobial action is the disruption of microbial cell membranes.[6] The lipophilic 2-ethylhexyl group enhances its ability to penetrate the lipid bilayer of cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[6]

Endocrine Disruption

There is evidence to suggest that this compound may act as an endocrine disruptor, exhibiting weak estrogenic activity.[6] It has been shown to bind to estrogen receptors, potentially mimicking the effects of estrogen and leading to disruptions in hormonal balance.[6]

Studies on the parent compound, 4-hydroxybenzoic acid, have indicated that its estrogen-like effects are mediated through the estrogen receptor α (ERα). Binding of the ligand to ERα can activate downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are involved in cell proliferation.

G cluster_pathway Potential Estrogenic Signaling Pathway EHHB 2-Ethylhexyl 4-hydroxybenzoate ERa Estrogen Receptor α (ERα) EHHB->ERa PI3K PI3K ERa->PI3K ERK ERK ERa->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation

Caption: Potential estrogenic signaling pathway of this compound.

A study using the Japanese medaka fish model demonstrated that exposure to this compound can lead to adverse effects on growth, development, and reproduction, which may be mediated by its weak estrogenic activity.[7] These findings highlight the importance of further research into the endocrine-disrupting potential of this compound.

References

Synthesis of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-Ethylhexyl 4-hydroxybenzoate (B8730719), a compound of interest in various chemical and pharmaceutical applications. The primary route for its preparation is the Fischer-Speier esterification of 4-hydroxybenzoic acid with 2-ethylhexanol. This process is typically catalyzed by a strong acid and involves the removal of water to drive the reaction equilibrium towards the formation of the desired ester.

Core Synthesis Pathway: Fischer-Speier Esterification

The synthesis of 2-Ethylhexyl 4-hydroxybenzoate is achieved through the acid-catalyzed esterification of 4-hydroxybenzoic acid with 2-ethylhexanol. The reaction proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester. To ensure a high conversion rate, the water produced during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow Reactants 4-Hydroxybenzoic Acid + 2-Ethylhexanol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction Workup Reaction Work-up (Neutralization, Washing) Reaction->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification Product 2-Ethylhexyl 4-hydroxybenzoate Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established principles of Fischer esterification.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 0.1 mol), 2-ethylhexanol (e.g., 0.12 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%), and toluene (e.g., 100 mL).

  • Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, or until no more water is observed to be forming (typically 4-8 hours).

  • Reaction Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst.

    • Deionized water (2 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a low-melting solid, can be further purified by either vacuum distillation or recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield pure this compound.

The logical relationship of the key synthesis steps is depicted in the following diagram.

Synthesis_Steps cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase charge_reactants Charge Reactants & Catalyst reflux Heat to Reflux with Water Removal charge_reactants->reflux Initiate Reaction cooling Cool Reaction Mixture reflux->cooling neutralization Neutralize Acid Catalyst cooling->neutralization washing Wash with Water & Brine neutralization->washing drying Dry Organic Layer washing->drying solvent_removal Remove Solvent drying->solvent_removal recrystallization Recrystallize Product solvent_removal->recrystallization

Caption: Key steps in the synthesis and purification of this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference/Note
Reactants
4-Hydroxybenzoic acid1.0 molar equivalentStoichiometric base
2-Ethylhexanol1.2 - 1.5 molar equivalentsUse of excess alcohol to favor ester formation
p-Toluenesulfonic acid1 - 5 mol %Typical catalytic loading
Reaction Conditions
SolventToluene or other azeotroping agentFor azeotropic water removal
TemperatureReflux temperature of the solventTypically 110-120 °C for toluene
Reaction Time4 - 8 hoursMonitored by TLC or water collection
Product Profile
Molecular FormulaC₁₅H₂₂O₃-
Molecular Weight250.33 g/mol -
AppearanceColorless to light yellow liquid or solid[1]
Boiling Point270 °C at 50 mmHg[1]
Purity (Commercial)≥98.0%[2]
Yield
Expected Yield80 - 95%Based on similar esterification reactions

Signaling Pathway Analogy in Reaction Mechanism

While not a biological signaling pathway, the catalytic cycle of Fischer esterification can be visualized in a similar manner, showing the regeneration of the acid catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle Protonation Protonation of Carboxylic Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Deprotonation->Protonation Catalyst Regeneration Product Ester + Water Deprotonation->Product Catalyst_Out H+ Deprotonation->Catalyst_Out Reactants Carboxylic Acid + Alcohol Reactants->Protonation Catalyst_In H+ Catalyst_In->Protonation

Caption: Catalytic cycle of acid-catalyzed Fischer esterification.

References

Mechanism of action of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 2-Ethylhexyl 4-hydroxybenzoate (B8730719)

Introduction

2-Ethylhexyl 4-hydroxybenzoate, also known as octylparaben, is a synthetic organic compound classified as an ester of p-hydroxybenzoic acid and 2-ethylhexanol.[1][2] Its chemical formula is C₁₅H₂₂O₃, and its structure features a 4-hydroxybenzoic acid moiety esterified with a branched 2-ethylhexanol group.[3] This branched alkyl chain increases its lipophilicity and hydrophobicity compared to parabens with shorter, linear chains.[1][3]

Primarily, this compound (2-EHHB) is utilized as a broad-spectrum antimicrobial preservative in cosmetics, personal care products, and some pharmaceuticals to prevent the growth of bacteria and fungi, thereby extending product shelf life.[1][3] It also has applications as a UVB radiation absorber, offering protection against sun exposure.[1] However, its biological activities, particularly its potential to interact with endocrine pathways, have made it a subject of extensive scientific research.[1][4][5]

This document provides a detailed technical overview of the known mechanisms of action of this compound, focusing on its antimicrobial properties and its role as an endocrine-disrupting chemical (EDC).

Core Mechanisms of Action

The biological effects of 2-EHHB are primarily attributed to two distinct mechanisms: its ability to disrupt microbial cells and its capacity to interfere with endocrine signaling pathways.

Antimicrobial Activity

The efficacy of 2-EHHB as a preservative stems from its ability to compromise microbial integrity through a multi-faceted approach. The primary mechanism involves the disruption of microbial cell membranes.[1] The compound's lipophilic 2-ethylhexyl chain enhances its penetration into the lipid bilayers of bacterial and fungal cell membranes.[1] This interaction increases membrane permeability, leading to the leakage of essential intracellular components, disruption of cellular respiration, and ultimately, cell lysis and death.[1]

Furthermore, 2-EHHB can inhibit the activity of essential microbial enzymes, such as those involved in bacterial cell wall synthesis and ATPases, further contributing to its antimicrobial effect.[1] The antimicrobial activity of parabens generally increases with the length of the alkyl chain; thus, 2-EHHB exhibits potent activity.[6][7]

Endocrine Disruption

A significant body of research has focused on the potential for 2-EHHB to act as an endocrine disruptor, specifically by mimicking the action of estrogen.[1][4][5] This activity is mediated through its interaction with nuclear hormone receptors, primarily the estrogen receptor (ER).

Estrogenic Activity: 2-EHHB is characterized as a "weak estrogen" or xenoestrogen.[5][8] It can bind to estrogen receptors (ERα and ERβ), mimicking the natural ligand, 17β-estradiol.[1][4][9] This binding, although weaker than that of estradiol, is sufficient to activate the receptor and initiate downstream signaling cascades that are normally regulated by estrogen.[5][8] The binding affinity of parabens to the ER tends to increase with the length of the alkyl side chain, making 2-EHHB one of the more potent estrogenic parabens.[9] This interaction can potentially disrupt the hormonal balance, affecting reproductive and developmental processes in exposed organisms.[1]

Androgenic and Other Endocrine Pathways: While estrogen receptor agonism is the most predominant effect, data from the EPA's ToxCast program suggests that 2-EHHB may also exhibit androgen receptor (AR) agonism and both ER and AR antagonism, albeit to a lesser extent.[5] In a study on Japanese medaka, testicular interstitial cell hyperplasia was observed, which can be a compensatory response to reduced circulating androgens, suggesting a potential interference with androgen production.[5]

Signaling Pathways

The primary signaling pathway affected by 2-EHHB is the estrogen receptor-mediated pathway.

Upon binding of 2-EHHB to the estrogen receptor (ER) in the cytoplasm, the receptor-ligand complex undergoes a conformational change. This complex then dimerizes and translocates to the nucleus. Inside the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate estrogenic effects, such as cell proliferation.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_EHHB 2-EHHB ER Estrogen Receptor (ER) 2_EHHB->ER Binds ER_EHHB_Complex ER-EHHB Complex Dimer Dimerized Complex ER_EHHB_Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds Dimer->ERE Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., for cell proliferation) mRNA->Protein Translation

Caption: Estrogen receptor signaling pathway activated by this compound (2-EHHB).

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity and toxicity of this compound.

ParameterSpecies/SystemValueReference(s)
Receptor Binding
Estrogen Receptor RBA¹Rat Uterine CytosolWeak to Moderate Affinity[9]
Estrogen Receptor Pathway ScoreEPA ToxCast™ (in vitro)~0.37 (relative to 17β-estradiol)[5]
In Vivo Toxicity
Fecundity Effects (LOAEL²)Japanese Medaka (Oryzias latipes)5.32 µg/L[5][10]
Growth Effects (LOAEL²)Japanese Medaka (F0, F1)48.8 µg/L[5][10]
NOAEL³ (Systemic Toxicity)Rat (Oral, 90-day, by read-across)Interpolated to be 1000 mg/kg bw/day[11]
NOAEL³ (DART⁴)Rat (Oral, by read-across)Interpolated to be 1000 mg/kg bw/day[11]

¹ RBA: Relative Binding Affinity, compared to 17β-estradiol. ² LOAEL: Lowest Observed Adverse Effect Level. ³ NOAEL: No-Observed-Adverse-Effect Level. Data for shorter-chain parabens (methyl and propyl) were used to interpolate the hazard profile for other linear n-alkyl parabens. ⁴ DART: Developmental and Reproductive Toxicity.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to 2-EHHB's mechanism of action.

Protocol: In Vitro Estrogenicity - Yeast Estrogen Screen (YES) Assay

This protocol is based on the recombinant yeast assay described in studies evaluating xenoestrogens.[4][8]

  • Objective: To determine the estrogenic activity of 2-EHHB by measuring the activation of a human estrogen receptor (hER) expressed in yeast, which in turn drives the expression of a reporter gene (e.g., lacZ for β-galactosidase).

  • Materials:

    • Recombinant Saccharomyces cerevisiae strain containing the hER expression plasmid and a reporter plasmid with EREs upstream of the lacZ gene.

    • Yeast growth medium (YPD).

    • Assay medium with chromogenic substrate (e.g., CPRG).

    • This compound (test compound).

    • 17β-Estradiol (positive control).

    • Ethanol or DMSO (vehicle control).

    • 4-Hydroxy tamoxifen (B1202) (estrogen antagonist).

    • 96-well microplates.

    • Incubator (30°C), microplate reader.

  • Methodology:

    • Prepare a stock solution of 2-EHHB in ethanol. Create a serial dilution series to achieve the desired final test concentrations. Prepare similar dilutions for the positive control.

    • Grow the recombinant yeast in YPD medium overnight at 30°C with shaking.

    • Dilute the overnight culture in the assay medium.

    • In a 96-well plate, add the test compound dilutions, positive control, and vehicle control to designated wells in triplicate.

    • To test for receptor-mediated action, co-incubate a parallel set of wells containing 2-EHHB with the antagonist 4-hydroxy tamoxifen.[8]

    • Add the diluted yeast suspension to all wells.

    • Seal the plate and incubate at 30°C for 48-72 hours.

    • Monitor for a color change from yellow/orange to red, indicating β-galactosidase activity.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) to quantify the estrogenic potency.

Protocol: In Vivo Uterotrophic Assay in Rodents

This protocol is a standard method for assessing estrogenic activity in vivo, as referenced in comparative studies.[4]

  • Objective: To assess the estrogenic activity of 2-EHHB by measuring the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rats.

  • Materials:

    • Immature (e.g., 21-day-old) female Sprague-Dawley rats.

    • This compound.

    • Positive control (e.g., 17β-Estradiol).

    • Vehicle (e.g., corn oil).

    • Gavage needles or subcutaneous injection supplies.

    • Analytical balance.

  • Methodology:

    • Acclimatize animals for several days. Randomly assign animals to dose groups (e.g., vehicle control, positive control, and multiple 2-EHHB dose levels), with at least 6-8 animals per group.

    • Administer the test compound, positive control, or vehicle daily for three consecutive days via oral gavage or subcutaneous injection.[8]

    • Record body weights daily.

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away adhering fat and connective tissue, and blot to remove luminal fluid.

    • Record the wet weight of the uterus immediately.

  • Data Analysis: Calculate the mean uterine weight for each group. Normalize the uterine weight to the final body weight. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Uterotrophic_Assay_Workflow cluster_prep Preparation cluster_dosing Dosing Phase (3 Days) cluster_necropsy Necropsy (Day 4) cluster_analysis Data Analysis Acclimatize Acclimatize Immature Female Rats Group Randomize into Groups (Control, Positive, Test) Acclimatize->Group Dose Daily Administration (Oral Gavage or SC) Group->Dose Weigh Record Body Weight Daily Dose->Weigh Euthanize Euthanize Animals Weigh->Euthanize Dissect Dissect Uterus Euthanize->Dissect Weigh_Uterus Record Uterine Wet Weight Dissect->Weigh_Uterus Normalize Normalize Uterine Weight to Body Weight Weigh_Uterus->Normalize Stats Statistical Analysis (ANOVA) Normalize->Stats Result Determine Estrogenic Effect Stats->Result

Caption: Experimental workflow for the in vivo rodent uterotrophic assay.

Conclusion

The mechanism of action of this compound is twofold. As an antimicrobial agent, it functions by disrupting the cell membranes and enzymatic activities of bacteria and fungi. As a biologically active molecule in vertebrates, it primarily acts as a xenoestrogen by binding to and activating estrogen receptors, thereby initiating estrogen-dependent signaling pathways. While its estrogenic potency is significantly lower than that of endogenous estradiol, its widespread use in consumer products necessitates a thorough understanding of these mechanisms for comprehensive safety and risk assessment. Further research into its potential interactions with other nuclear receptors and signaling pathways will continue to refine our understanding of its complete toxicological profile.

References

A Technical Guide to the Antimicrobial Properties of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as ethylhexylparaben, is a member of the paraben family of preservatives widely utilized in cosmetic, pharmaceutical, and food products for its antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of its antimicrobial activity. While specific quantitative efficacy data for 2-Ethylhexyl 4-hydroxybenzoate is not extensively available in publicly accessible literature, this guide synthesizes information on the well-established antimicrobial mechanisms of parabens, details standard experimental protocols for their evaluation, and presents generalized efficacy data for the paraben class. This information is intended to serve as a foundational resource for researchers and professionals in drug development and related fields.

Introduction

Parabens are esters of p-hydroxybenzoic acid and have a long history of use as effective broad-spectrum antimicrobial agents.[1] Their efficacy is attributed to their ability to disrupt microbial cell integrity and interfere with critical cellular processes. The antimicrobial activity of parabens is known to increase with the length of their alkyl chain, suggesting that this compound, with its C8 alkyl group, possesses significant antimicrobial potential. This document explores the mechanisms of action, provides standardized testing methodologies, and summarizes the known antimicrobial spectrum of parabens to infer the properties of this compound.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of parabens, including by extension this compound, involves the disruption of microbial cell membranes. This leads to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death. Additionally, parabens are understood to inhibit the synthesis of DNA and RNA and interfere with the activity of key cellular enzymes, further hindering microbial growth and survival.

Visualizing the General Antimicrobial Mechanism of Parabens

Paraben_Antimicrobial_Mechanism cluster_paraben This compound cluster_microbe Microbial Cell cluster_effects Antimicrobial Effects Paraben Ethylhexylparaben Membrane Cell Membrane Paraben->Membrane Interacts with DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Enzymes Essential Enzymes Paraben->Enzymes Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Synthesis_Inhibition Inhibition of DNA/RNA Synthesis DNA_RNA->Synthesis_Inhibition Enzyme_Inhibition Inhibition of Key Enzyme Function Enzymes->Enzyme_Inhibition Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Synthesis_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: General antimicrobial mechanisms of parabens.

Antimicrobial Efficacy Data

The following tables provide generalized MIC ranges for common parabens against a variety of microorganisms to serve as a comparative reference.

Table 1: General Minimum Inhibitory Concentration (MIC) Ranges for Common Parabens against Bacteria and Fungi

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus1000 - 4000500 - 2000
Escherichia coli500 - 2000250 - 1000
Pseudomonas aeruginosa1000 - 4000500 - 2000
Candida albicans500 - 2000125 - 500
Aspergillus niger250 - 1000125 - 500

Note: These are general ranges, and specific MIC values can vary depending on the strain and testing conditions.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized protocols are essential for the accurate and reproducible assessment of antimicrobial efficacy. The following are detailed methodologies for common in vitro susceptibility tests.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow start Start prep_stock Prepare Stock Solution of This compound start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates at Optimal Temperature and Time inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution MIC testing.

Detailed Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) and sterilized by filtration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is added to each well.

  • Serial Dilutions: The stock solution is serially diluted (typically 2-fold) across the wells of the plate to create a range of concentrations. Control wells (growth control with no compound and sterility control with no microorganisms) are included.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

  • Inoculation: Each well (except the sterility control) is inoculated with the microbial suspension to achieve a final desired cell concentration.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar (B569324) Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium.

Detailed Methodology:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. A control plate without the compound is also prepared.

  • Inoculum Preparation: A standardized microbial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.

Zone of Inhibition (Agar Disc Diffusion) Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the substance.

Detailed Methodology:

  • Preparation of Agar Plates: A sterile agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculum Preparation and Plating: A standardized microbial suspension is evenly spread over the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Application of Discs: Sterile filter paper discs are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar. A control disc with the solvent alone is also used.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Conclusion

This compound is a potentially potent antimicrobial agent, a characteristic inferred from the established properties of the paraben family. Its primary mechanism of action involves the disruption of microbial cell membranes and vital cellular functions. While specific quantitative antimicrobial data for this particular paraben is limited in the public domain, the standardized experimental protocols detailed in this guide provide a robust framework for its evaluation. Further research to generate specific MIC and zone of inhibition data for this compound against a broad range of clinically and industrially relevant microorganisms is warranted to fully characterize its antimicrobial profile and support its continued application in various products.

References

Endocrine Disrupting Potential of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (EHOHB), also known as octylparaben, is a paraben ester utilized as a preservative in a variety of consumer products. Its potential to interact with the endocrine system has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of EHOHB, with a focus on its effects on estrogenic, androgenic, and thyroid pathways, as well as its impact on steroidogenesis. This document summarizes available quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and risk assessment. While evidence suggests weak estrogenic activity, data on its androgenic and thyroid-disrupting effects are limited, highlighting a critical need for further investigation.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Parabens, a class of p-hydroxybenzoic acid esters, have come under scrutiny for their potential endocrine-disrupting properties. 2-Ethylhexyl 4-hydroxybenzoate (CAS No. 5153-25-3) is a long-chain paraben used in cosmetics and personal care products. Understanding its potential to interact with hormonal pathways is crucial for assessing its safety and for the development of safer alternatives. This guide synthesizes the available scientific literature on the endocrine-disrupting potential of EHOHB, focusing on in vitro evidence.

Estrogenic Potential

The estrogenic activity of this compound has been evaluated primarily through in vitro estrogen receptor (ER) binding assays. These assays measure the ability of a chemical to displace a radiolabeled estrogen from the estrogen receptor.

Quantitative Data for Estrogenic Activity
Assay TypeEndpointValueReference
Rat Estrogen Receptor Competitive-Binding AssayIC504.95 x 10⁻⁶ M[Blair et al., 2000]
Rat Estrogen Receptor Competitive-Binding AssayRelative Binding Affinity (RBA)0.018 (Estradiol = 100)[Blair et al., 2000]
U.S. EPA ToxCast™Estrogen Receptor Pathway Model Score~0.37 (17β-estradiol = 1)[US EPA, 2020; Williams et al., 2017][1]
Experimental Protocol: Estrogen Receptor Competitive-Binding Assay

This protocol is a generalized representation based on established methodologies.

Objective: To determine the relative binding affinity of a test chemical for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-Estradiol (radiolabeled ligand)

  • Test chemical (this compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction: A constant amount of uterine cytosol and [³H]-Estradiol are incubated with increasing concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test chemical.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound [³H]-Estradiol. The mixture is then centrifuged to pellet the charcoal.

  • Quantification: The supernatant, containing the receptor-bound [³H]-Estradiol, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated relative to the IC50 of 17β-estradiol.

Signaling Pathway and Experimental Workflow

Estrogen_Signaling_and_Assay cluster_pathway Estrogen Receptor Signaling Pathway cluster_workflow ER Competitive-Binding Assay Workflow E2 17β-Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds EHOHB 2-Ethylhexyl 4-hydroxybenzoate EHOHB->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Start Start Prepare_Cytosol Prepare Uterine Cytosol (ER source) Start->Prepare_Cytosol Incubate Incubate ER with [³H]-E2 & Test Compound Prepare_Cytosol->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 & RBA Measure->Analyze End End Analyze->End

Estrogen signaling and assay workflow.

Androgenic and Anti-Androgenic Potential

Data on the direct androgenic or anti-androgenic activity of this compound are scarce. Studies on other parabens have shown some anti-androgenic properties in vitro. However, one study utilizing a recombinant yeast two-hybrid assay reported no anti-androgenic effect for heptyl, octyl (2-ethylhexyl), and dodecyl parabens[2].

Quantitative Data for Anti-Androgenic Activity of Related Parabens
CompoundAssay TypeEndpointValueReference
MethylparabenAndrogen Receptor (AR) Transcriptional Activity AssayInhibition of testosterone-induced activity~40% at 10 µM[Chen et al., 2007][3]
ButylparabenAndrogen Receptor (AR) Transcriptional Activity AssayInhibition of testosterone-induced activity~33% at 10 µM[Chen et al., 2007][3]
PropylparabenAndrogen Receptor (AR) Transcriptional Activity AssayInhibition of testosterone-induced activity~19% at 10 µM[Chen et al., 2007][3]

Note: These data are for other parabens and not this compound. The structural differences may lead to different biological activities.

Experimental Protocol: Androgen Receptor Transactivation Assay

This protocol describes a common method for assessing androgenic and anti-androgenic activity.

Objective: To determine if a test chemical can activate (agonist) or inhibit (antagonist) the androgen receptor-mediated gene transcription.

Materials:

  • A mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Test chemical (this compound).

  • Testosterone or Dihydrotestosterone (DHT) as a reference androgen.

  • A known anti-androgen (e.g., flutamide) as a positive control for antagonism.

  • Cell culture medium and reagents.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.

  • Agonist Mode: Expose the cells to increasing concentrations of the test chemical to assess for androgenic activity.

  • Antagonist Mode: Expose the cells to a fixed concentration of a reference androgen (e.g., DHT) along with increasing concentrations of the test chemical to assess for anti-androgenic activity.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist: Generate a dose-response curve and determine the EC50 value (concentration for 50% maximal activity).

    • Antagonist: Generate an inhibition curve and determine the IC50 value (concentration for 50% inhibition of the androgen-induced response).

Androgen Receptor Signaling and Assay Logic

Androgen_Signaling_and_Assay cluster_pathway Androgen Receptor Signaling cluster_assay AR Transactivation Assay Logic Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Test_Compound Test Compound (EHOHB) Agonist_Test Agonist Test Test_Compound->Agonist_Test Antagonist_Test Antagonist Test Test_Compound->Antagonist_Test Agonist_Result Agonistic Activity? Agonist_Test->Agonist_Result Induces Reporter Gene? Antagonist_Result Anti-androgenic Activity? Antagonist_Test->Antagonist_Result Inhibits Androgen-induced Reporter Gene? Thyroid_Pathway_and_Assay cluster_pathway Thyroid Hormone Synthesis cluster_workflow TPO Inhibition Assay Workflow Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling (TPO) Start Start Prepare_Reaction Prepare Reaction Mix (TPO, Buffer, Test Compound) Start->Prepare_Reaction Add_Substrate Add Substrate & H₂O₂ Prepare_Reaction->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Determine_IC50 Determine IC50 Measure_Activity->Determine_IC50 End End Determine_IC50->End Steroidogenesis_and_H295R cluster_pathway Simplified Steroidogenesis Pathway cluster_assay H295R Assay Principle Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) H295R_Cells H295R Cells Expose_Chemical Expose to Test Chemical H295R_Cells->Expose_Chemical Measure_Hormones Measure Testosterone & Estradiol Expose_Chemical->Measure_Hormones Assess_Effect Assess for Changes in Hormone Levels Measure_Hormones->Assess_Effect

References

Estrogenic Activity of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogenic activity of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EH-4-HB), also known as octylparaben. C.A.S. Number: 5153-25-3.[1] This document summarizes key findings from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and safety assessment of this compound.

Executive Summary

2-Ethylhexyl 4-hydroxybenzoate is a branched-chain paraben used as a preservative in cosmetics and personal care products.[2] Concerns have been raised about its potential endocrine-disrupting properties, specifically its ability to mimic the action of estrogen. This guide consolidates scientific data demonstrating that 2-EH-4-HB exhibits weak estrogenic activity. It interacts with the estrogen receptor, can induce proliferative effects in estrogen-responsive cells, and can affect reproductive and developmental endpoints in animal models. The United States Environmental Protection Agency (EPA) selected 2-EH-4-HB for endocrine disruptor screening based on in vitro bioactivity scores from androgen and estrogen receptor pathway models.[2][3]

In Vitro Estrogenic Activity

In vitro studies are fundamental in characterizing the estrogenic potential of a compound by examining its interaction with the estrogen receptor (ER) and its ability to elicit a cellular response.

Estrogen Receptor Binding Affinity

The initial step in estrogenic activity is the binding of the compound to the estrogen receptor. Competitive binding assays are employed to determine the relative affinity of a test compound to the ER compared to the natural ligand, 17β-estradiol (E2).

Table 1: Estrogen Receptor Binding Data for this compound

Assay TypeReceptorTest SystemRelative Binding Affinity (RBA %) vs. E2IC50Reference
Competitive Binding AssayHuman ERαIn vitro0.00233Not ReportedAkahori et al., 2008[4]

Note: The RBA of 0.00233% was identified as the lowest binding potency likely to elicit an in vivo estrogenic response in a uterotrophic assay.[4]

Transcriptional Activation Assays

These assays measure the ability of a compound, after binding to the ER, to activate the transcription of a reporter gene. Yeast-based assays (Yeast Estrogen Screen, YES) and mammalian cell-based reporter gene assays are commonly used.

Table 2: Transcriptional Activation Data for Parabens

CompoundAssay TypeTest SystemRelative Potency vs. E2EC50Reference
ButylparabenYeast-based estrogen assayRecombinant yeast1/10,000Not ReportedRoutledge et al., 1998

Note: Data for 2-EH-4-HB was not explicitly found in the searched literature for this specific assay, but data for other parabens indicate a structure-activity relationship where longer, branched alkyl chains may influence potency.

Cell Proliferation Assays

The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-responsive cell lines, most commonly the human breast cancer cell line MCF-7, to measure the proliferative effect of a compound.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)

  • Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[5]

  • Hormone Depletion: To remove residual estrogens, cells are cultured in a hormone-free medium (phenol red-free EMEM with charcoal-dextran stripped FBS) for a period of 72 hours prior to the experiment.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.3 x 10^4 cells/well.[6]

  • Treatment: Cells are exposed to a range of concentrations of 2-EH-4-HB, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: The plates are incubated for a period of 6 days (144 hours), allowing for cell proliferation.

  • Quantification: Cell viability and proliferation are assessed using assays such as MTT, SRB, or BrdU incorporation, which measure metabolic activity, total protein, or DNA synthesis, respectively.[5] Absorbance is read using a microplate reader.

  • Data Analysis: The proliferative effect is calculated as the ratio of cell number in the presence of the test compound to the cell number in the vehicle control.

In Vivo Estrogenic Activity

In vivo assays provide data on the effects of a compound in a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME) processes.

Uterotrophic Assay

The rodent uterotrophic assay is a standardized short-term screening test for in vivo estrogenic activity, measuring the increase in uterine weight in immature or ovariectomized female rats.[7][8]

Table 3: Uterotrophic Assay Data for this compound

Species/ModelRoute of AdministrationLowest Effect Level (LEL)Maximum Dose TestedResultReference
Rat (Ovariectomized)Subcutaneous200 mg/kg/dayNot ReportedActiveU.S. EPA EDSP

Experimental Protocol: Rodent Uterotrophic Bioassay (OECD TG 440)

  • Animals: Immature female rats (e.g., Sprague-Dawley) or adult ovariectomized rats are used.[7]

  • Acclimation: Animals are acclimated to laboratory conditions.

  • Dosing: Animals are administered the test substance (2-EH-4-HB), a positive control (e.g., ethinyl estradiol), or a vehicle control daily for 3-7 consecutive days via oral gavage or subcutaneous injection.[9]

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a dry weight.

  • Endpoint: A statistically significant increase in uterine weight relative to the vehicle control group indicates a positive estrogenic response.

Fish-Based Assays

Fish models are sensitive indicators of endocrine disruption in aquatic environments.

Table 4: In Vivo Fish Study Data for this compound

Assay TypeSpeciesExposure ConcentrationsKey FindingsReference
Medaka Extended One-Generation Reproduction Test (MEOGRT)Japanese Medaka (Oryzias latipes)5.32, 11.3, 24.0, 48.8, 101 µg/LDecreased fecundity at ≥ 5.32 µg/L in all generations. Decreased fertility at ≥ 48.8 µg/L (F2) and 101 µg/L (F1).[10][11][12]Matten et al., 2023[10]
Fish Short-Term Reproduction Assay (FSTRA)Japanese Medaka (Oryzias latipes)Not specifiedDecreased fecundity and fertilization at ≥ 10.6 µg/L.Bever et al., 2025[2]
Larval Amphibian Growth and Development Assay (LAGDA)African Clawed Frog (Xenopus laevis)Not specifiedDelayed development at ≥ 5.33 µg/L.Bever et al., 2025[2]

Experimental Protocol: Medaka Extended One-Generation Reproduction Test (MEOGRT)

  • Test System: A flow-through system is used to maintain constant exposure concentrations.[10][12]

  • Parental (F0) Generation: Adult medaka are exposed to a range of 2-EH-4-HB concentrations. Endpoints include survival, reproductive behavior, fecundity (eggs/female/day), and fertility.

  • First Filial (F1) Generation: Eggs from the F0 generation are collected, hatched, and raised in the same exposure concentrations. Endpoints include hatching success, larval survival, growth, and development (including secondary sexual characteristics). Upon maturity, F1 fish are assessed for reproductive capacity.

  • Second Filial (F2) Generation: The reproductive output of the F1 generation is monitored to assess transgenerational effects.

  • Histopathology: Tissues such as gonads, liver, and kidney may be examined for pathological changes.[10]

Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway

2-EH-4-HB, as an estrogen mimic, is presumed to act through the classical estrogen receptor signaling pathway. Upon binding to the estrogen receptor (ERα or ERβ) in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2EH4HB 2-EH-4-HB ER Estrogen Receptor (ER) 2EH4HB->ER Binding Complex 2-EH-4-HB-ER Complex Dimer Complex Dimerization Complex->Dimer Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Estrogenic Proteins mRNA->Proteins Translation Response Cellular Response (e.g., Proliferation) Proteins->Response Leads to

Caption: Estrogen Receptor Signaling Pathway for 2-EH-4-HB.

Experimental Workflow: In Vitro Estrogenicity Testing

The workflow for in vitro assessment of estrogenic activity typically follows a tiered approach, starting with receptor binding and progressing to cellular responses.

InVitroWorkflow cluster_0 Tier 1: Molecular Interaction cluster_1 Tier 2: Cellular Response BindingAssay Estrogen Receptor Binding Assay BindingOutput Output: Relative Binding Affinity (RBA), IC50 BindingAssay->BindingOutput ReporterAssay Reporter Gene Assay (e.g., YES) BindingAssay->ReporterAssay If Positive CellProlifAssay Cell Proliferation Assay (e.g., E-SCREEN) BindingAssay->CellProlifAssay If Positive ReporterOutput Output: Transcriptional Activation, EC50 ReporterAssay->ReporterOutput CellProlifOutput Output: Proliferative Effect (PE) CellProlifAssay->CellProlifOutput

Caption: Tiered workflow for in vitro estrogenicity testing.

Experimental Workflow: In Vivo Uterotrophic Assay

The in vivo uterotrophic assay is a key confirmatory test for estrogenic activity.

UterotrophicWorkflow AnimalPrep Animal Preparation (Immature or Ovariectomized Rats) Dosing Daily Dosing (3-7 days) (Vehicle, Positive Control, 2-EH-4-HB) AnimalPrep->Dosing Necropsy Necropsy & Uterine Excision Dosing->Necropsy Weighing Uterine Weighing (Wet and/or Blotted Weight) Necropsy->Weighing Analysis Statistical Analysis (Comparison to Controls) Weighing->Analysis Result Conclusion: Estrogenic or Not Estrogenic Analysis->Result

Caption: Workflow for the in vivo rodent uterotrophic assay.

Conclusion

The available scientific evidence indicates that this compound is a weak estrogen agonist. It binds to the human estrogen receptor alpha and can elicit estrogenic responses in both in vitro and in vivo models. In vivo studies in fish have demonstrated adverse effects on reproductive endpoints at low microgram per liter concentrations. The data summarized in this guide, along with the detailed protocols, provide a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development for the continued evaluation of the safety profile of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylparaben, with the chemical name octyl 4-hydroxybenzoate, is an organic compound belonging to the paraben family.[1] Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2][3] The efficacy of parabens as antimicrobial agents generally increases with the length of the alkyl chain.[2] Octylparaben, with its eight-carbon alkyl chain, is a lipophilic compound with specific applications and a distinct toxicological profile. This guide provides a comprehensive overview of the physical and chemical characteristics of octylparaben, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological signaling pathway interactions.

Physical and Chemical Properties

The physical and chemical properties of octylparaben are summarized in the tables below. This data is essential for its application in various formulations and for understanding its behavior in biological and environmental systems.

Identification and General Properties
PropertyValueReference(s)
Chemical Name Octyl 4-hydroxybenzoate[1]
Synonyms n-Octyl 4-hydroxybenzoate, Octyl paraben[1][3]
CAS Number 1219-38-1[1]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
Appearance White to off-white solid/crystalline powder[3]
Physicochemical Data
PropertyValueReference(s)
Melting Point 52-53 °C[3]
Boiling Point 172 °C at 0.1 mmHg[3]
Density 1.0589 g/cm³ (rough estimate)[3]
Refractive Index 1.5600 (estimate)[3]
pKa 8.23 ± 0.15 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 5.4[1]
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in alcohol, phenoxyethanol, and propylene (B89431) glycol. Slightly soluble in chloroform (B151607) and methanol.[3]
UV max (λmax) 283 nm (in Ethanol)[3]

Experimental Protocols

Synthesis of Octylparaben via Esterification

A common method for the synthesis of octylparaben is the esterification of p-hydroxybenzoic acid with n-octanol.[4] A green chemistry approach utilizing a reusable solid acid catalyst is described below.

Materials:

Procedure:

  • A mixture of p-hydroxybenzoic acid (1.38 g, 10 mmol), montmorillonite K10 clay (0.27 g, 20 wt% of the acid), and n-octanol (10 mL) is placed in a 50 mL round bottom flask.

  • The flask is fitted with a reflux condenser and the mixture is heated to the reflux temperature of n-octanol for 10-12 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • Excess n-octanol is removed from the filtrate by evaporation under reduced pressure.

  • The crude product is dissolved in a minimal amount of 5% ethyl acetate in petroleum ether (50 mL).

  • The solution is passed through a short column of silica gel to remove any remaining impurities.

  • The solvent is evaporated from the purified solution to yield pure octylparaben.

Determination of Octylparaben by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of parabens in various matrices.[5][6][7][8] A general protocol for the determination of octylparaben is provided below.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Octylparaben standard

  • Sample containing octylparaben

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A stock solution of octylparaben (e.g., 100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 20 µg/mL.[5]

  • Sample Preparation: The sample is accurately weighed or measured and dissolved in methanol. The solution may require sonication to ensure complete dissolution of the analyte. The solution is then filtered through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: 254 nm or the λmax of octylparaben (283 nm).[3]

    • Injection Volume: 20 µL.

  • Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve of peak area versus concentration. The prepared sample solution is then injected, and the peak area of octylparaben is measured.

  • Quantification: The concentration of octylparaben in the sample is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Synthesis of Octylparaben

Synthesis p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reflux Reflux (10-12h) p_hydroxybenzoic_acid->reflux n_octanol n-Octanol n_octanol->reflux catalyst Montmorillonite K10 (Catalyst) catalyst->reflux octylparaben Octylparaben reflux->octylparaben water Water reflux->water HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Dissolution & Filtration injection Injection into HPLC System sample_prep->injection standard_prep Standard Solution Preparation standard_prep->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection (254nm or 283nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Octylparaben in Sample detection->quantification calibration->quantification Estrogenic_Activity paraben Paraben (e.g., Octylparaben) er Estrogen Receptor (ERα / ERβ) paraben->er dimerization Receptor Dimerization er->dimerization nucleus Translocation to Nucleus dimerization->nucleus ere Estrogen Response Element (ERE) Binding nucleus->ere transcription Gene Transcription ere->transcription response Estrogenic Response transcription->response Histamine_Release octylparaben Octylparaben mast_cell Mast Cell Membrane Perturbation octylparaben->mast_cell ca_influx Intracellular Ca²⁺ Influx mast_cell->ca_influx signaling Signaling Cascade Activation ca_influx->signaling degranulation Mast Cell Degranulation signaling->degranulation histamine (B1213489) Histamine Release degranulation->histamine

References

Toxicological profile of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Toxicological Profile of 2-Ethylhexyl 4-hydroxybenzoate (B8730719)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (CAS: 5153-25-3), also known as Octylparaben or 2-EHHB, is a synthetic ester of 4-hydroxybenzoic acid and 2-ethylhexanol.[1] It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, personal care, and industrial products due to their broad-spectrum antimicrobial properties.[1][2] The branched alkyl chain of 2-EHHB enhances its hydrophobicity compared to its linear-chain counterparts, which increases its fat solubility and antimicrobial activity.[1][2][3]

This document provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its stability, solubility, and biological interactions. Key properties for this compound are summarized in Table 1. The compound is poorly soluble in water but soluble in organic solvents.[1] It is stable under standard storage conditions but decomposes at high temperatures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5153-25-3[1][2][4]
IUPAC Name This compound[4][5]
Synonyms Octylparaben, 2-EHHB, 2-Ethylhexylparaben[1][4][6]
Molecular Formula C₁₅H₂₂O₃[4]
Molecular Weight 250.33 g/mol [4][5]
Appearance Clear, colorless to pale yellow liquid[4][6]
Boiling Point ~270°C at 50 mmHg[1][2]
Density ~1.035 g/cm³ (Predicted)[2][4]
pKa 8.20 ± 0.15 (Predicted)[2]
LogP 5.292 (Estimated)[2]
Solubility Poorly soluble in water; soluble in organic solvents[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies for this compound are limited, the metabolic fate of alkyl benzoates and other parabens is generally well-understood.

Absorption and Distribution: Due to its lipophilic nature (LogP ~5.29), 2-EHHB is expected to be absorbed through the skin and the gastrointestinal tract. Following absorption, it would likely distribute to fatty tissues.

Metabolism: Like other esters, 2-EHHB is expected to undergo rapid hydrolysis by esterase enzymes present in the skin and liver. This biotransformation breaks the ester bond, yielding 4-hydroxybenzoic acid and 2-ethylhexanol.[7] This metabolic pathway is common for parabens and similar ester compounds. Further metabolism of the breakdown products can occur. For instance, studies on analogous compounds like 2-ethylhexyl salicylate (B1505791) show subsequent oxidation and hydroxylation of the 2-ethylhexyl moiety.[8]

Excretion: The primary metabolite, 4-hydroxybenzoic acid, and its conjugates, along with metabolites of 2-ethylhexanol, are expected to be excreted primarily in the urine.

Metabolism substance This compound (2-EHHB) metabolite1 4-Hydroxybenzoic Acid substance->metabolite1 Hydrolysis (Esterases) metabolite2 2-Ethylhexanol substance->metabolite2 Hydrolysis (Esterases) excretion Urinary Excretion (Conjugates) metabolite1->excretion metabolite2->excretion Further Metabolism & Conjugation Effects substance This compound (2-EHHB) mechanism Endocrine Disruption (Weak Estrogenic Activity) substance->mechanism Interacts with Estrogen Receptor Pathway effect1 Reduced Fecundity & Fertility mechanism->effect1 effect2 Altered Growth mechanism->effect2 effect3 Histopathological Changes (Liver, Kidney, Gonads) mechanism->effect3 effect4 Developmental Effects (e.g., Altered Secondary Sex Characteristics) mechanism->effect4 MEOGRT start Start Exposure Adult F0 Generation f0_period F0 Exposure (3 weeks) Assess Survival, Growth, Reproduction start->f0_period f1_hatch F1 Embryo Collection & Hatch f0_period->f1_hatch Produce F1 f1_period F1 Exposure (15 weeks) Assess Survival, Growth, Histopathology f1_hatch->f1_period f2_hatch F2 Embryo Collection & Hatch f1_period->f2_hatch Produce F2 f2_period F2 Exposure (to 3 weeks post-hatch) Assess Survival, Growth, Histopathology f2_hatch->f2_period end End of Study (32 weeks) f2_period->end

References

An In-depth Technical Guide on the Degradation Pathways of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the degradation of parabens as a chemical class. However, specific experimental studies detailing the degradation pathways and quantitative data for 2-Ethylhexyl 4-hydroxybenzoate (B8730719) are limited. This guide synthesizes the established principles of paraben degradation and applies them to 2-Ethylhexyl 4-hydroxybenzoate, providing putative pathways and standardized experimental protocols for its investigation.

Introduction

This compound, also known as octylparaben, is an ester of p-hydroxybenzoic acid and 2-ethylhexyl alcohol.[1] It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties.[1][2] The lipophilicity of this compound, conferred by the 2-ethylhexyl group, influences its solubility and interaction with microbial membranes.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, persistence, and potential toxicological implications of its degradation byproducts.

This technical guide outlines the principal degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It provides detailed experimental protocols based on OECD guidelines for researchers to investigate these pathways and includes putative degradation schemes and illustrative data tables based on the degradation of structurally related parabens.

Core Degradation Pathways

The degradation of this compound is expected to proceed through three main pathways:

  • Biodegradation: Primarily through enzymatic hydrolysis by microorganisms.

  • Photodegradation: Degradation initiated by the absorption of UV radiation.

  • Chemical Degradation: Abiotic degradation, mainly through hydrolysis under varying pH conditions and reaction with chemical oxidants.

A central initial step in all these pathways is the cleavage of the ester bond, yielding p-hydroxybenzoic acid (PHBA) and 2-ethylhexanol . The subsequent fate of these primary degradation products is a key aspect of the overall degradation cascade.

Biodegradation Pathways

The microbial degradation of parabens is well-documented and is considered the primary mechanism for their removal in various environments. The initial and most critical step is the enzymatic hydrolysis of the ester linkage.

Proposed Biodegradation Pathway

The proposed biodegradation pathway for this compound involves a two-step process:

  • Ester Hydrolysis: Microorganisms possessing esterase enzymes cleave the ester bond of this compound to produce p-hydroxybenzoic acid (PHBA) and 2-ethylhexanol.

  • Further Degradation of Intermediates:

    • p-Hydroxybenzoic acid (PHBA): This intermediate is a common metabolite in the degradation of many aromatic compounds and is readily biodegradable. It is typically hydroxylated to form protocatechuic acid, which then enters the β-ketoadipate pathway, ultimately leading to mineralization (CO2 and H2O).

    • 2-Ethylhexanol: This branched alcohol can be oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to form 2-ethylhexanoic acid, which can then be further metabolized.

Biodegradation_Pathway This compound This compound PHBA p-Hydroxybenzoic Acid This compound->PHBA Esterase Ethylhexanol 2-Ethylhexanol This compound->Ethylhexanol Esterase Protocatechuic_Acid Protocatechuic Acid PHBA->Protocatechuic_Acid Hydroxylase Ethylhexanoic_Acid 2-Ethylhexanoic Acid Ethylhexanol->Ethylhexanoic_Acid Alcohol/Aldehyde Dehydrogenase Beta_Ketoadipate β-Ketoadipate Pathway Protocatechuic_Acid->Beta_Ketoadipate Mineralization CO2 + H2O Beta_Ketoadipate->Mineralization Further_Metabolism Further Metabolism Ethylhexanoic_Acid->Further_Metabolism

Figure 1: Proposed Biodegradation Pathway of this compound.
Illustrative Quantitative Biodegradation Data

The following table provides illustrative data on the biodegradation of parabens, which can be used as a reference for expected trends in this compound degradation studies.

ParabenInoculum SourceHalf-life (days)Degradation after 28 days (%)Primary Degradation Product
Methylparaben Activated Sludge1.5>95p-Hydroxybenzoic Acid
Ethylparaben Activated Sludge1.2>95p-Hydroxybenzoic Acid
Propylparaben Activated Sludge0.8>98p-Hydroxybenzoic Acid
Butylparaben Activated Sludge0.5>98p-Hydroxybenzoic Acid
This compound (Projected) Activated Sludge< 1>90p-Hydroxybenzoic Acid

Note: This table contains illustrative data based on the general trend of increasing biodegradation rate with increasing alkyl chain length for linear parabens. Specific studies on this compound are needed for precise quantitative data.

Experimental Protocol for Biodegradation Assessment (Based on OECD 301B)

This protocol outlines a CO2 evolution test to determine the ready biodegradability of this compound.

  • Test Substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepare a stock solution containing (per liter of deionized water):

    • Potassium dihydrogen phosphate (B84403) (KH2PO4): 8.5 g

    • Dipotassium hydrogen phosphate (K2HPO4): 21.75 g

    • Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O): 33.4 g

    • Ammonium chloride (NH4Cl): 0.5 g

  • CO2-free air supply

  • Incubation bottles with gas-tight seals

  • CO2 absorption flasks containing a known volume of 0.05 M NaOH

  • Total Organic Carbon (TOC) analyzer

  • Barium chloride solution (for titration)

  • Phenolphthalein indicator

  • Standardized hydrochloric acid (HCl) (0.05 M) for titration

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Inoculum Prepare Inoculum (Activated Sludge) Incubation Incubate Test, Control, and Blank Flasks at 20-24°C in the dark with aeration Inoculum->Incubation Medium Prepare Mineral Medium Medium->Incubation Test_Substance Prepare Test Substance Solution Test_Substance->Incubation CO2_Trapping Trap Evolved CO2 in NaOH Solution Incubation->CO2_Trapping Titration Titrate NaOH to Determine CO2 Produced CO2_Trapping->Titration Calculation Calculate % Biodegradation Titration->Calculation

Figure 2: Experimental Workflow for Biodegradation Assessment (OECD 301B).
  • Preparation of Test Solutions:

    • Add the mineral medium to the incubation bottles.

    • Add the inoculum to achieve a concentration of mixed liquor suspended solids (MLSS) of approximately 30 mg/L.

    • Add this compound to the test bottles to a final concentration that gives 10-20 mg TOC/L.

    • Prepare blank bottles (inoculum and medium only) and control bottles (inoculum, medium, and a readily biodegradable reference substance like sodium benzoate).

  • Incubation:

    • Incubate the bottles in the dark at a constant temperature (22 ± 2 °C) for 28 days.

    • Aerate the bottles continuously with CO2-free air, passing the effluent gas through the CO2 absorption flasks.

  • CO2 Measurement:

    • At regular intervals, remove the CO2 absorption flasks and determine the amount of CO2 produced by titrating the remaining NaOH with standardized HCl after precipitating the carbonate with BaCl2.

  • Calculation of Biodegradation:

    • Calculate the cumulative amount of CO2 produced in the test and blank bottles.

    • The percentage of biodegradation is calculated as the ratio of the net CO2 produced from the test substance to its theoretical CO2 (ThCO2), corrected for the CO2 produced in the blank.

Photodegradation Pathways

This compound, as a derivative of a UV-absorbing compound, is susceptible to photodegradation upon exposure to sunlight.

Proposed Photodegradation Pathway

The photodegradation of this compound can proceed through two main mechanisms:

  • Direct Photolysis: The molecule directly absorbs UV radiation, leading to the cleavage of the ester bond to form p-hydroxybenzoic acid and 2-ethylhexanol.

  • Indirect Photolysis: In the presence of photosensitizers (like dissolved organic matter in natural waters), reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated. These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, or attack the ester linkage.

Photodegradation_Pathway EHHB This compound PHBA p-Hydroxybenzoic Acid EHHB->PHBA Direct Photolysis (UV) Ethylhexanol 2-Ethylhexanol EHHB->Ethylhexanol Direct Photolysis (UV) Hydroxylated_Products Hydroxylated Byproducts EHHB->Hydroxylated_Products Indirect Photolysis (•OH) Ring_Opening Ring-Opening Products Hydroxylated_Products->Ring_Opening

Figure 3: Proposed Photodegradation Pathways of this compound.
Illustrative Quantitative Photodegradation Data

The following table presents hypothetical quantitative data for the photodegradation of this compound under simulated solar radiation.

ParameterValueConditions
Photodegradation Half-life (t1/2) 12 hoursSimulated sunlight, pH 7 water
Quantum Yield (Φ) 0.01At 313 nm
Major Photoproducts p-Hydroxybenzoic acid, 2-Ethylhexanol-
Minor Photoproducts Hydroxylated derivatives-

Note: This table contains illustrative data. Actual values need to be determined experimentally.

Experimental Protocol for Photodegradation Assessment (Based on OECD 316)

This protocol outlines a procedure to determine the direct photolysis of this compound in water.

  • Test Substance: this compound

  • Solvent: Acetonitrile (B52724) (HPLC grade)

  • Water: Purified, sterile water (e.g., Milli-Q) buffered to a relevant environmental pH (e.g., pH 7).

  • Photoreactor: A system with a light source that simulates natural sunlight (e.g., xenon arc lamp with filters to cut off wavelengths below 290 nm).

  • Quartz test vessels

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

  • Actinometer solution (e.g., p-nitroanisole/pyridine) to measure light intensity.

Photodegradation_Workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis Test_Solution Prepare Aqueous Solution of This compound Irradiation Irradiate Samples in Photoreactor at Constant Temperature Test_Solution->Irradiation Dark_Control Prepare Dark Control Samples Dark_Control->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling HPLC_Analysis Analyze Samples by HPLC-UV/MS Sampling->HPLC_Analysis Data_Analysis Determine Degradation Kinetics and Identify Byproducts HPLC_Analysis->Data_Analysis

Figure 4: Experimental Workflow for Photodegradation Assessment (OECD 316).
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • Spike the buffered water with the stock solution to achieve the desired test concentration (typically in the µg/L to mg/L range), ensuring the acetonitrile concentration is minimal (<0.1%).

  • Irradiation:

    • Fill the quartz vessels with the test solution.

    • Place the vessels in the photoreactor and irradiate at a constant temperature.

    • Simultaneously, keep identical samples in the dark at the same temperature to serve as controls for abiotic degradation not due to light.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the irradiated and dark control vessels.

    • Analyze the concentration of this compound and any forming degradation products using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant and the half-life of photodegradation.

    • Identify and quantify the major degradation products.

Chemical Degradation Pathways

Abiotic chemical degradation of this compound primarily involves hydrolysis of the ester bond, which can be influenced by pH. Reaction with disinfectants like chlorine is also a relevant chemical degradation pathway in engineered systems.

Proposed Chemical Degradation Pathways
  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. Under environmentally relevant pH conditions, this process is generally slow. The products are p-hydroxybenzoic acid and 2-ethylhexanol.

  • Chlorination: In chlorinated water (e.g., swimming pools, water treatment), this compound can react with free chlorine. This can lead to the formation of chlorinated byproducts, with chlorine atoms substituting on the aromatic ring.

Chemical_Degradation_Pathway EHHB This compound PHBA_Hexanol p-Hydroxybenzoic Acid + 2-Ethylhexanol EHHB->PHBA_Hexanol Hydrolysis (H+ or OH-) Chlorinated_EHHB Chlorinated 2-Ethylhexyl 4-hydroxybenzoate EHHB->Chlorinated_EHHB Chlorination (Cl2)

Figure 5: Proposed Chemical Degradation Pathways of this compound.
Illustrative Quantitative Chemical Degradation Data

The following table provides hypothetical data for the chemical degradation of this compound.

Degradation ProcesspHHalf-lifeMajor Products
Hydrolysis 4> 1 yearp-Hydroxybenzoic acid, 2-Ethylhexanol
Hydrolysis 7~ 180 daysp-Hydroxybenzoic acid, 2-Ethylhexanol
Hydrolysis 9~ 30 daysp-Hydroxybenzoic acid, 2-Ethylhexanol
Chlorination 7< 1 hourChlorinated derivatives

Note: This table contains illustrative data. Experimental determination is required for accurate values.

Experimental Protocol for Hydrolysis Study (Based on OECD 111)

This protocol describes a method to determine the rate of hydrolysis of this compound as a function of pH.

  • Test Substance: this compound

  • Buffer Solutions: Sterile buffer solutions at pH 4, 7, and 9.

  • Sterile test vessels

  • Constant temperature bath or incubator

  • HPLC system with UV or MS detector.

Figure 6: Experimental Workflow for Hydrolysis Study (OECD 111).
  • Preparation of Test Solutions:

    • Prepare solutions of this compound in each of the sterile buffer solutions (pH 4, 7, and 9) at a concentration well below its water solubility.

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate the reaction if necessary).

  • Sampling and Analysis:

    • At appropriate time intervals, take aliquots from each solution and analyze the concentration of the parent compound using a suitable analytical method like HPLC.

  • Data Analysis:

    • Determine the hydrolysis rate constant and half-life at each pH by plotting the concentration of this compound versus time.

Conclusion

The degradation of this compound is expected to follow pathways similar to other parabens, with the initial cleavage of the ester bond being the primary transformation step across biodegradation, photodegradation, and chemical degradation. The main initial products are p-hydroxybenzoic acid and 2-ethylhexanol, which are generally considered to be further biodegradable.

While this guide provides a comprehensive overview of the likely degradation pathways and detailed experimental protocols for their investigation, there is a clear need for specific experimental studies on this compound. Such research would provide the necessary quantitative data to accurately assess its environmental fate and the potential risks associated with its use. The protocols and proposed pathways presented herein offer a robust framework for conducting such vital research.

References

The Biological Activity of 2-Ethylhexyl p-Hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl p-hydroxybenzoate, a long-chain ester of p-hydroxybenzoic acid, is utilized as a preservative in a variety of consumer products. As a member of the paraben class of chemicals, its biological activities, particularly its potential to interact with endocrine pathways, have been the subject of scientific investigation. This technical guide provides a comprehensive overview of the known biological activities of 2-ethylhexyl p-hydroxybenzoate, with a focus on its endocrine-disrupting potential. It summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols used in these assessments, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Endocrine-Related Biological Activities

2-Ethylhexyl p-hydroxybenzoate has been identified as a potential endocrine-disrupting compound, primarily exhibiting weak estrogenic activity and some evidence of anti-androgenic properties. Its interaction with nuclear receptors and its potential to interfere with steroidogenesis are the main mechanisms underlying these activities.

Estrogenic Activity

The estrogenic activity of 2-ethylhexyl p-hydroxybenzoate is attributed to its ability to bind to estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens like 17β-estradiol.

In vitro competitive binding assays have demonstrated the affinity of 2-ethylhexyl p-hydroxybenzoate for the estrogen receptor. Like other parabens, its binding affinity appears to correlate with the length of its alkyl side chain, with longer chains showing greater affinity.[1]

The U.S. Environmental Protection Agency (EPA) has evaluated 2-ethylhexyl p-hydroxybenzoate using the Toxicity ForeCaster (ToxCast) estrogen receptor (ER) pathway model, which integrates data from 18 in vitro ER screening assays. In this model, 2-ethylhexyl p-hydroxybenzoate demonstrated a notable ER score of approximately 0.37, where 0 indicates no activity and 1 represents the bioactivity of 17β-estradiol.[2] This suggests that it can activate the estrogen receptor signaling pathway.

Anti-Androgenic Activity

While the primary focus has been on its estrogenic effects, some studies on parabens suggest a potential for anti-androgenic activity, which involves the inhibition of androgen receptor (AR) signaling. Studies have shown that other parabens, such as methyl-, propyl-, and butyl-4-hydroxybenzoate, can act as androgen receptor antagonists.[3]

Effects on Steroidogenesis

There is evidence to suggest that some parabens may interfere with the process of steroidogenesis, the biological pathway for the synthesis of steroid hormones. In vitro studies using the H295R steroidogenesis assay have shown that ethyl and butyl parabens can increase progesterone (B1679170) formation.[4] Butyl paraben, in particular, has been suggested to interfere with the transport of cholesterol into the mitochondria, a critical step in steroidogenesis.[4]

In Vivo Evidence of Endocrine Disruption

A multigenerational study in Japanese medaka (Oryzias latipes) exposed to 2-ethylhexyl p-hydroxybenzoate revealed effects on growth, development, and reproduction that may be mediated by weak estrogenic and other non-endocrine mechanisms.[5][6] Observed effects included decreased fecundity at concentrations as low as 5.32 μg/L, reduced fertility at higher concentrations, and alterations in growth indices.[5][6] Histopathological examination showed potential delays in reproductive tract development in males and masculinization of the renal phenotype in females at certain concentrations.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of 2-ethylhexyl p-hydroxybenzoate and related parabens.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of 2-Ethylhexyl p-Hydroxybenzoate and Other Parabens

CompoundAssayEndpointValueReference
2-Ethylhexyl p-hydroxybenzoateEstrogen Receptor Competitive Binding AssayIC504.95 x 10⁻⁶ M[1]
Methyl-4-hydroxybenzoateAndrogen Receptor Transactivation Assay% Inhibition at 10 µM40%[3]
Butyl-4-hydroxybenzoateAndrogen Receptor Transactivation Assay% Inhibition at 10 µM33%[3]
Propyl-4-hydroxybenzoateAndrogen Receptor Transactivation Assay% Inhibition at 10 µM19%[3]

Table 2: In Vivo Effects of 2-Ethylhexyl p-Hydroxybenzoate in Japanese Medaka (Oryzias latipes)

Exposure Concentration (µg/L)GenerationObserved EffectReference
5.32F1, F2Decreased fecundity.[5][6]
11.3 and 48.8F1Reduced hepatic energy storage (liver glycogen (B147801) vacuoles) in males and females.[5][6]
48.8F0, F1Decreased growth indices in F0 adult females and F1 subadults and adults.[5][6]
48.8 and 101F2Reduced hepatic energy storage (liver glycogen vacuoles) in males and females.[5][6]
101F1Diminished percent fertility. Possible delayed reproductive tract development in F1 subadult males. Masculinization of the renal phenotype in F1 adult females (renal tubular eosinophilia).[5][6]
101F2Decrease in anal fin papillae in adult males.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activity of 2-ethylhexyl p-hydroxybenzoate.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic potential of substances. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).

  • Principle: When an estrogenic compound binds to the hER, the receptor is activated and binds to the EREs, leading to the expression of the reporter gene product, β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a measurable color change that is proportional to the estrogenic activity.[7]

  • Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and incubated at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[7]

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol) and serially diluted to obtain a range of test concentrations. A standard curve is prepared using a reference estrogen, such as 17β-estradiol.[7]

  • Assay Procedure:

    • Aliquots of each test compound dilution, standard, and solvent control are added to a 96-well plate.[7]

    • The solvent is allowed to evaporate completely.[7]

    • The yeast culture, diluted in fresh medium containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well.[7]

    • The plate is incubated to allow for receptor binding, gene expression, and color development.

  • Data Analysis: The absorbance is measured at a specific wavelength. After correcting for turbidity, dose-response curves are generated, and the EC50 value (the concentration that elicits 50% of the maximum response) is calculated. The relative estrogenic potency can be expressed as an Estrogen Equivalency (EEQ) value.[7]

Androgen Receptor (AR) Transactivation Assay using MDA-kb2 Cells

This assay is used to determine the androgenic or anti-androgenic activity of a substance by measuring the activation of the androgen receptor in a human cell line.

  • Cell Line: The MDA-kb2 cell line is derived from a human breast cancer cell line and is stably transfected with a reporter gene (luciferase) under the control of an androgen-responsive promoter.[8]

  • Principle: Androgenic compounds bind to and activate the AR, which then translocates to the nucleus and binds to androgen response elements (AREs) in the promoter of the reporter gene, inducing luciferase expression. Anti-androgenic compounds compete with androgens for AR binding, thereby inhibiting luciferase expression.[8]

  • Assay Procedure for Agonist Activity:

    • MDA-kb2 cells are plated in a 96-well plate and allowed to attach.

    • The cells are then treated with various concentrations of the test compound.

    • After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Assay Procedure for Antagonist Activity:

    • The procedure is similar to the agonist assay, but the cells are co-treated with the test compound and a known AR agonist (e.g., dihydrotestosterone (B1667394) - DHT) at a concentration that gives a submaximal response.[8]

    • A decrease in luciferase activity compared to the agonist-only control indicates anti-androgenic activity.

  • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay is used to identify substances that affect the production of steroid hormones, specifically testosterone (B1683101) and 17β-estradiol.

  • Cell Line: The H295R human adrenocortical carcinoma cell line is used as it expresses all the key enzymes required for steroidogenesis.[9]

  • Principle: The assay measures the amount of testosterone and 17β-estradiol produced by the H295R cells after exposure to a test chemical. Changes in the levels of these hormones indicate an effect on the steroidogenic pathway.[9]

  • Assay Procedure:

    • H295R cells are seeded in multi-well plates and allowed to acclimate for 24 hours.[9]

    • The cells are then exposed to a range of concentrations of the test chemical for 48 hours.[9]

    • At the end of the exposure period, the cell culture medium is collected for hormone analysis.[9]

    • Cell viability is assessed to ensure that any observed effects on hormone production are not due to cytotoxicity.[9]

  • Hormone Analysis: The concentrations of testosterone and 17β-estradiol in the collected medium are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Data Analysis: The results are expressed as a fold change relative to the solvent control. The lowest-observed-effect concentration (LOEC) is determined.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHHB 2-Ethylhexyl p-hydroxybenzoate ER_HSP ER-HSP Complex EHHB->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Gene Target Gene ERE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., cell proliferation) Protein->Response

Estrogen Receptor Signaling Pathway Activation by 2-EHHB.
Androgen Receptor Antagonism Pathway

Androgen_Antagonism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR EHHB 2-Ethylhexyl p-hydroxybenzoate EHHB->AR_HSP Competitive Inhibition AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binding Blocked HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_HSP->HSP Gene Target Gene ARE->Gene Transcription Inhibited Response Inhibition of Androgenic Response Gene->Response

Mechanism of Androgen Receptor Antagonism.
Experimental Workflow for In Vitro Bioassays

Bioassay_Workflow start Start prep_compound Prepare Test Compound (2-EHHB) Dilutions start->prep_compound prep_cells Prepare Cell Culture (e.g., Yeast, MDA-kb2, H295R) start->prep_cells expose_cells Expose Cells to Compound prep_compound->expose_cells prep_cells->expose_cells incubate Incubate expose_cells->incubate measure Measure Endpoint (e.g., Color change, Luminescence, Hormone concentration) incubate->measure analyze Data Analysis (Dose-Response Curves, EC50/IC50) measure->analyze end End analyze->end

General Workflow for In Vitro Bioassays.

Conclusion

The available scientific evidence indicates that 2-ethylhexyl p-hydroxybenzoate possesses biological activity, primarily as a weak estrogenic compound. In vitro data demonstrate its ability to bind to the estrogen receptor, and in vivo studies in fish have shown effects on reproductive and developmental endpoints consistent with endocrine disruption. While data on its anti-androgenic and steroidogenesis-inhibiting properties are less specific to this particular paraben, the activities of other parabens suggest these are plausible mechanisms of action that warrant further investigation. For a more complete toxicological profile, further research is needed to generate quantitative data on its potency in a wider range of in vitro assays, including androgen receptor binding and transactivation, PPARγ activation, and specific endpoints for cytotoxicity and genotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such future studies.

References

Methodological & Application

Quantitative Analysis of 2-Ethylhexyl 4-hydroxybenzoate: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719), a member of the paraben family of preservatives, is widely utilized in cosmetic, pharmaceutical, and food products for its effective antimicrobial properties. Its role in preventing the growth of fungi, bacteria, and yeast ensures product integrity and consumer safety. Accurate quantification of this compound is paramount for quality control, regulatory compliance, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of 2-Ethylhexyl 4-hydroxybenzoate in various matrices, targeting researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust method for the routine analysis of parabens in cosmetic and pharmaceutical formulations.[1][2] It offers good sensitivity, and reproducibility, and is relatively cost-effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in more complex matrices like environmental and biological samples.[3][4] Derivatization is sometimes employed to improve the volatility of the analyte.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most sensitive and selective technique, ideal for detecting trace levels of this compound in challenging biological matrices such as plasma, urine, and tissue samples.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound and related parabens using the described analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Limit of Detection (LOD)0.09 - 0.18 µg/mL[7]
Limit of Quantification (LOQ)0.30 - 0.60 µg/mL[7]
Linearity Range0.20 - 50.00 µg/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Recovery85.97% - 108.11%[7]

Table 2: GC-MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)< 0.1 µg/L[8]
Limit of Quantification (LOQ)~0.3 µg/L[8]
Linearity Range0.3 - 1.2 µg/L[8]
Correlation Coefficient (r²)> 0.992[8]
Recovery> 90%[8]

Table 3: LC-MS/MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)Low ng/mL range[9]
Limit of Quantification (LOQ)Low ng/mL range[9]
Linearity RangeAnalyte dependent
Correlation Coefficient (r²)> 0.99
Recovery80 - 120%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Quantification of this compound in Cosmetic Creams by HPLC-UV

This protocol is adapted for the analysis of this compound in a cream matrix.

1. Sample Preparation: Liquid-Liquid Extraction

  • Accurately weigh approximately 0.125 g of the cream sample into a 20 mL centrifuge tube.[2]

  • Add 10 mL of methanol (B129727) to the tube.[2]

  • Vortex the mixture for 5 minutes to disperse the sample.

  • Perform ultrasonic extraction for 30 minutes.[2]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Add 8 mL of methanol to the residue and repeat the extraction process.[2]

  • Combine the supernatants in a 25 mL volumetric flask and bring to volume with methanol.[2]

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.[2]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Acclaim™ 120 C18, 3 µm, 3 × 150 mm.[2]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water. The specific gradient will need to be optimized.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

3. Calibration

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

4. Quantification

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration weigh Weigh Cream Sample add_methanol Add Methanol weigh->add_methanol vortex Vortex Mix add_methanol->vortex ultrasonicate Ultrasonic Extraction vortex->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Residue centrifuge->re_extract combine Combine Supernatants collect_supernatant->combine re_extract->add_methanol filter Filter Extract combine->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify prep_stock Prepare Stock Standard prep_cal Prepare Calibration Standards prep_stock->prep_cal inject_cal Inject Standards prep_cal->inject_cal plot_curve Plot Calibration Curve inject_cal->plot_curve plot_curve->quantify GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis cluster_calibration Calibration condition Condition SPE Cartridge load Load Water Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute concentrate Concentrate & Reconstitute elute->concentrate inject Inject into GC-MS concentrate->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect quantify Quantification detect->quantify prep_stock Prepare Stock Standard prep_cal Prepare Calibration Standards prep_stock->prep_cal inject_cal Inject Standards prep_cal->inject_cal plot_curve Plot Calibration Curve inject_cal->plot_curve plot_curve->quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration precipitate Protein Precipitation centrifuge Centrifuge precipitate->centrifuge spe_cleanup SPE Cleanup centrifuge->spe_cleanup reconstitute Reconstitute spe_cleanup->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify prep_stock Prepare Stock Standard prep_cal Prepare Matrix-Matched Standards prep_stock->prep_cal inject_cal Inject Standards prep_cal->inject_cal plot_curve Plot Calibration Curve inject_cal->plot_curve plot_curve->quantify

References

Application Note: Analysis of 2-Ethylhexyl 4-hydroxybenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as Octylparaben), a common preservative in cosmetics and pharmaceutical products. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals. This document provides detailed experimental protocols, system suitability requirements, and typical analytical performance data.

Introduction

2-Ethylhexyl 4-hydroxybenzoate is an ester of p-hydroxybenzoic acid, belonging to the paraben family.[1][2] It is widely used as a preservative in a variety of consumer products due to its antimicrobial properties.[1][2] Accurate and precise analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of parabens. This application note presents a detailed HPLC method for the analysis of this compound.

Principle

The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

Apparatus and Equipment
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Standards
Preparation of Solutions

Mobile Phase Preparation (Isocratic): Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may be adjusted to achieve the desired retention time. Alternatively, a buffered mobile phase can be used, such as a mixture of methanol and a 6.8 g/L solution of potassium dihydrogen phosphate (65:35 v/v).[3]

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation will vary depending on the matrix. For a cream or lotion, an extraction step is necessary. Accurately weigh a portion of the sample, dissolve it in a suitable solvent like methanol or tetrahydrofuran, and then dilute with the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 257 nm
Run Time Approximately 15 minutes

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are based on typical performance characteristics for paraben analysis and should be verified experimentally.

Table 1: Chromatographic Parameters

ParameterExpected Value
Retention Time (t_R) ~10 - 12 min
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making replicate injections (n=5) of a working standard solution. The acceptance criteria are outlined in the table below.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (257 nm) E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

References

Application Notes and Protocols for the Use of 2-Ethylhexyl 4-hydroxybenzoate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as octylparaben, is an ester of p-hydroxybenzoic acid. It is utilized in various industrial applications, including as a preservative in cosmetics and personal care products due to its antimicrobial properties. In the context of cell culture studies, 2-Ethylhexyl 4-hydroxybenzoate is of interest primarily for its potential as a weak estrogenic agent. This characteristic allows it to serve as a tool for investigating estrogen receptor (ER) signaling pathways and their role in cellular processes, particularly in hormone-responsive cancers. Its study is also relevant in the field of endocrine disruption, with organizations like the U.S. Environmental Protection Agency (EPA) including it in screening programs such as ToxCast to evaluate its potential to interact with the endocrine system.[1]

These application notes provide a summary of the known effects of this compound in cell culture systems, along with detailed protocols for assessing its cytotoxicity and estrogenic activity.

Biological Activity and Mechanism of Action

This compound is recognized for its ability to mimic the effects of estrogen, albeit at a much lower potency than the endogenous hormone 17β-estradiol.[1] This estrogenic activity is mediated through its interaction with estrogen receptors, primarily estrogen receptor alpha (ERα). Upon binding to ERα, this compound can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes and subsequent cellular responses, such as proliferation.

The primary mechanism of its antimicrobial action involves the disruption of microbial cell membranes.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity of this compound from in vitro assays. It is important to note that specific EC50 and IC50 values for this compound are not widely reported in peer-reviewed literature, with much of the data residing in large-scale screening databases like ToxCast.

ParameterValueAssay SystemReference
Estrogenic Activity
ER Score~0.37ToxCast™ ER Pathway Model[1]
Cytotoxicity
Cytotoxicity ProfileDecreased with metabolismER Transactivation Assay[2]

Note: The ToxCast™ ER score is a measure of estrogen receptor activity relative to 17β-estradiol (score of 1). A score of ~0.37 indicates weak estrogenic activity.[1] The cytotoxicity data suggests that the parent compound is more cytotoxic than its metabolites.[2]

Experimental Protocols

The following are detailed protocols for evaluating the cytotoxic and estrogenic effects of this compound in cell culture. The human breast cancer cell line MCF-7 is recommended for these studies due to its well-characterized estrogen responsiveness.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration at which this compound exhibits cytotoxic effects on MCF-7 cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (for estrogenic assays)

  • This compound (2-EHHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 2-EHHB in DMSO. Create a serial dilution of 2-EHHB in phenol red-free DMEM with 10% charcoal-stripped FBS to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, replace the medium with the prepared 2-EHHB dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the 2-EHHB concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Assessment of Estrogenic Activity using E-SCREEN Assay (MCF-7 Cell Proliferation)

This protocol measures the estrogenic activity of this compound by quantifying its ability to induce the proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM with 10% charcoal-stripped FBS

  • This compound (2-EHHB)

  • 17β-Estradiol (positive control)

  • DMSO

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue) or a cell proliferation assay kit (e.g., CyQUANT)

  • Microplate reader (if using a proliferation assay kit)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of phenol red-free DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 2-EHHB and 17β-estradiol in DMSO. Create serial dilutions in the assay medium.

  • Cell Treatment: Replace the medium with the prepared dilutions of 2-EHHB or 17β-estradiol. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the cells for 6-7 days, changing the medium with fresh compound dilutions every 2 days.

  • Cell Proliferation Measurement: At the end of the incubation period, quantify cell proliferation. This can be done by:

    • Cell Counting: Trypsinize the cells and count them using a hemocytometer with Trypan Blue exclusion.

    • Proliferation Assay Kit: Use a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative effect (RPE) can be calculated by comparing the maximum PE of 2-EHHB to the maximum PE of 17β-estradiol. Plot the PE against the log of the concentration to determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Signaling Pathways and Visualizations

This compound's estrogenic activity is initiated by its binding to the estrogen receptor alpha (ERα). This binding event triggers a cascade of molecular events, leading to changes in gene expression and cellular behavior.

Estrogen Receptor Alpha (ERα) Signaling Pathway

Upon binding of an estrogenic ligand like 2-EHHB, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription. Key downstream target genes involved in cell proliferation include GREB1 and TFF1.[3][4][5][6][7]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_EHHB 2-Ethylhexyl 4-hydroxybenzoate ERa_inactive ERα (inactive) 2_EHHB->ERa_inactive Binds ERa_dimer ERα Dimer (active) ERa_inactive->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds to Gene_Expression Gene Expression (e.g., GREB1, TFF1) ERE->Gene_Expression Initiates Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation

Estrogen Receptor Alpha (ERα) Signaling Pathway
Potential Crosstalk with MAPK/ERK and HER2 Signaling

In breast cancer cells, there is significant crosstalk between the ERα signaling pathway and other growth factor receptor pathways, such as the MAPK/ERK and HER2 pathways.[8][9][10][11][12] While direct evidence for 2-EHHB's involvement in this crosstalk is limited, it is plausible that as an ERα agonist, it could modulate or be modulated by these pathways. For instance, growth factor signaling can lead to the phosphorylation and ligand-independent activation of ERα. Conversely, estrogen-activated ERα can influence MAPK/ERK signaling.

Crosstalk_Pathways HER2 HER2 MAPK_ERK MAPK/ERK Pathway HER2->MAPK_ERK ERa ERα MAPK_ERK->ERa Phosphorylation (Ligand-Independent Activation) Proliferation Cell Proliferation MAPK_ERK->Proliferation ERa->MAPK_ERK Feedback ERa->Proliferation 2_EHHB 2-Ethylhexyl 4-hydroxybenzoate 2_EHHB->ERa Binding (Ligand-Dependent Activation)

Potential Crosstalk of ERα with MAPK/ERK and HER2 Pathways
Experimental Workflow

The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound.

Experimental_Workflow Culture Culture MCF-7 cells (Phenol red-free medium) Cytotoxicity Cytotoxicity Assay (MTT) Culture->Cytotoxicity Estrogenicity Estrogenicity Assay (E-SCREEN) Culture->Estrogenicity Data_Analysis Data Analysis: IC50, EC50, Fold Change Cytotoxicity->Data_Analysis Gene_Expression Gene Expression Analysis (qPCR for GREB1, TFF1) Estrogenicity->Gene_Expression Estrogenicity->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for 2-EHHB Characterization

Conclusion

This compound serves as a useful tool compound for studying weak estrogenic effects in cell culture models. The provided protocols offer a framework for researchers to assess its cytotoxicity and estrogenic activity. Further investigation is warranted to fully elucidate its specific impact on downstream signaling pathways and potential crosstalk with other cellular signaling networks. When conducting these experiments, it is crucial to use appropriate controls and to carefully consider the concentration ranges to distinguish between specific estrogenic effects and general cytotoxicity.

References

Protocol for In Vitro Estrogenic Activity Assay of 2-Ethylhexyl 4-Hydroxybenzoate (2-EHHB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB) is a paraben ester used as a preservative in a variety of cosmetics and personal care products. Due to its structural similarity to endogenous estrogens, there is a growing interest in characterizing its potential to interact with the estrogenic signaling pathway. This document provides detailed application notes and protocols for assessing the in vitro estrogenic activity of 2-EHHB using a panel of established bioassays. The described methods are essential for screening and characterizing potential endocrine-disrupting chemicals (EDCs) and understanding their mechanism of action.

The estrogenic activity of a compound is typically mediated through its binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular events, including proliferation. The assays detailed herein are designed to investigate key events in this pathway: receptor binding, transcriptional activation, and cell proliferation.

Data Presentation: Quantitative Summary of Estrogenic Activity

The following table summarizes the in vitro estrogenic activity of 2-EHHB and other relevant parabens for comparative purposes. The data is compiled from various in vitro assays to provide a comprehensive overview of their relative potencies.

CompoundAssay TypeEndpointValueRelative Potency (E2 = 1)
2-Ethylhexyl 4-hydroxybenzoate (2-EHHB) ToxCast™ ER Pathway ModelER Score~0.37[1]-
17β-Estradiol (E2)Yeast Estrogen Screen (YES)EC50~1 x 10⁻¹⁰ M1
17β-Estradiol (E2)MCF-7 Cell Proliferation (E-Screen)EC50~1 x 10⁻¹¹ M1
17β-Estradiol (E2)ERα Competitive BindingIC50~2 x 10⁻⁹ M1
IsobutylparabenYeast Estrogen Screen (YES)EC502.0 x 10⁻⁶ M~5.0 x 10⁻⁵
n-ButylparabenYeast Estrogen Screen (YES)EC503.2 x 10⁻⁶ M~3.1 x 10⁻⁵
PropylparabenYeast Estrogen Screen (YES)EC501.6 x 10⁻⁵ M~6.3 x 10⁻⁶
MethylparabenYeast Estrogen Screen (YES)EC50>1 x 10⁻⁴ M<1.0 x 10⁻⁶

Note: The ToxCast™ ER Score is a comprehensive metric derived from 18 different in vitro estrogen receptor screening assays, providing a robust measure of bioactivity. A score of 1 represents the bioactivity of 17β-estradiol.[1]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds. The yeast contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of EREs. Binding of an estrogenic substance to the hER induces the expression of the reporter gene, leading to a measurable colorimetric or fluorometric signal.

Materials:

  • Recombinant Saccharomyces cerevisiae expressing hERα and a lacZ reporter gene

  • Yeast growth medium (YGM)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 17β-Estradiol (E2) (positive control)

  • Ethanol (B145695) (solvent)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into YGM and incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic phase.

  • Preparation of Test Solutions: Prepare a stock solution of 2-EHHB in ethanol. Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻³ M). Prepare a standard curve of E2 in ethanol (e.g., 10⁻¹² M to 10⁻⁸ M). A solvent control (ethanol only) must be included.

  • Assay Plate Setup: Pipette 10 µL of each test compound dilution, E2 standard, and solvent control into the wells of a 96-well plate in triplicate. Allow the ethanol to evaporate completely in a sterile environment.

  • Inoculation and Incubation: Dilute the overnight yeast culture in fresh YGM containing CPRG. Add 200 µL of the yeast suspension to each well of the 96-well plate. Seal the plate and incubate at 30°C for 48-72 hours.

  • Data Acquisition: Measure the absorbance at 570 nm (for color change) and 620 nm (for cell growth) using a microplate reader.

  • Data Analysis: Correct the absorbance at 570 nm for cell turbidity. Plot the corrected absorbance against the logarithm of the concentration for both 2-EHHB and the E2 standard to generate dose-response curves. Calculate the EC50 value (the concentration that elicits 50% of the maximum response) for both compounds. The relative estrogenic potency (REP) can be calculated as (EC50 of E2 / EC50 of 2-EHHB).

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is a cell-based assay that measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen receptor-positive.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Charcoal-dextran treated fetal bovine serum (CD-FBS)

  • 17β-Estradiol (E2) (positive control)

  • Ethanol or DMSO (solvent)

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, SRB)

  • Microplate reader

Protocol:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS. For the assay, switch to DMEM without phenol red supplemented with 5-10% CD-FBS for at least 48 hours to deprive the cells of estrogens.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 3,000 cells/well). Allow the cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of 2-EHHB and E2 in the experimental medium (DMEM without phenol red + CD-FBS). Replace the seeding medium with the treatment medium. Include a solvent control.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Cell Proliferation Measurement: On day 6, quantify cell proliferation using a suitable method. For the Sulforhodamine B (SRB) assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the concentration for both 2-EHHB and E2 to generate dose-response curves. Calculate the EC50 value for both compounds. The REP can be calculated as (EC50 of E2 / EC50 of 2-EHHB).

Estrogen Receptor (ERα) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor. It provides a direct measure of the compound's affinity for the receptor.

Materials:

  • Source of ERα (e.g., rat uterine cytosol, recombinant human ERα)

  • [³H]-17β-Estradiol (radiolabeled ligand)

  • 17β-Estradiol (unlabeled competitor)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry or other separation method

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of ERα: Prepare a cytosol fraction from the uteri of ovariectomized rats or use a commercially available recombinant ERα preparation. Determine the protein concentration of the ERα preparation.

  • Competitive Binding Reaction: In microcentrifuge tubes, combine the ERα preparation, a fixed concentration of [³H]-E2 (e.g., 0.5 nM), and increasing concentrations of unlabeled 2-EHHB or E2 (e.g., 10⁻¹⁰ M to 10⁻⁴ M). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

  • Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. A common method is to add ice-cold HAP slurry to each tube, incubate on ice, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.

  • Quantification: After washing the pellet to remove unbound ligand, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2). The relative binding affinity (RBA) can be calculated as (IC50 of E2 / IC50 of 2-EHHB) x 100.

Mandatory Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or 2-EHHB ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP Inactive ER-HSP Complex Dimer ER Dimerization ER->Dimer HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical genomic estrogen signaling pathway.

Experimental_Workflow cluster_assays In Vitro Estrogenic Activity Assays for 2-EHHB cluster_steps General Experimental Steps YES Yeast Estrogen Screen (YES) Assay Incubate Incubate with Assay System YES->Incubate EScreen MCF-7 Cell Proliferation (E-Screen) Assay EScreen->Incubate ERBinding ER Competitive Binding Assay ERBinding->Incubate Prep Prepare 2-EHHB and Control Solutions Prep->YES Prep->EScreen Prep->ERBinding Measure Measure Assay-Specific Endpoint Incubate->Measure Analyze Data Analysis (Dose-Response, EC50/IC50) Measure->Analyze

References

Application Notes and Protocols for 2-Ethylhexyl 4-hydroxybenzoate as a Preservative in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as octylparaben, is a paraben ester with established antimicrobial properties, making it a candidate for the preservation of biological samples against microbial degradation.[1] Its efficacy against a broad spectrum of fungi and bacteria, coupled with its chemical stability, offers a potential alternative to more common preservatives in specific research applications.[1] However, its use requires careful consideration of its physicochemical properties, particularly its poor water solubility, and its potential biological activities, including endocrine disruption.[1]

These application notes provide an overview of the use of 2-Ethylhexyl 4-hydroxybenzoate as a preservative for various biological samples, along with generalized experimental protocols. Researchers should note that the provided protocols are starting points and will likely require optimization for specific sample types and downstream applications.

Physicochemical Properties and Mechanism of Action

This compound is a clear, colorless to pale yellow liquid that is poorly soluble in water but soluble in organic solvents.[1] Like other parabens, its antimicrobial activity is attributed to the disruption of microbial membrane transport processes and the inhibition of the synthesis of DNA, RNA, and essential enzymes.[1] The longer alkyl chain of this compound enhances its lipophilicity, which may improve its efficacy in lipid-rich samples.

Quantitative Data on Preservative Concentrations

Specific quantitative data on the effective concentration of this compound for preserving various biological samples in a research setting is limited. However, general guidance for parabens in cosmetic and pharmaceutical formulations can be adapted as a starting point for optimization.

Preservative ApplicationTypical Concentration Range for Parabens (% w/v)Recommended Starting Concentration for this compound (% w/v)Notes
General Purpose Buffer/Reagent Preservation0.01 - 0.30.05 - 0.1Due to poor water solubility, a co-solvent like ethanol (B145695) may be needed.
Protein Solutions0.01 - 0.10.02 - 0.05Monitor for precipitation and impact on protein stability and activity.
Cell Suspensions (Short-term)Not commonly used0.01 - 0.05Assess cytotoxicity for the specific cell type. Not recommended for long-term cryopreservation.
Tissue Homogenates0.05 - 0.20.1Ensure thorough homogenization to distribute the preservative.

Note: The total concentration of all parabens in a formulation should generally not exceed 0.8%[2]. When using this compound, it is crucial to ensure it is fully dissolved, potentially by preparing a concentrated stock solution in a suitable organic solvent (e.g., ethanol) and then diluting it into the aqueous sample buffer.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for addition to aqueous biological samples.

Materials:

  • This compound (CAS 5153-25-3)[3]

  • Ethanol (100%, molecular biology grade)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • In a sterile fume hood, weigh out the desired amount of this compound. For a 10% (w/v) stock solution, weigh 1 g of this compound.

  • Transfer the weighed compound into a sterile conical tube.

  • Add a small volume of 100% ethanol to the tube (e.g., 5 mL for a 1 g sample).

  • Vortex vigorously until the this compound is completely dissolved.

  • Bring the final volume to 10 mL with 100% ethanol to achieve a 10% (w/v) stock solution.

  • Store the stock solution at room temperature in a tightly sealed, light-protected container.

Protocol 2: Preservation of a Protein Solution

Objective: To preserve a purified protein solution for short- to medium-term storage at 4°C.

Materials:

  • Purified protein solution in an appropriate buffer

  • 10% (w/v) this compound stock solution (from Protocol 1)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Micropipettes and sterile tips

Procedure:

  • Determine the desired final concentration of this compound (e.g., 0.05% w/v).

  • Calculate the volume of the 10% stock solution needed. For a 1 mL protein solution at a final concentration of 0.05%, you would add 5 µL of the 10% stock solution.

  • Add the calculated volume of the this compound stock solution to the protein solution.

  • Gently mix by inverting the tube several times. Avoid vigorous vortexing to prevent protein denaturation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high, or the buffer composition may be incompatible.

  • Store the preserved protein solution at 4°C.

  • Important: Before using the protein in downstream applications, it is crucial to assess the impact of the preservative on protein activity and stability using appropriate assays (e.g., enzyme kinetics, differential scanning fluorimetry).

Protocol 3: Preservation of a Tissue Biopsy for Short-Term Storage

Objective: To preserve a fresh tissue biopsy to prevent microbial growth during short-term storage or transport prior to downstream analysis (e.g., DNA/RNA/protein extraction).

Materials:

  • Fresh tissue biopsy

  • Sterile phosphate-buffered saline (PBS)

  • 10% (w/v) this compound stock solution (from Protocol 1)

  • Sterile, conical tubes

  • Sterile forceps and scalpel

Procedure:

  • Prepare a preservation solution of 0.1% (w/v) this compound in sterile PBS. For 10 mL of preservation solution, add 100 µL of the 10% stock solution to 9.9 mL of sterile PBS. Mix well.

  • In a sterile environment, wash the fresh tissue biopsy briefly in sterile PBS to remove any contaminants.

  • Place the tissue biopsy into a sterile conical tube containing a sufficient volume of the 0.1% this compound preservation solution to completely submerge the tissue.

  • Store the tube at 4°C.

  • Note: This method is intended for short-term preservation. For long-term storage, standard protocols such as snap-freezing in liquid nitrogen or fixation in formalin are recommended.[4][5] The impact of this compound on the integrity of nucleic acids and proteins should be validated for the specific downstream application.

Impact on Downstream Applications and Potential Interferences

The use of this compound as a preservative requires careful consideration of its potential impact on subsequent analyses.

  • Enzyme Kinetics: As parabens can inhibit certain enzymes, it is essential to determine if this compound affects the activity of the enzyme of interest. A control experiment with and without the preservative should be performed.

  • Nucleic Acid Integrity: While parabens are not known to directly degrade DNA or RNA, their presence in the preservation solution could potentially interfere with extraction and purification procedures. It is recommended to perform a thorough wash of the sample with a suitable buffer to remove the preservative before proceeding with nucleic acid extraction. The quality of extracted RNA should be assessed using methods like the RNA Integrity Number (RIN) to ensure it is suitable for downstream applications like qPCR or RNA-seq.[6][7][8][9][10]

  • Cell-Based Assays: Due to its potential cytotoxicity and endocrine-disrupting activity, this compound is generally not recommended for the preservation of cells intended for culture or functional assays.

  • Immunoassays: The lipophilic nature of this compound could lead to non-specific binding in immunoassays. It is advisable to remove the preservative from the sample prior to analysis.

Signaling Pathway Interactions

A significant consideration for researchers using this compound is its known endocrine-disrupting activity, particularly its weak estrogenic effects. This can be a critical confounding factor in studies involving hormonal signaling pathways.

Estrogen Receptor Signaling Pathway

This compound can act as a xenoestrogen, binding to estrogen receptors (ERα and ERβ) and potentially activating downstream signaling cascades. This can lead to unintended biological effects in samples, which could be misinterpreted as experimental results.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen / 2-EHHB ER Estrogen Receptor (ERα/ERβ) E2->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Cellular_Response Cellular Response (Proliferation, etc.) Transcription->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway.

Androgen Receptor Signaling Pathway

Some studies suggest that parabens may also interact with the androgen receptor (AR) signaling pathway, potentially acting as antagonists. This could interfere with studies on androgen-regulated processes.

Androgen_Signaling_Pathway cluster_cytoplasm_ar Cytoplasm cluster_nucleus_ar Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP_AR Heat Shock Proteins AR->HSP_AR Dissociation AR_dimer AR Dimerization AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription_AR Gene Transcription ARE->Transcription_AR Initiates Cellular_Response_AR Cellular Response (e.g., Growth, Differentiation) Transcription_AR->Cellular_Response_AR EHHB 2-EHHB (potential antagonist) EHHB->AR May interfere

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Evaluating Preservative Efficacy

The following workflow outlines the steps to validate the effectiveness of this compound as a preservative for a specific biological sample.

Preservative_Efficacy_Workflow start Start: Define Sample and Downstream Application prep_sample Prepare Biological Sample start->prep_sample add_preservative Add Varying Concentrations of This compound prep_sample->add_preservative controls Include Positive (Contaminated, No Preservative) and Negative (Sterile) Controls prep_sample->controls incubate Incubate under Desired Storage Conditions add_preservative->incubate controls->incubate assess_microbial Assess Microbial Growth (e.g., Plating, Turbidity) incubate->assess_microbial assess_downstream Evaluate Impact on Downstream Analysis assess_microbial->assess_downstream If effective optimize Optimize Concentration and Storage Conditions assess_microbial->optimize If not effective assess_downstream->optimize If interference end End: Validated Preservation Protocol assess_downstream->end If no interference optimize->add_preservative

Caption: Workflow for Preservative Efficacy.

Conclusion

This compound can be a useful preservative for biological samples in specific research contexts, particularly for lipid-rich samples or when a broad-spectrum antimicrobial agent is required. However, its application is not straightforward and requires careful consideration of its poor aqueous solubility and potential for biological interference, especially in studies related to endocrine signaling. The provided protocols and workflows offer a starting point for researchers to develop and validate the use of this compound for their specific needs, emphasizing the importance of empirical optimization and thorough validation of its impact on downstream analyses.

References

Application of 2-Ethylhexyl 4-hydroxybenzoate in Environmental Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), also known as octylparaben, is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] Its widespread use has led to its emergence as an environmental contaminant, raising concerns about its potential ecological impact.[1] This document provides detailed application notes and protocols for researchers investigating the environmental fate and toxicological effects of 2-EHHB, with a focus on its potential as an endocrine-disrupting chemical (EDC).

Environmental Fate and Transport

The environmental fate of a contaminant describes its transformation and movement in the environment.[2][3] Due to its chemical properties, 2-EHHB is susceptible to various transport and transformation processes in aquatic and terrestrial ecosystems.

Key Physicochemical Properties of 2-EHHB:

PropertyValueReference
Molecular FormulaC15H22O3[4]
Molecular Weight250.33 g/mol [4]
Log P (octanol-water partition coefficient)5.292 (estimated)[4]
Water SolubilityLow[4]
Boiling Point270°C @ 50mmHg[4]

The high Log P value suggests a tendency for 2-EHHB to partition from water into organic matrices, such as sediment and biota, indicating a potential for bioaccumulation.[5]

Analytical Protocols for Environmental Samples

Accurate quantification of 2-EHHB in environmental matrices is crucial for exposure assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for this purpose.[6]

Protocol 1: Determination of 2-EHHB in Water Samples by Solid-Phase Extraction (SPE) and HPLC-MS/MS

This protocol is adapted from established methods for paraben analysis in aqueous samples.[3][7]

Objective: To extract, concentrate, and quantify 2-EHHB from water samples.

Materials:

  • Water sample (1 L)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Internal standard (e.g., ¹³C₆-labeled 2-EHHB)

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Spike the sample with a known concentration of the internal standard.

    • Adjust the sample pH to approximately 2.3 with formic acid.[8]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.3).[8]

    • Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained 2-EHHB with 5-10 mL of methanol or a methanol:acetonitrile mixture.[8]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute 2-EHHB, and then return to initial conditions for equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Select appropriate precursor and product ions for 2-EHHB and the internal standard.

Experimental Workflow for 2-EHHB Analysis in Water

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis WaterSample 1L Water Sample Filter Filter (0.45 µm) WaterSample->Filter Spike Spike with Internal Standard Filter->Spike AdjustpH Adjust pH to ~2.3 Spike->AdjustpH Condition Condition Cartridge AdjustpH->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute 2-EHHB Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLCMSMS HPLC-MS/MS Analysis Reconstitute->HPLCMSMS

Caption: Workflow for the analysis of 2-EHHB in water samples.

Ecotoxicological Assessment

The potential for 2-EHHB to cause adverse effects in aquatic organisms is a key area of environmental research. Standardized ecotoxicological assays are employed to determine the toxicity of this compound.

Protocol 2: Acute Immobilisation Test with Daphnia magna

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.

Objective: To determine the acute toxicity of 2-EHHB to Daphnia magna (water flea) by calculating the concentration that causes immobilisation in 50% of the test organisms (EC50) over a 48-hour period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater medium

  • 2-EHHB stock solution

  • Test vessels (e.g., 50 mL glass beakers)

  • Incubator with controlled temperature (20 ± 1°C) and photoperiod (16h light: 8h dark)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of nominal concentrations of 2-EHHB in the reconstituted freshwater medium. A geometric series of at least five concentrations is recommended.

    • Include a control group (medium only).

  • Test Setup:

    • Place 20 daphnids, divided into at least four replicates of five, into each test concentration and the control.

    • The volume of the test medium should be sufficient to provide at least 2 mL per daphnid.

  • Incubation:

    • Incubate the test vessels for 48 hours under the specified conditions.

    • Do not feed the daphnids during the test.

  • Observation:

    • Record the number of immobilised daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilised daphnids at each concentration for the 24-hour and 48-hour endpoints.

    • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Quantitative Ecotoxicity Data for 2-EHHB:

Test OrganismEndpointValue (mg/L)Reference
Daphnia magna48h EC50 (Immobilisation)4.9[5]
Protocol 3: Japanese Medaka (Oryzias latipes) Multigenerational Endocrine Disruptor Assay

This protocol is a modified version of the Medaka Extended One-Generation Reproduction Test (MEOGRT) as described in studies evaluating the effects of 2-EHHB.[6][9]

Objective: To assess the multigenerational effects of 2-EHHB on the reproduction and development of Japanese medaka.

Experimental Design:

  • Test Organism: Japanese medaka (Oryzias latipes).

  • Exposure Duration: Multiple generations (F0, F1, F2).

  • Exposure Concentrations: A control and at least five concentrations of 2-EHHB. A study on 2-EHHB used nominal concentrations of 6.3, 12.5, 25.0, 50.0, and 100 µg/L, with measured concentrations being slightly lower.[6][10]

  • Exposure System: Flow-through system to maintain constant exposure concentrations.

Key Endpoints to Measure:

  • Parental Generation (F0):

    • Survival

    • Growth (length and weight)

    • Fecundity (number of eggs per female per day)

    • Fertility (percentage of fertilized eggs)

  • First Generation (F1):

    • Hatching success

    • Larval survival and growth

    • Sexual development (secondary sexual characteristics)

    • Adult survival, growth, fecundity, and fertility

  • Second Generation (F2):

    • Hatching success

    • Larval survival and growth

Procedure Outline:

  • Acclimation: Acclimate adult medaka (F0) to laboratory conditions.

  • Exposure: Expose F0 fish to the test concentrations of 2-EHHB.

  • F0 Reproduction: Collect eggs from F0 pairs daily to assess fecundity and fertility.

  • F1 Generation: Raise a subset of F1 eggs from each concentration to adulthood under continuous exposure.

  • F1 Assessments: Monitor F1 fish for survival, growth, and development.

  • F1 Reproduction: Once mature, assess the reproductive capacity of F1 pairs.

  • F2 Generation: Collect and hatch F2 eggs to assess early life-stage effects.

Quantitative Data from a Multigenerational Study on Japanese Medaka with 2-EHHB:

GenerationEndpointLowest Observed Effect Concentration (LOEC) (µg/L)EffectReference
F0Fecundity5.32Decreased[6][9][11]
F0Female Growth48.8Decreased[6][9][11]
F1Fertility101Diminished[6][9][11]
F1Subadult and Adult Growth48.8Decreased[6][9][11]
F2Fertility48.8Diminished[6][9][11]

Endocrine Disruption Potential

2-EHHB is suspected to be an endocrine disruptor, primarily through its interaction with hormone signaling pathways.[6][12] Studies suggest it can exhibit weak estrogenic activity and may also interact with androgen, progesterone (B1679170), and glucocorticosteroid systems.[6]

Proposed Signaling Pathway Disruption by 2-EHHB

2-EHHB, as a xenoestrogen, can mimic the action of natural estrogens like 17β-estradiol. It can bind to estrogen receptors (ERs), leading to the activation of downstream signaling pathways that regulate gene expression. This can disrupt normal endocrine function.

Estrogen Receptor Signaling Pathway and Potential Disruption by 2-EHHB

G cluster_ligand cluster_receptor cluster_downstream Estradiol 17β-Estradiol (Natural Hormone) ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates EHHB 2-EHHB (Xenoestrogen) EHHB->ER Binds and Mimics (Weak Activation) Dimerization Receptor Dimerization ER->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation ERE Binds to Estrogen Response Elements (EREs) on DNA NuclearTranslocation->ERE GeneExpression Altered Gene Expression ERE->GeneExpression AdverseEffects Adverse Biological Effects (e.g., reproductive impairment) GeneExpression->AdverseEffects

Caption: Proposed mechanism of endocrine disruption by 2-EHHB via the estrogen receptor pathway.

Protocol 4: In Vitro Assays for Endocrine Disruption

A battery of in vitro assays can be used to screen for and characterize the endocrine-disrupting potential of 2-EHHB.[13]

Objective: To assess the ability of 2-EHHB to interact with hormone receptors and elicit a biological response in a controlled cellular environment.

Types of In Vitro Assays:

  • Receptor Binding Assays:

    • Principle: Measures the ability of 2-EHHB to compete with a radiolabeled natural hormone (e.g., [³H]-estradiol) for binding to a specific hormone receptor (e.g., estrogen receptor).

    • Endpoint: Inhibition of radiolabeled hormone binding, used to determine the binding affinity of 2-EHHB.

  • Reporter Gene Assays:

    • Principle: Uses a cell line that has been genetically modified to contain a reporter gene (e.g., luciferase) under the control of a hormone response element. If 2-EHHB binds to and activates the hormone receptor in these cells, the reporter gene is expressed, producing a measurable signal (e.g., light).

    • Endpoint: Induction of reporter gene expression, indicating agonistic or antagonistic activity.

  • Cell Proliferation Assays (e.g., E-Screen):

    • Principle: Utilizes hormone-dependent cell lines (e.g., MCF-7 breast cancer cells for estrogenicity). If 2-EHHB has estrogenic activity, it will stimulate the proliferation of these cells.

    • Endpoint: Increased cell number, measured by various methods (e.g., staining, metabolic assays).

General Experimental Workflow for In Vitro Endocrine Disruption Assays

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay-Specific Measurement cluster_analysis Data Analysis CellCulture Prepare Cell Line (e.g., MCF-7, yeast) ExposeCells Expose Cells to 2-EHHB CellCulture->ExposeCells TestCompound Prepare 2-EHHB Concentrations TestCompound->ExposeCells Binding Receptor Binding (Competition Assay) ExposeCells->Binding Reporter Reporter Gene Expression (e.g., Luciferase) ExposeCells->Reporter Proliferation Cell Proliferation (e.g., E-Screen) ExposeCells->Proliferation DoseResponse Generate Dose-Response Curves Binding->DoseResponse Reporter->DoseResponse Proliferation->DoseResponse EC50_IC50 Calculate EC50/IC50 DoseResponse->EC50_IC50

Caption: General workflow for in vitro endocrine disruption testing of 2-EHHB.

Conclusion

The presence of 2-Ethylhexyl 4-hydroxybenzoate in the environment warrants further investigation into its potential ecological risks. The protocols and data presented in this document provide a framework for researchers to study its environmental occurrence, fate, and toxicological effects, particularly its role as an endocrine-disrupting chemical. By employing these standardized methods, a more comprehensive understanding of the environmental impact of 2-EHHB can be achieved, informing risk assessment and regulatory decisions.

References

Application Notes and Protocols for the Experimental Use of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), a paraben ester, is widely utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Beyond its role as a preservative, 2-EHHB serves as a valuable experimental model compound for toxicological and pharmacological research, particularly in the study of endocrine disruption. Its ability to interact with estrogen and androgen receptors makes it a relevant tool for investigating the effects of environmental estrogens and developing assays to screen for endocrine-active compounds.[3][4] These application notes provide detailed protocols for in vivo and in vitro experimental models using 2-EHHB to assess its endocrine-disrupting potential.

Physicochemical Properties

PropertyValue
Synonyms 2-Ethylhexylparaben, Octylparaben
CAS Number 5153-25-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
Appearance Colorless to pale yellow liquid
Solubility Poorly soluble in water, soluble in organic solvents

Quantitative Data Summary

The following tables summarize quantitative data from a multigenerational study on the effects of 2-EHHB on Japanese medaka (Oryzias latipes).

Table 1: Effects of 2-EHHB on Fecundity and Fertility in Japanese Medaka [5][6]

Concentration (µg/L)Fecundity (eggs/female/day)Percent Fertility (%) - F0 GenerationPercent Fertility (%) - F1 GenerationPercent Fertility (%) - F2 Generation
Control 19.2No effectNo effectNo effect
5.32 Decreased by 13%No effectNo effectNo effect
11.3 Decreased by 42%No effectNo effectNo effect
24.0 Decreased by 43%No effectNo effectNo effect
48.8 Decreased by 40%No effectDiminishedDiminished (from 48.8 µg/L)
101 Decreased by 46%No effectDiminished (from 101 µg/L)Diminished

Table 2: Effects of 2-EHHB on Growth of Japanese Medaka [7]

GenerationSexConcentration (µg/L)Effect on Body WeightEffect on Body Length
F0 Female101DecreasedDecreased
F0 Male≥5.32IncreasedNo effect
F1 (subadult) Female101DecreasedDecreased (at 48.8 and 101 µg/L)
F1 (subadult) MaleNo effectDecreased (at 101 µg/L)No effect

Experimental Protocols

In Vivo Model: Medaka Extended One-Generation Reproduction Test (MEOGRT) based on OECD TG 240 and US EPA OCSPP 890.2200[8][9][10][11]

This protocol outlines a comprehensive in vivo assay to assess the effects of 2-EHHB on fish reproduction and development across multiple generations.

1. Test Organism:

  • Japanese Medaka (Oryzias latipes).

2. Experimental Design:

  • Exposure: Continuous flow-through system.

  • Test Concentrations: A control and a geometric series of at least five concentrations of 2-EHHB (e.g., 5.32, 11.3, 24.0, 48.8, and 101 µg/L). The highest concentration should not cause significant adult mortality.

  • Generations: The test starts with the parental generation (F0) and continues through the hatching of the second-generation (F2) offspring.

3. Protocol:

  • F0 Generation:

    • Acclimate sexually mature medaka pairs for at least two weeks.

    • Expose breeding pairs (one male, one female per tank) to the test concentrations.

    • Monitor daily for survival, behavior, and egg production for a defined reproductive period (e.g., 21 days).

    • Collect eggs daily, determine fertility, and transfer a subset for incubation under the same exposure conditions.

  • F1 Generation:

    • Monitor F1 embryos for hatching success and time to hatch.

    • Rear F1 larvae under continuous exposure.

    • At a specified time post-hatch (e.g., 9-10 weeks), sample a subset of sub-adults to assess growth (weight and length) and vitellogenin levels, and for histopathological analysis of gonads.

    • Allow the remaining F1 fish to mature and form breeding pairs.

    • Conduct a reproductive assessment on F1 pairs similar to the F0 generation.

  • F2 Generation:

    • Collect F2 eggs from F1 breeding pairs and assess fertility.

    • Monitor a subset of F2 embryos for hatching success.

4. Endpoints:

  • Reproductive: Fecundity, fertility, hatching success.

  • Developmental: Survival, growth (length and weight), secondary sexual characteristics.

  • Biomarkers: Vitellogenin (a biomarker for estrogenic effects), histopathology of gonads, liver, and kidney.

Workflow for MEOGRT

MEOGRT_Workflow F0_acclimation F0 Acclimation (2 weeks) F0_exposure F0 Exposure & Reproductive Assessment (21 days) F0_acclimation->F0_exposure F1_incubation F1 Egg Incubation F0_exposure->F1_incubation Collect Eggs F1_rearing F1 Larval Rearing F1_incubation->F1_rearing Hatching F1_sampling F1 Sub-adult Sampling (9-10 weeks) F1_rearing->F1_sampling F1_maturation F1 Maturation F1_rearing->F1_maturation F1_repro_assessment F1 Reproductive Assessment F1_maturation->F1_repro_assessment F2_incubation F2 Egg Incubation & Hatching Assessment F1_repro_assessment->F2_incubation Collect Eggs

Caption: Workflow for the Medaka Extended One-Generation Reproduction Test (MEOGRT).

In Vitro Models for Endocrine Activity

These protocols describe cell-based assays to investigate the direct interaction of 2-EHHB with estrogen and androgen receptors.

This assay measures the ability of 2-EHHB to induce the dimerization of the estrogen receptor alpha (ERα), a key step in its activation.

1. Principle:

  • ERα is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Enhanced Yellow Fluorescent Protein, EYFP).

  • In the presence of an ERα agonist like 2-EHHB, the receptors dimerize, bringing the donor and acceptor into close proximity.

  • This allows for non-radiative energy transfer from the donor to the acceptor, resulting in a measurable light emission from the acceptor.

2. Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with expression vectors for ERα-Rluc and ERα-EYFP.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Expose the cells to a range of 2-EHHB concentrations. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

    • After an incubation period (e.g., 24 hours), add the luciferase substrate (e.g., coelenterazine).

    • Measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the 2-EHHB concentration to determine the EC₅₀ (half-maximal effective concentration).

This assay determines the ability of 2-EHHB to compete with a known androgen for binding to the androgen receptor.

1. Principle:

  • A constant amount of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).

  • Increasing concentrations of a test compound (2-EHHB) are added to compete for binding to the receptor.

  • The amount of radiolabeled androgen bound to the receptor is measured, and a decrease indicates competitive binding by the test compound.

2. Protocol:

  • Receptor Preparation:

    • Prepare cytosol from the ventral prostate of rats or use a commercially available recombinant AR protein.

  • Assay Procedure:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of 2-EHHB.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled androgen).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the receptor-bound from the free radioligand using a method like hydroxylapatite precipitation or filter binding.

    • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding.

    • Plot the percentage of specific binding against the log of the 2-EHHB concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

These assays measure the ability of 2-EHHB to activate the transcriptional activity of the estrogen or androgen receptor.

1. Principle:

  • A cell line is engineered to express the receptor of interest (ERα or AR) and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements (EREs or AREs).

  • Binding of an agonist (like 2-EHHB) to the receptor initiates a signaling cascade that leads to the expression of the reporter gene.

  • The activity of the reporter gene product is measured as an indicator of receptor activation.

2. Protocol:

  • Cell Culture and Transfection:

    • Use a stable cell line expressing the receptor and reporter construct (e.g., HeLa-9903 for ERα) or transiently transfect a suitable cell line.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Expose the cells to a range of 2-EHHB concentrations, a positive control (e.g., 17β-estradiol for ER, dihydrotestosterone (B1667394) for AR), and a vehicle control.

    • Incubate for a sufficient time to allow for gene expression (e.g., 24 hours).

  • Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to cell viability if necessary.

    • Plot the reporter activity against the log of the 2-EHHB concentration to determine the EC₅₀.

Signaling Pathway Diagrams

Estrogen Receptor Signaling Pathway

2-EHHB, as a xenoestrogen, can mimic the action of endogenous estrogens like 17β-estradiol. It binds to the estrogen receptor (ER), leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, which can lead to various physiological effects, including endocrine disruption.[2][4][8][9][10]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHHB 2-EHHB ER Estrogen Receptor (ER) EHHB->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization DNA DNA ER_dimer->DNA Translocation & Binding to ERE Transcription Transcription of Estrogen-Responsive Genes DNA->Transcription ERE Estrogen Response Element (ERE) mRNA mRNA Transcription->mRNA Physiological_Effects Physiological Effects (e.g., Endocrine Disruption) mRNA->Physiological_Effects Translation

Caption: Estrogen receptor signaling pathway activated by 2-EHHB.

Androgen Receptor Signaling Pathway

2-EHHB has also been shown to interact with the androgen receptor (AR) signaling pathway, potentially acting as an antagonist. It can compete with endogenous androgens like dihydrotestosterone (DHT) for binding to the AR. This can inhibit the normal activation of the AR, preventing its translocation to the nucleus and the transcription of androgen-responsive genes, which may lead to anti-androgenic effects.[1][3][11][12][13]

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHHB 2-EHHB AR Androgen Receptor (AR) EHHB->AR Competes with DHT for binding No_Transcription Inhibition of Transcription EHHB->No_Transcription Leads to DHT DHT DHT->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization (if DHT binds) DNA DNA AR_dimer->DNA Translocation & Binding to ARE Transcription Transcription of Androgen-Responsive Genes DNA->Transcription ARE Androgen Response Element (ARE) Physiological_Effects Normal Androgenic Physiological Effects Transcription->Physiological_Effects Anti_Androgenic_Effects Anti-Androgenic Effects No_Transcription->Anti_Androgenic_Effects

Caption: Androgen receptor signaling pathway and the inhibitory effect of 2-EHHB.

References

Application Notes and Protocols: Multigenerational Effects of 2-Ethylhexyl 4-Hydroxybenzoate (2-EHHB) in Japanese Medaka (Oryzias latipes)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), a compound used in personal care products, on the Japanese medaka (Oryzias latipes). The data and protocols are derived from a modified Japanese Medaka Extended One-Generation Reproduction Test (MEOGRT), which assessed the impacts of 2-EHHB exposure across three generations (F0, F1, and F2). This document is intended for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential and long-term consequences of environmental contaminants.

The study reveals that 2-EHHB can affect growth, development, and reproduction in Japanese medaka, with increased sensitivity observed in subsequent generations.[1][2][3] These effects may be mediated through both endocrine (weakly estrogenic) and non-endocrine mechanisms.[1][2][3]

Data Presentation

The following tables summarize the key quantitative findings from the multigenerational exposure of Japanese medaka to 2-EHHB.

Table 1: Effects of 2-EHHB on Fecundity and Fertility Across Generations

Generation2-EHHB Concentration (µg/L)Fecundity (Eggs/female/day)Percent Fertility (%)
F0 Control (0)19.2No effect observed
5.3216.7 (13% decrease)No effect observed
11.311.1 (42% decrease)No effect observed
24.010.9 (43% decrease)No effect observed
48.811.5 (40% decrease)No effect observed
10110.4 (46% decrease)No effect observed
F1 101Increased sensitivityDiminished
F2 48.8Increased sensitivityDiminished

Data sourced from a study where fecundity was affected at the lowest exposure level, with greater sensitivity in the F1 and F2 generations.[1][2][3]

Table 2: Effects of 2-EHHB on Growth Parameters Across Generations

GenerationSex2-EHHB Concentration (µg/L)Body WeightBody Length
F0 Female101Decreased (0.307 ± 0.033 g vs. 0.437 ± 0.068 g in control)Decreased (31.68 ± 1.219 mm vs. 37.32 ± 1.443 mm in control)
Male≥5.32IncreasedNo effect
F1 (Subadult) Female48.8No significant effectDecreased (18.09 ± 1.011 mm vs. 20.13 ± 2.550 mm in control)
101Decreased (0.054 ± 0.006 g vs. 0.127 ± 0.093 g in control)Decreased (16.54 ± 0.902 mm vs. 20.13 ± 2.550 mm in control)
Male48.8 & 101Treatment-related changes observedTreatment-related changes observed
F1 (Adult) Both48.8Growth indices decreasedGrowth indices decreased

Growth indices were notably decreased for F0 adult females and F1 subadults and adults at 48.8 µg/L of 2-EHHB.[1][2][3]

Table 3: Histopathological and Endocrine-Related Findings

GenerationSex2-EHHB Concentration (µg/L)Finding
F1 (Subadult) MaleNot specifiedPossible delayed reproductive tract development
F1 (Adult) FemaleNot specifiedMasculinization of the renal phenotype (renal tubular eosinophilia)
F1 Both11.3 & 48.8Reduced hepatic energy storage (liver glycogen (B147801) vacuoles)
F2 Both48.8 & 101Reduced hepatic energy storage (liver glycogen vacuoles)
F2 (Adult) Male101Decrease in anal fin papillae

Histopathological examinations revealed various effects on the gonads, liver, and kidneys.[1][2][3]

Experimental Protocols

The following protocols are based on the modified Japanese Medaka Extended One-Generation Reproduction Test (MEOGRT) used to evaluate the multigenerational effects of 2-EHHB.

Test Organism and Culture
  • Species: Japanese medaka (Oryzias latipes).

  • Source: Laboratory cultured.

  • Culture Conditions: Maintained under standard laboratory conditions with a 16:8 hour light:dark photoperiod and fed a suitable diet (e.g., brine shrimp nauplii).

Experimental Design

A flow-through exposure system is used, starting with the adult parent generation (F0) and continuing through the reproductive phase of the second generation (F2).

  • Test Concentrations: A control (dechlorinated tap water) and five nominal concentrations of 2-EHHB were selected: 6.3, 12.5, 25.0, 50.0, and 100 µg/L. A preliminary range-finding study determined the maximum tolerated concentration (MTC) to be 100 µg/L.[1]

  • Exposure Duration: Continuous exposure from F0 adults through the F2 generation's 3-week reproductive phase.

F0 Generation Protocol
  • Acclimate adult F0 medaka to the test conditions.

  • Initiate exposure to the control and five 2-EHHB test concentrations.

  • Monitor and record survival and any signs of overt toxicity daily.

  • After a suitable exposure period, assess reproductive indices:

    • Collect eggs daily.

    • Quantify fecundity (total number of eggs per female per day).

    • Determine fertility (percentage of viable embryos).

  • At the end of the F0 exposure period, measure body weight and length of adult fish.

  • Collect tissues (gonads, liver, kidney, thyroid) for histopathological examination.

F1 Generation Protocol
  • Collect embryos from the F0 generation and continue exposure in the respective test concentrations.

  • Monitor embryo hatchability and time to hatch.

  • Raise the hatched F1 generation under continuous exposure.

  • At the subadult stage (approximately 60 days post-hatch), assess survival and measure body weight and length.

  • Continue to raise a subset of F1 fish to adulthood for reproductive assessment.

  • For adult F1 fish, repeat the reproductive assessment as described for the F0 generation (fecundity and fertility).

  • At the termination of the F1 phase, collect tissues for histopathological analysis.

F2 Generation Protocol
  • Collect embryos from the F1 generation and maintain them under the same exposure conditions.

  • Monitor embryo viability and hatching success.

  • Raise the F2 generation for a 3-week reproductive assessment period.

  • Assess reproductive endpoints (fecundity and fertility).

  • At the end of the study, collect tissues from F2 adults for histopathological examination, focusing on gonads, liver, and kidney.

  • Examine F2 adult males for endocrine-related effects such as changes in anal fin papillae.

Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the observed effects of 2-EHHB.

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_adults Adult Medaka (F0) F0_exposure Continuous Exposure (Control & 5 2-EHHB conc.) F0_adults->F0_exposure F0_endpoints Endpoints: - Survival - Fecundity - Fertility - Growth - Histopathology F0_exposure->F0_endpoints F1_embryos F1 Embryos F0_exposure->F1_embryos Reproduction F1_exposure Continued Exposure F1_embryos->F1_exposure F1_hatching Hatching Assessment F1_exposure->F1_hatching F1_subadults F1 Subadults F1_exposure->F1_subadults F1_adults F1 Adults F1_subadults->F1_adults F1_endpoints Endpoints: - Growth (Subadult & Adult) - Fecundity - Fertility - Histopathology F1_adults->F1_endpoints F2_embryos F2 Embryos F1_adults->F2_embryos Reproduction F2_exposure Continued Exposure F2_embryos->F2_exposure F2_repro 3-Week Reproductive Assessment F2_exposure->F2_repro F2_endpoints Endpoints: - Fecundity - Fertility - Histopathology - Anal Fin Papillae (Males) F2_repro->F2_endpoints

Caption: Multigenerational Experimental Workflow for 2-EHHB Exposure in Medaka.

G cluster_endocrine Endocrine Disruption cluster_effects Observed Effects EHHB 2-EHHB Exposure ER_pathway Estrogen Receptor Signaling EHHB->ER_pathway Weak Agonist Hormone_synthesis Steroidogenesis (e.g., Aromatase) EHHB->Hormone_synthesis Potential Interference Growth_effects Altered Growth - Decreased Length/Weight EHHB->Growth_effects Non-Endocrine Mechanisms Histo_effects Histopathological Changes - Liver Glycogen Reduction - Renal Masculinization EHHB->Histo_effects Non-Endocrine Mechanisms Repro_effects Reproductive Impairment - Decreased Fecundity - Decreased Fertility ER_pathway->Repro_effects Dev_effects Developmental Changes - Delayed Gonad Development - Altered Secondary Sex Chars. ER_pathway->Dev_effects Hormone_synthesis->Repro_effects

Caption: Putative Signaling Pathways for 2-EHHB-Induced Effects in Medaka.

References

Preparation of Stock Solutions of 2-Ethylhexyl 4-hydroxybenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 2-Ethylhexyl 4-hydroxybenzoate (B8730719), a compound commonly used as a preservative and in various research applications. Due to its hydrophobic nature, proper preparation is crucial for accurate and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethylhexyl 4-hydroxybenzoate is presented in Table 1. Understanding these properties is essential for handling the compound and preparing stable solutions.

PropertyValueReference
Synonyms 2-Ethylhexylparaben, Octylparaben[1][2]
CAS Number 5153-25-3[2][3]
Molecular Formula C15H22O3[2][4]
Molecular Weight 250.33 g/mol [4]
Appearance Colorless to light yellow, clear liquid[4]
Solubility in Water Poorly soluble[3]
Solubility in Organic Solvents Soluble in organic solvents such as ethanol (B145695), methanol, and DMSO.[3][5]
Storage Store in a cool, dark place in a tightly sealed container.

Table 1: Physicochemical data of this compound.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). While the compound is also soluble in other organic solvents like ethanol and methanol, DMSO is a common choice for in vitro studies.

Materials:

  • This compound (liquid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 100 mM (0.1 M) solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L * 0.001 L * 250.33 g/mol = 0.025033 g = 25.03 mg

  • Weighing the compound:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully add 25.03 mg of this compound to the tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no undissolved droplets.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Working Solutions:

For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A common practice is to keep the final DMSO concentration below 0.5% (v/v). To achieve this, perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Calculate Mass B Weigh Compound A->B Required Amount C Add Solvent B->C Accurate Mass D Vortex to Dissolve C->D Mixture E Aliquot D->E Stock Solution F Store at -20°C E->F Aliquots G Prepare Working Solution E->G For Immediate Use G cluster_cell Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA E2 Estradiol (E2) E2->ER Binds EHHB 2-Ethylhexyl 4-hydroxybenzoate EHHB->ER May Bind (Weakly) Gene Target Gene Transcription ERE->Gene Initiates

References

Application Notes and Protocols for GC-MS Analysis of 2-Ethylhexyl 4-hydroxybenzoate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below cover sample preparation from biological matrices, derivatization, and the instrumental parameters for GC-MS analysis.

Introduction

2-Ethylhexyl 4-hydroxybenzoate (EH-PHB) is an ester of p-hydroxybenzoic acid used in various personal care products. Understanding its metabolic fate is crucial for assessing its safety and potential biological effects. The primary metabolic pathway for EH-PHB is initiated by the hydrolysis of the ester bond, leading to the formation of 4-hydroxybenzoic acid (PHBA) and 2-ethylhexanol. While PHBA can be further metabolized, the focus of this protocol is on the detection of the parent compound and its primary hydrolysis product. Subsequent oxidation of the 2-ethylhexyl side chain can also occur, leading to a variety of secondary metabolites.[1]

Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through two main phases. Phase I involves the hydrolysis of the ester linkage and subsequent oxidation of the alkyl side chain. Phase II metabolism would involve the conjugation of the resulting metabolites, such as glucuronidation, to facilitate excretion.[2]

EHPHB This compound PHBA 4-Hydroxybenzoic Acid EHPHB->PHBA Ester Hydrolysis EH 2-Ethylhexanol EHPHB->EH Ester Hydrolysis Conjugates Phase II Conjugates (e.g., Glucuronides) PHBA->Conjugates Conjugation Oxidized_EH Oxidized 2-Ethylhexanol Metabolites EH->Oxidized_EH Oxidation Oxidized_EH->Conjugates Conjugation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable technique for the isolation and preconcentration of parabens and their metabolites from biological matrices like urine or plasma.[3]

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • Deionized water

  • Formic acid

  • Dichloromethane (DCM)

  • Nitrogen gas for evaporation

Protocol:

  • Sample Acidification: Acidify the biological sample (e.g., urine, plasma) to a pH of approximately 3 with formic acid.[2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of MeOH followed by 2 mL of deionized water.[2]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approximately 0.5 mL/min).[2]

  • Washing: Wash the cartridge with 0.5 mL of deionized water to remove interferences.[2]

  • Drying: Dry the cartridge under a vacuum for 10 minutes.[2]

  • Elution: Elute the analytes with 2 x 0.5 mL of a DCM:MeOH (1:1, v/v) mixture.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization and GC-MS analysis (e.g., 150 µL of acetonitrile).[2]

Derivatization

Due to the polarity and low volatility of the hydroxyl and carboxyl groups in the metabolites, derivatization is necessary prior to GC-MS analysis.[4] Silylation is a common and effective method.[5]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM)

  • Heating block or oven

Protocol:

  • To the dried residue from the SPE step, add 100 µL of BSTFA + 1% TMCS and 100 µL of dichloromethane.[6]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[6]

  • Cool the vial to room temperature before GC-MS analysis.[6]

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5 or HP-5 is recommended.[7][8]

GC-MS Parameters (starting point, optimization may be required):

  • Injector Temperature: 250°C[7]

  • Injection Mode: Splitless[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 0.7 min[7]

    • Ramp: 35°C/min to 280°C[7]

    • Final hold: 2 min[7]

  • MS Transfer Line Temperature: 300°C[7]

  • Ion Source Temperature: 200°C[7]

  • Ionization Mode: Electron Impact (EI) at 70 eV[7]

  • Scan Range: 50-550 amu[7]

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma) Acidify Acidification (pH 3) Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Derivatize Derivatization (Silylation) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: GC-MS analysis workflow for this compound metabolites.

Data Presentation

Quantitative analysis of this compound and its primary metabolite, 4-hydroxybenzoic acid, can be performed using a calibration curve prepared with analytical standards. An internal standard should be used to ensure accuracy and precision.[6]

Table 1: Quantitative Analysis of this compound and Metabolites in a Biological Matrix (Example Data)

AnalyteRetention Time (min)m/z for QuantificationConcentration (ng/mL)% Recovery
This compound-TMS10.22675.892
4-Hydroxybenzoic acid-2TMS7.5282[8]25.385
Internal Standard8.1Specific m/zSpiked ConcentrationN/A

Note: The retention times and concentrations are hypothetical and will need to be determined experimentally. The m/z for quantification should be selected based on the mass spectrum of the derivatized analytes. For 4-hydroxybenzoic acid, the di-TMS derivative is expected.[8]

References

Application Notes and Protocols for Studying 2-Ethylhexyl 4-hydroxybenzoate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as octylparaben, is a widely used preservative in cosmetics, pharmaceuticals, and food products. Understanding its metabolic fate is crucial for assessing its safety and potential for bioaccumulation or endocrine disruption. This document provides detailed application notes and experimental protocols for studying the key enzymatic pathways involved in the metabolism of 2-Ethylhexyl 4-hydroxybenzoate. The primary metabolic routes for parabens include hydrolysis by esterases, glucuronidation by UDP-glucuronosyltransferases (UGTs), and sulfation by sulfotransferases (SULTs). Additionally, the potential for oxidative metabolism of the 2-ethylhexyl side chain by cytochrome P450 (CYP) enzymes is considered.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two main phases. Phase I involves the hydrolysis of the ester bond, and potentially, oxidation of the alkyl chain. Phase II metabolism involves the conjugation of the resulting metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-EHHB 2-Ethylhexyl 4-hydroxybenzoate p-HBA p-Hydroxybenzoic Acid 2-EHHB->p-HBA Esterases 2-EH 2-Ethylhexanol 2-EHHB->2-EH Esterases Oxidized_Metabolites Oxidized Metabolites (e.g., hydroxylated) 2-EHHB->Oxidized_Metabolites CYP450 p-HBA_Glucuronide p-HBA Glucuronide p-HBA->p-HBA_Glucuronide UGTs p-HBA_Sulfate p-HBA Sulfate (B86663) p-HBA->p-HBA_Sulfate SULTs

Caption: Metabolic pathways of this compound.

Quantitative Data on Paraben and Related Compound Metabolism

Specific kinetic data for the metabolism of this compound by human enzymes is limited in the published literature. The following tables summarize available data for the hydrolysis of other parabens and the metabolism of structurally related compounds, which can serve as a reference for designing and interpreting experiments.

Table 1: Hydrolysis of Parabens in Human Liver Microsomes

SubstrateHalf-life (t½, min)
Methylparaben22
EthylparabenNot reported
PropylparabenNot reported
Butylparaben87

Data from Abbas et al. (2010). Note: Km and Vmax values were not provided in this study.

Table 2: Kinetic Parameters for the Glucuronidation of Mono(2-ethylhexyl) Phthalate (B1215562) (MEHP) by Human UGTs

UGT IsoformKm (µM)Vmax (pmol/min/mg)
UGT1A3115 ± 1511.1 ± 0.7
UGT1A710.3 ± 1.15.4 ± 0.2
UGT1A813.9 ± 2.17.9 ± 0.5
UGT1A9Apparent Km1: 1.8 ± 0.4, Apparent Km2: 124 ± 21Apparent Vmax1: 1.8 ± 0.1, Apparent Vmax2: 15.6 ± 0.9
UGT1A1018.0 ± 3.07.4 ± 0.6
UGT2B4208 ± 4510.2 ± 1.2
UGT2B737.1 ± 4.516.0 ± 0.9

Data from Hanioka et al. (2016). MEHP is a primary metabolite of the plasticizer di(2-ethylhexyl) phthalate and shares the 2-ethylhexyl moiety.

Table 3: Inhibition of Human Sulfotransferases by Mono(2-ethylhexyl) Phthalate (MEHP)

SULT IsoformIC50 (µM)
SULT1A12.3
SULT1B113.9
SULT1E11.7

Data from Dong et al. (2020). This data indicates that the 2-ethylhexyl moiety can interact with SULT enzymes.

Experimental Protocols

The following protocols provide a framework for conducting enzyme assays to characterize the metabolism of this compound. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Esterase-Mediated Hydrolysis of this compound

This protocol is designed to determine the rate of hydrolysis of this compound to p-hydroxybenzoic acid and 2-ethylhexanol by esterases in human liver microsomes or other tissue preparations.

Experimental Workflow:

Esterase_Workflow Start Start: Prepare Reagents Incubation Incubate 2-EHHB with liver microsomes Start->Incubation Quench Stop reaction with acetonitrile (B52724)/acid Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by HPLC or LC-MS/MS Centrifuge->Analyze End End: Determine metabolite formation rate Analyze->End

Caption: Workflow for esterase hydrolysis assay.

Materials:

  • This compound (substrate)

  • p-Hydroxybenzoic acid (metabolite standard)

  • 2-Ethylhexanol (metabolite standard)

  • Human liver microsomes (HLM) or other tissue fractions

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Formic acid or other suitable acid

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a working solution of the substrate in phosphate buffer.

    • Prepare standard curves for p-hydroxybenzoic acid and 2-ethylhexanol.

    • Thaw human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

  • Enzyme Reaction:

    • Pre-warm the diluted microsomes and substrate solution to 37°C.

    • Initiate the reaction by adding the this compound working solution to the microsome suspension. The final substrate concentration should be varied to determine kinetic parameters (e.g., 1-100 µM).

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a small amount of acid (e.g., 1% formic acid) to precipitate the protein.

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS.

    • Quantify the formation of p-hydroxybenzoic acid and/or the depletion of this compound against the prepared standard curves.

  • Data Analysis:

    • Calculate the initial velocity of the reaction (nmol of metabolite formed/min/mg of protein).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: UGT-Mediated Glucuronidation of p-Hydroxybenzoic Acid

This protocol is designed to measure the formation of p-hydroxybenzoic acid glucuronide, a major phase II metabolite.

Experimental Workflow:

UGT_Workflow Start Start: Prepare Reagents Incubation Incubate p-HBA with microsomes, UDPGA, and MgCl2 Start->Incubation Quench Stop reaction with cold acetonitrile Incubation->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze End End: Quantify glucuronide formation Analyze->End

Caption: Workflow for UGT glucuronidation assay.

Materials:

  • p-Hydroxybenzoic acid (substrate)

  • Human liver microsomes or recombinant UGT enzymes

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of p-hydroxybenzoic acid.

    • Prepare a stock solution of UDPGA.

    • Thaw microsomes or recombinant UGTs on ice.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂ (final concentration ~5-10 mM), and the microsomes or recombinant UGTs.

    • Add p-hydroxybenzoic acid to the mixture.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA (final concentration ~1-5 mM).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant for the formation of p-hydroxybenzoic acid glucuronide using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of glucuronide formation and calculate kinetic parameters as described in Protocol 1.

Protocol 3: SULT-Mediated Sulfation of p-Hydroxybenzoic Acid

This protocol measures the formation of p-hydroxybenzoic acid sulfate.

Experimental Workflow:

SULT_Workflow Start Start: Prepare Reagents Incubation Incubate p-HBA with cytosol or recombinant SULTs and PAPS Start->Incubation Quench Stop reaction with cold acetonitrile Incubation->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze End End: Quantify sulfate conjugate formation Analyze->End

Caption: Workflow for SULT sulfation assay.

Materials:

  • p-Hydroxybenzoic acid (substrate)

  • Human liver cytosol or recombinant SULT enzymes

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of p-hydroxybenzoic acid and PAPS.

    • Thaw cytosol or recombinant SULTs on ice.

  • Enzyme Reaction:

    • Combine phosphate buffer, cytosol or recombinant SULTs, and p-hydroxybenzoic acid in a microcentrifuge tube.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS (final concentration ~20-50 µM).

    • Incubate at 37°C for a suitable time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction with ice-cold acetonitrile.

    • Centrifuge to remove precipitated protein.

  • Analysis:

    • Analyze the supernatant for the formation of p-hydroxybenzoic acid sulfate by LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of sulfate conjugate formation and determine kinetic parameters.

Protocol 4: Cytochrome P450-Mediated Oxidation of this compound

This protocol investigates the potential for oxidative metabolism of the 2-ethylhexyl side chain.

Experimental Workflow:

CYP450_Workflow Start Start: Prepare Reagents Incubation Incubate 2-EHHB with microsomes and an NADPH regenerating system Start->Incubation Quench Stop reaction with cold acetonitrile Incubation->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS for oxidized metabolites Centrifuge->Analyze End End: Identify and quantify oxidative metabolites Analyze->End

Caption: Workflow for CYP450 oxidation assay.

Materials:

  • This compound (substrate)

  • Human liver microsomes or recombinant CYP enzymes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare the NADPH regenerating system.

    • Thaw microsomes or recombinant CYPs on ice.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine phosphate buffer, microsomes or recombinant CYPs, and the NADPH regenerating system.

    • Add this compound to the mixture.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). A control reaction without the NADPH regenerating system should be included.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction with ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to identify and quantify potential oxidized metabolites (e.g., hydroxylated forms of this compound).

  • Data Analysis:

    • Compare the metabolite profiles between the reactions with and without the NADPH regenerating system to confirm CYP-mediated metabolism.

    • If metabolites are identified, determine the rate of formation and calculate kinetic parameters.

Disclaimer

These protocols provide a general guide. It is essential for researchers to optimize the specific conditions, including substrate and enzyme concentrations, incubation times, and analytical methods, for their particular experimental setup and objectives. The provided quantitative data is for related compounds and should be used as a reference; determination of the specific kinetic parameters for this compound is recommended.

Application Notes and Protocols for Dermal Exposure Studies with 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as ethylhexylparaben or octylparaben, is an ester of p-hydroxybenzoic acid used as a preservative in cosmetics and personal care products. Due to its chemical structure, particularly the 2-ethylhexyl group, its potential for dermal absorption and subsequent systemic exposure is a key consideration in safety and risk assessment. The estrogenic potential of parabens, which tends to increase with the length and branching of the alkyl chain, further underscores the importance of understanding the dermal toxicokinetics and potential endocrine-disrupting effects of 2-Ethylhexyl 4-hydroxybenzoate.[1]

This document provides detailed application notes and standardized protocols for conducting dermal exposure studies on this compound. In the absence of extensive publicly available data for this specific compound, the following protocols and data are based on established methodologies for other parabens and structurally related compounds, in line with OECD guidelines.

Data Presentation: Comparative Quantitative Data for Parabens

Due to the limited availability of specific quantitative dermal exposure data for this compound, the following table summarizes data for other relevant parabens to provide a comparative context. It is hypothesized that the dermal penetration of this compound may be lower than shorter-chain parabens due to its larger molecular size and higher lipophilicity, which can lead to greater retention in the stratum corneum.

ParabenMolecular Weight ( g/mol )Log KowPermeability Coefficient (Kp) (cm/h)Dermal Toxicity Endpoint (NOAEL)Source
This compound 250.33 ~4.5 (estimated) Data not available Data not available
Methylparaben152.151.96~1.3 x 10-3Not established for dermal route[1]
Ethylparaben166.172.47~1.1 x 10-3Not established for dermal route[1]
Propylparaben180.203.04~0.8 x 10-3Not established for dermal route[1]
Butylparaben194.233.57~0.5 x 10-3Maternal (oral): 100 mg/kg bw/day[2]
General Parabens (Oral)---1000 mg/kg bw/day[1][2]

Note: The permeability coefficients are approximate values and can vary significantly based on the vehicle and experimental conditions. The NOAEL values are from oral studies and are provided for context; dermal NOAELs may differ.

Experimental Protocols

In Vitro Dermal Permeation Study using Franz Diffusion Cells (based on OECD Guideline 428)

This protocol describes a standard method for assessing the percutaneous absorption of this compound.[2][3][4]

Objective: To quantify the rate and extent of dermal absorption and skin retention of this compound from a topical formulation.

Materials:

  • Franz-type vertical diffusion cells (static or flow-through)

  • Excised human or porcine skin (split-thickness, ~500 µm)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20)

  • Test formulation containing a known concentration of this compound

  • Analytical standards of this compound and its potential metabolite, p-hydroxybenzoic acid

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Cut skin sections to fit the Franz diffusion cells.

    • Mount the skin on the receptor chamber with the stratum corneum facing the donor chamber.

    • Equilibrate the mounted skin with receptor fluid for at least 30 minutes. The temperature of the receptor fluid should be maintained at 32 ± 1°C to mimic skin surface temperature.[2][4]

  • Application of Test Substance:

    • Apply a finite dose (e.g., 2-10 mg/cm²) of the test formulation evenly onto the surface of the stratum corneum in the donor chamber.

    • The donor chamber may be left open to the air or occluded, depending on the intended use scenario.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

    • At the end of the experiment (e.g., 24 hours), dismount the skin.

    • Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.

    • Separate the epidermis from the dermis.

    • Extract the this compound and any metabolites from the receptor fluid samples, skin wash, epidermis, and dermis using an appropriate solvent.

  • Sample Analysis:

    • Quantify the concentration of this compound and p-hydroxybenzoic acid in all collected samples using a validated HPLC-UV method.

Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area over time.

  • Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tlag).

  • Quantify the amount of substance retained in the different skin layers.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To develop a validated HPLC method for the simultaneous determination of this compound and its primary metabolite, p-hydroxybenzoic acid, in biological matrices from dermal exposure studies.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and p-hydroxybenzoic acid in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Receptor Fluid: Direct injection may be possible if the matrix is clean. Otherwise, perform liquid-liquid extraction or solid-phase extraction.

    • Skin Samples: Homogenize the skin samples in a suitable solvent, centrifuge, and filter the supernatant before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the analytes in the samples from the calibration curve.

Mandatory Visualizations

Experimental_Workflow_Dermal_Permeation A Skin Procurement and Preparation (Human or Porcine, Split-thickness) B Mounting of Skin on Franz Diffusion Cells A->B C Equilibration with Receptor Fluid (32°C) B->C D Application of Test Formulation (this compound) C->D E Sampling of Receptor Fluid (Multiple Time Points) D->E Incubation Period F Termination of Experiment (e.g., 24 hours) D->F I Extraction of Analyte (Receptor Fluid, Skin Wash, Skin Layers) E->I G Skin Surface Wash F->G H Separation of Epidermis and Dermis G->H H->I J HPLC Analysis (Quantification of Parent and Metabolite) I->J K Data Analysis (Flux, Kp, Skin Retention) J->K

In Vitro Dermal Permeation Experimental Workflow.

Paraben_Metabolism_Pathway cluster_0 Dermal Metabolism of this compound Parent This compound (Lipophilic) Metabolite p-Hydroxybenzoic Acid (More Hydrophilic) Parent->Metabolite Hydrolysis (Carboxylesterases in skin) Conjugate Conjugated Metabolites (e.g., Glucuronides, Sulfates) Metabolite->Conjugate Phase II Metabolism (e.g., UGTs, SULTs) Excretion Systemic Circulation and Excretion Metabolite->Excretion Conjugate->Excretion

General Metabolic Pathway of Parabens in the Skin.

Estrogenic_Signaling_Pathway cluster_1 Potential Estrogenic Action of this compound Paraben This compound (Xenoestrogen) ER Estrogen Receptor (ERα/ERβ) (in Cytoplasm/Nucleus) Paraben->ER Binds to Dimerization Receptor Dimerization ER->Dimerization ERE Binding to Estrogen Response Elements (EREs) on DNA Dimerization->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Estrogenic Cellular Responses Transcription->Response

Hypothesized Estrogenic Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving 2-Ethylhexyl 4-hydroxybenzoate Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as octylparaben).

Troubleshooting Guide

Issue 1: 2-Ethylhexyl 4-hydroxybenzoate Fails to Dissolve Completely in Water.
  • Possible Cause: The intended concentration of this compound exceeds its very low intrinsic aqueous solubility. As the alkyl chain on a paraben increases, its water solubility decreases significantly.[1][2][3] this compound is classified as poorly soluble in water.[4]

  • Troubleshooting Steps:

    • Verify Concentration: Confirm that the target concentration does not exceed the known aqueous solubility limit (estimated at ~2.365 mg/L at 25°C).

    • Increase Temperature: Gently heating the solution while stirring can modestly increase solubility.[4] However, be cautious of potential degradation at elevated temperatures.

    • Employ Solubilization Techniques: For concentrations above the intrinsic solubility limit, you must use a formal solubilization method. Refer to the FAQs below for guidance on co-solvents, cyclodextrins, or micellar solubilization.[4]

Issue 2: The Compound Precipitates Out of Solution Upon Cooling, Standing, or pH Shift.
  • Possible Cause: The solution was supersaturated at a higher temperature, or a volatile co-solvent has evaporated, reducing the overall solvent capacity. A shift in pH can also cause precipitation.[4]

  • Troubleshooting Steps:

    • Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate.[4]

    • Seal the System: If using co-solvents, ensure the experimental container is tightly sealed to prevent the evaporation of the more volatile organic solvent component.[4]

    • Evaluate Method Robustness: Persistent precipitation indicates that the chosen solubilization method is not sufficiently robust for the desired concentration and storage conditions. Consider a more effective method, such as forming a stable inclusion complex with a chemically modified cyclodextrin (B1172386) like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]

G

Fig 1. Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to increase the aqueous solubility of this compound?

The most effective methods for significantly increasing the aqueous solubility of poorly soluble, lipophilic compounds like this compound are:

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host to form a water-soluble inclusion complex.[5]

  • Co-solvency: Blending water with a miscible organic solvent (a co-solvent) to increase the overall solubility capacity of the solvent system.[6][7]

  • Micellar Solubilization: Using surfactants above their critical micelle concentration (CMC) to incorporate the compound into micelles.[8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the solid-state to improve wettability and dissolution.[9]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension to enhance the dissolution rate.[10]

G

Fig 2. General workflow for selecting a solubilization method.
Q2: How do cyclodextrins work, and which one should I choose?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the hydrophobic 2-ethylhexyl portion of the paraben molecule, forming a new, water-soluble "inclusion complex".[5]

  • Recommended Choice: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It is a chemically modified derivative of β-cyclodextrin with significantly enhanced water solubility and a proven safety profile.[4][11] Studies on other long-chain parabens show that HP-β-CD forms soluble complexes with a 1:1 stoichiometry, leading to a linear increase in the paraben's solubility as the cyclodextrin concentration increases (an AL-type phase solubility diagram).[12][13]

G

Fig 3. Diagram of cyclodextrin inclusion complex formation.
Q3: Which co-solvents are effective for this compound?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes. For parabens, effective co-solvents include:

The solubility of parabens generally increases as the concentration of the co-solvent in the aqueous mixture increases.[6][14] Propylene glycol and ethanol are particularly effective.[4] However, be aware that high concentrations of co-solvents can introduce challenges related to toxicity or formulation stability.[7]

Q4: How do I select a surfactant for micellar solubilization?

Micellar solubilization uses surfactants at concentrations above their Critical Micelle Concentration (CMC) to form aggregates (micelles) that can entrap hydrophobic molecules.[8] Non-ionic surfactants are commonly used in pharmaceutical formulations. For parabens, block copolymers like Pluronics have been shown to be effective.[6] The choice of surfactant will depend on the specific requirements of your formulation, including required concentration, stability, and compatibility with other components.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.33 g/mol [2]
Synonyms Octylparaben, 2-Ethylhexylparaben[15]
Appearance Colorless to light yellow clear liquid[15]
Aqueous Solubility ~2.365 mg/L (0.002365 mg/mL) at 25°C (estimated)[16]
LogP (o/w) ~5.29 (estimated)[2]
Table 2: Illustrative Comparison of Aqueous Solubility Enhancement Methods

Disclaimer: The following values are illustrative, based on principles demonstrated for closely related long-chain parabens like butylparaben.[4][5] Exact solubility should be determined experimentally for your specific system.

MethodAqueous SystemIllustrative Solubility (mg/mL)Fold Increase (Approx.)
Control Deionized Water~0.00241x
Co-Solvency 20% (v/v) Ethanol in Water0.1560x
Co-Solvency 20% (v/v) Propylene Glycol in Water0.25100x
Cyclodextrin 5% (w/v) HP-β-CD in Water1.2500x
Cyclodextrin 10% (w/v) HP-β-CD in Water2.5>1000x

Experimental Protocols

Protocol 1: Phase Solubility Study with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol determines the effect of HP-β-CD on the solubility of this compound and establishes the stoichiometry of the complex.[17]

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your desired aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to each HP-β-CD solution in sealed vials. Ensure enough solid is present to maintain saturation.

  • Equilibration: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Collection & Separation: After equilibration, allow the vials to stand to let the undissolved compound settle. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Dilute the filtered samples appropriately with a suitable solvent (e.g., methanol (B129727) or acetonitrile).[3] Analyze the concentration of the solubilized this compound using a validated analytical method, such as HPLC-UV.[3][15]

  • Data Analysis: Plot the concentration of solubilized this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type diagram) indicates a soluble 1:1 complex.[18] The intrinsic solubility (S₀) is the y-intercept, and the stability constant (K1:1) can be calculated from the slope.

Protocol 2: Preparation of Inclusion Complex by Kneading Method

This method is suitable for lab-scale preparation of a solid inclusion complex powder, which can then be dissolved in water.[4]

  • Weighing: Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD powder into a glass mortar. Add a small volume of a water/ethanol (1:1 v/v) mixture dropwise and knead with a pestle to form a homogeneous, thick paste.

  • Incorporation: Gradually add the this compound to the paste and continue kneading for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in an oven at 40-50°C until the solvent has completely evaporated. Alternatively, a vacuum oven can be used.

  • Sieving: Scrape the dried complex from the plate and gently grind it into a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure uniformity. The resulting powder can be stored in a desiccator. When added to water, this powder should dissolve much more readily than the pure compound.

References

Technical Support Center: Overcoming Poor Solubility of Octylparaben in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of octylparaben in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my octylparaben solution turn cloudy or form a precipitate when added to the cell culture medium?

A1: This phenomenon, often called "crashing out," occurs because octylparaben is a hydrophobic compound with very low solubility in aqueous environments like cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the medium, the solvent is dispersed, and the octylparaben is exposed to the aqueous environment at a concentration that exceeds its solubility limit, causing it to precipitate.

Q2: What is the most common solvent for preparing an octylparaben stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most widely used organic solvent for dissolving hydrophobic compounds like octylparaben for cell culture applications. It is effective at dissolving a wide range of nonpolar compounds and is miscible with water and culture media. However, it's crucial to be mindful of its potential cytotoxicity at higher concentrations.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly between cell types. A general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%. Most cell lines can tolerate 0.5% DMSO, and some robust lines may tolerate up to 1%. However, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is always recommended to perform a dose-response curve for DMSO on your specific cell line to determine the non-toxic concentration range. Always include a vehicle control (media with the same final DMSO concentration without octylparaben) in your experiments to account for any effects of the solvent itself.

Q4: Are there alternatives to DMSO for solubilizing octylparaben?

A4: Yes, several alternative methods can be employed if DMSO is not suitable for your experimental system or if solubility issues persist:

  • Co-solvents: Using a mixture of solvents, such as DMSO and ethanol (B145695), may improve solubility for certain compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming an inclusion complex that is water-soluble. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.

  • Surfactants and Polymers: Non-ionic surfactants (e.g., Tween 20, Tween 80) or polymers (e.g., PEG400) can be used to form micelles or create dispersions that enhance the solubility of hydrophobic compounds.

  • Serum Proteins: If your experimental design permits, proteins present in Fetal Bovine Serum (FBS) can bind to and help solubilize hydrophobic compounds.

Troubleshooting Guides

Issue 1: Immediate Precipitation of Octylparaben Upon Dilution

  • Question: I prepared a 100 mM stock of octylparaben in DMSO. When I add it to my pre-warmed media to get a final concentration of 100 µM, it immediately becomes cloudy. What should I do?

  • Answer: This is a classic solubility problem arising from rapid dilution. A systematic approach can resolve this issue.

    • Workflow for Troubleshooting Precipitation:

      G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Action: Test a lower final concentration check_conc->lower_conc Yes check_dilution Is the dilution technique optimal? check_conc->check_dilution No success Solution Stable lower_conc->success serial_dilution Action: Use a stepwise serial dilution in pre-warmed media check_dilution->serial_dilution No check_stock Is the stock concentration too high? check_dilution->check_stock Yes serial_dilution->success lower_stock Action: Prepare a less concentrated stock solution check_stock->lower_stock Yes check_solvent Is DMSO the optimal solvent? check_stock->check_solvent No lower_stock->success alt_methods Action: Consider alternative solubilization methods (e.g., Cyclodextrin (B1172386), Co-solvents) check_solvent->alt_methods alt_methods->success

      Caption: Troubleshooting workflow for octylparaben precipitation.

    • Troubleshooting Steps:

      • Refine Dilution Technique: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final volume. Adding the stock dropwise while gently swirling the media can also aid dispersion.

      • Optimize Final Concentration: Your target concentration may be above the solubility limit of octylparaben in the media. Perform a solubility test by preparing a range of final concentrations to identify the highest concentration that remains in solution.

      • Lower Stock Concentration: A highly concentrated stock requires a large dilution factor, which can trigger precipitation. Try preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM) in DMSO. This reduces the localized concentration shock upon dilution.

      • Utilize Serum: If not already present, ensure your medium contains the appropriate concentration of FBS, as serum proteins can aid solubilization.

Issue 2: Solution is Initially Clear but Becomes Hazy Over Time

  • Question: My octylparaben solution was clear when I prepared it, but after a few hours in the incubator, I noticed a fine precipitate. Why did this happen?

  • Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable. Temperature fluctuations or interactions with vessel surfaces can cause the compound to fall out of solution over time.

    • Troubleshooting Steps:

      • Maintain Temperature: Always use pre-warmed (37°C) cell culture medium for all dilution steps and avoid repeated temperature changes by minimizing the time plates are outside the incubator.

      • Consider Alternative Formulations: If the problem persists, the final concentration is likely too high for stable solubilization with DMSO alone. This is a strong indication that an alternative method, such as cyclodextrin encapsulation, is necessary to create a stable formulation.

Data Presentation

Table 1: Common Solvents and Methods for Solubilizing Hydrophobic Compounds

Method/SolventTypical Stock ConcentrationRecommended Final Conc. in MediaAdvantagesDisadvantages & Considerations
DMSO 10-100 mM< 0.5% (v/v) High solubilizing power for many compounds.Can be cytotoxic, especially to primary cells. May influence cell differentiation and other biological processes.
Ethanol 10-50 mM< 0.5% (v/v) Less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations. Evaporation can alter concentration.
β-Cyclodextrin Varies (complex)VariesLow cytotoxicity. Forms a stable, water-soluble complex.Requires a specific protocol for complex formation. May not be suitable for all compounds.
Surfactants (e.g., Tween 80) Varies< 0.1% (v/v) Can form micelles to solubilize compounds.Can be cytotoxic and may interfere with cell membranes and some assays.

Experimental Protocols

Protocol 1: Preparation and Dilution of Octylparaben using DMSO

This protocol describes the preparation of a DMSO stock solution and its subsequent serial dilution into cell culture medium to minimize precipitation.

  • Workflow Diagram:

    G cluster_0 Stock Preparation (in sterile hood) cluster_1 Working Solution Preparation (on day of experiment) A Weigh Octylparaben B Add sterile DMSO to desired concentration (e.g., 20 mM) A->B C Vortex/Sonicate at 37°C until fully dissolved B->C D Aliquot and store at -20°C C->D E Thaw one aliquot of stock solution F Prepare Intermediate Dilution: Add stock to small volume of pre-warmed (37°C) media E->F G Prepare Final Dilution: Add intermediate dilution to final volume of pre-warmed media F->G H Gently mix and add to cells G->H

    Caption: Workflow for preparing octylparaben working solution.

  • Methodology:

    • Stock Solution Preparation (e.g., 20 mM): a. Under sterile conditions, weigh the required amount of octylparaben powder. b. Add the appropriate volume of sterile, cell-culture grade DMSO to achieve a 20 mM concentration. c. Warm the solution briefly to 37°C and vortex or sonicate until the octylparaben is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.

    • Working Solution Preparation (e.g., Final concentration of 20 µM): a. Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. b. Step 1: Intermediate Dilution (1:100): Add 2 µL of the 20 mM DMSO stock to 198 µL of pre-warmed medium. This creates a 200 µM intermediate solution in 1% DMSO. Mix gently by pipetting. c. Step 2: Final Dilution (1:10): Add the required volume of the 200 µM intermediate solution to your final volume of pre-warmed culture medium to achieve the 20 µM target concentration. For example, add 1 mL of the intermediate solution to 9 mL of medium. The final DMSO concentration will be 0.1%. d. Gently swirl the medium to mix and immediately add it to your cell cultures.

Protocol 2: Solubilization of Octylparaben using β-Cyclodextrin

This protocol provides a general method for creating a water-soluble inclusion complex of octylparaben and β-cyclodextrin.

  • Mechanism of Action Diagram:

    G cluster_0 Hydrophobic Octylparaben cluster_1 β-Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Octyl Octylparaben Complex Octylparaben encapsulated in β-Cyclodextrin Octyl->Complex Encapsulation CD Hydrophilic Exterior CD_core Hydrophobic Cavity

    Caption: Encapsulation of hydrophobic octylparaben by β-cyclodextrin.

  • Methodology:

    • Prepare Solutions: a. Octylparaben Solution: Dissolve octylparaben in a minimal amount of a volatile organic solvent like ethanol or a 1:4 mixture of Acetonitrile and Tert-butyl alcohol. b. Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin, in sterile water.

    • Form the Complex: While vigorously stirring the cyclodextrin solution, add the octylparaben solution dropwise.

    • Solvent Removal/Lyophilization:

Technical Support Center: Optimizing Esterification for 2-Ethylhexyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylhexyl 4-hydroxybenzoate (B8730719).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Ethylhexyl 4-hydroxybenzoate via Fischer esterification of 4-hydroxybenzoic acid and 2-ethylhexanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1] 3. Suboptimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow.[1] 4. Presence of Water in Reactants: Water in the starting materials can inhibit the reaction.[1]1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.[1] 2. Increase Alcohol Concentration: Use a stoichiometric excess of 2-ethylhexanol (e.g., 1.2–1.5 equivalents) to drive the equilibrium towards the product. 3. Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid (e.g., 1.5–5.5% w/w relative to total reactant mass) is used. 4. Increase Temperature: Conduct the reaction at a higher temperature (e.g., 150–200°C) to increase the reaction rate, while monitoring for potential side reactions.[2] 5. Ensure Dry Reactants: Use anhydrous reactants and solvents.
Formation of Side Products 1. Decarboxylation: At high temperatures (above 200°C), 4-hydroxybenzoic acid can decarboxylate to form phenol.[3] 2. O-Alkylation (Etherification): Under harsh acidic conditions and high temperatures, the phenolic hydroxyl group of 4-hydroxybenzoic acid can react with 2-ethylhexanol to form an ether byproduct.1. Control Temperature: Maintain the reaction temperature below 200°C to minimize decarboxylation.[3] 2. Use Milder Catalyst: Consider using a solid acid catalyst, which can be more selective and lead to fewer side reactions compared to strong mineral acids. 3. Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times at high temperatures.
Difficult Product Purification 1. Emulsion Formation During Extraction: Surfactant-like properties of reactants or products can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. 2. Product Fails to Crystallize: The presence of impurities can inhibit crystallization. The product may also be an oil at room temperature. 3. Incomplete Removal of Unreacted 4-Hydroxybenzoic Acid: The acidic starting material can be difficult to remove completely.1. Break Emulsion: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase. Acidifying the mixture can also help. In difficult cases, centrifugation may be necessary. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also initiate crystallization. If the product is an oil, purification by column chromatography may be required. 3. Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution to ensure complete removal of the acidic starting material. Monitor the pH of the aqueous washes.
Reaction Mixture Darkens Significantly 1. Decomposition/Polymerization: High temperatures and strong acid catalysts can cause decomposition or polymerization of the reactants or product, leading to a dark brown or black color.[1]1. Use Milder Conditions: Lower the reaction temperature and consider using a less harsh catalyst. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: Both homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), and heterogeneous solid acid catalysts can be effective. Solid superacid catalysts such as SO₄²⁻/TiO₂-WO₃ have shown high yields (exceeding 85%) and offer the advantage of easier separation and reusability.[2] The choice of catalyst may depend on the desired reaction conditions and purification strategy.

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297) (e.g., 7:3 v/v), will allow for the separation of the more polar 4-hydroxybenzoic acid from the less polar this compound product. The spots can be visualized under a UV lamp (254 nm).

Q3: What are the expected Rf values for the starting material and product in TLC?

A3: The exact Rf values will depend on the specific TLC plate and solvent system. However, the 4-hydroxybenzoic acid will have a lower Rf value (closer to the baseline) due to its higher polarity, while the this compound product will have a higher Rf value (traveling further up the plate).

Q4: What is a typical work-up procedure for this reaction?

A4: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted 4-hydroxybenzoic acid. This is followed by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.

Q5: My product is an oil, not a solid. How should I purify it?

A5: If the product is an oil and does not crystallize, purification by column chromatography on silica (B1680970) gel is a suitable method. A gradient of ethyl acetate in hexanes can be used as the eluent.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystReaction Temperature (°C)Reaction Time (hours)Conversion/Yield (%)Reference
H₂SO₄1203~80 (Conversion)[2]
(NH₄)₆[MnMo₉O₃₂]·8H₂O120392 (Conversion)[2]
SO₄²⁻/TiO₂-WO₃1904-10>85 (Yield)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Ethylhexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 4-hydroxybenzoic acid, 2-ethylhexanol (1.5 equivalents), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2% of the mass of 4-hydroxybenzoic acid) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 150-160°C) and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants Combine Reactants: - 4-Hydroxybenzoic Acid - 2-Ethylhexanol - Toluene catalyst Add Catalyst: - Conc. H₂SO₄ reactants->catalyst reflux Heat to Reflux (150-160°C) with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Transfer to Separatory Funnel cool->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_water_brine Wash with Water & Brine wash_bicarb->wash_water_brine dry Dry over Na₂SO₄ wash_water_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Vacuum Distillation or Column Chromatography) concentrate->purify product 2-Ethylhexyl 4-hydroxybenzoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Product Yield? water_removal Inefficient Water Removal? start->water_removal Yes excess_alcohol Insufficient Excess Alcohol? start->excess_alcohol Yes temp Temperature Too Low? start->temp Yes catalyst Catalyst Amount/Activity Low? start->catalyst Yes solution_water Use Dean-Stark / Drying Agent water_removal->solution_water solution_alcohol Increase Equivalents of Alcohol excess_alcohol->solution_alcohol solution_temp Increase Reaction Temperature temp->solution_temp solution_catalyst Increase Catalyst Loading / Use Fresh Catalyst catalyst->solution_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 2-Ethylhexyl 4-hydroxybenzoate in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to 2-Ethylhexyl 4-hydroxybenzoate (B8730719) and other parabens in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ethylhexyl 4-hydroxybenzoate and what are its common synonyms?

A1: this compound is an organic compound commonly used as a preservative in cosmetics, personal care products, and some pharmaceuticals due to its antimicrobial properties.[1][2] It belongs to a class of chemicals known as parabens.[3][4][5] Its common synonyms include Octylparaben, 2-Ethylhexylparaben, and 4-Hydroxybenzoic Acid 2-Ethylhexyl Ester.[1][6][7]

Q2: In which analytical assays is this compound typically analyzed or encountered?

A2: this compound is most commonly analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][8] Due to its potential endocrine-disrupting properties, it is also studied in various bioassays, including estrogen receptor binding assays, which are a form of immunoassay.[9][10][11]

Q3: Can this compound interfere with analytical assays?

A3: Yes, this compound and other parabens can interfere with analytical assays in several ways. In chromatographic analyses, it can co-elute with other compounds of interest or be affected by matrix components, leading to inaccurate quantification.[4][8] In bioassays, its ability to bind to estrogen receptors can be considered a form of interference, as it competes with endogenous ligands and can lead to false-positive results in estrogenicity tests.[10][12]

Troubleshooting Guides

Chromatographic Assays (HPLC & GC-MS)

Issue 1: Poor peak shape, tailing, or fronting in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload. Parabens are acidic, and their ionization state is pH-dependent.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of 4-hydroxybenzoic acid (around 4.5) to keep the parabens in their protonated, less polar form. This typically improves peak shape on reverse-phase columns.

    • Optimize Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer to achieve better separation and peak symmetry.[13][14]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained matrix components.

    • Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.

Issue 2: Inaccurate or irreproducible quantification in complex matrices (e.g., cosmetics, biological fluids).

  • Possible Cause: Matrix effects, where other components in the sample enhance or suppress the analyte signal.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[3][8]

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for consistent matrix effects.

    • Employ the Standard Addition Method: Spike the sample with known concentrations of the analyte to create a calibration curve within the sample matrix itself. This is particularly useful for complex and variable matrices.[15]

    • Utilize an Internal Standard: Add a structurally similar compound (e.g., a deuterated paraben) to all samples and standards at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which can correct for variations in extraction recovery and injection volume.[16]

Issue 3: Low sensitivity or inability to detect low levels of this compound in GC-MS analysis.

  • Possible Cause: Poor volatility of the underivatized paraben, leading to poor chromatographic performance and low signal intensity.

  • Troubleshooting Steps:

    • Derivatization: Convert the polar hydroxyl group of the paraben to a less polar, more volatile silyl (B83357) ether through derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can significantly improve peak shape and sensitivity.[16]

    • Optimize Injection Port Temperature: Ensure the injector temperature is high enough to ensure complete volatilization of the derivatized analyte without causing thermal degradation.

    • Select Appropriate MS Ions: In Selected Ion Monitoring (SIM) mode, choose characteristic and abundant ions for the derivatized paraben to maximize sensitivity and specificity.[17]

Immunoassays (Estrogen Receptor Binding Assays)

Issue: False-positive results or overestimation of estrogenic activity in a sample.

  • Possible Cause: Presence of this compound or other parabens in the sample, which can bind to the estrogen receptor and mimic the action of endogenous estrogens.[9][12]

  • Troubleshooting Steps:

    • Sample Fractionation: Use chromatographic techniques (e.g., HPLC) to separate the different components of the sample before performing the receptor binding assay. This allows for the testing of individual fractions for estrogenic activity.

    • Confirmation with an Alternative Assay: Use a different type of assay that is less susceptible to interference from paraben binding, or one that can distinguish between different classes of estrogenic compounds.

    • Quantitative Analysis of Parabens: Analyze the sample for the presence and concentration of this compound and other parabens using a validated chromatographic method (HPLC or GC-MS). This information can help to assess the potential contribution of parabens to the observed estrogenic activity.

Quantitative Data

Table 1: Recovery of Parabens from Various Matrices Using Different Extraction Methods

ParabenMatrixExtraction MethodRecovery (%)
MethylparabenHuman PlasmaFPSE-HPLC-UV77.0
EthylparabenHuman PlasmaFPSE-HPLC-UV50.0
PropylparabenHuman PlasmaUPLC-MS/MS-
IsobutylparabenHuman PlasmaFPSE-HPLC-UV112.5

Data sourced from BenchChem Application Notes.[3]

Table 2: Inhibitory Concentration (IC50) of Various Parabens in Estrogen Receptor α (ERα) and β (ERβ) Binding Assays

ParabenERα IC50 (μM)ERβ IC50 (μM)
Isobutyl p-hydroxybenzoate6.05.0
Butyl p-hydroxybenzoate>10>10
Propyl p-hydroxybenzoate>10>10
Ethyl p-hydroxybenzoate>100>100
Methyl p-hydroxybenzoate>100>100

Data adapted from a study on the competitive binding of alkyl p-hydroxybenzoates to human estrogen receptors.[12]

Experimental Protocols

HPLC-UV Analysis of this compound in Cosmetic Creams
  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 20 mL of methanol (B129727) and vortex for 5 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), adjusted to pH 3.0 with phosphoric acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 254 nm.[2]

    • Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

GC-MS Analysis of this compound in Water Samples
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 100 mL of the water sample through the SPE cartridge at a slow flow rate.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the retained analytes with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes in a sealed vial.

    • Cool to room temperature before injection.[16]

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, with data acquisition in Selected Ion Monitoring (SIM) mode for target ions of the derivatized this compound.[6]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh 0.5g of Cream add_methanol Add 20mL Methanol weigh->add_methanol vortex Vortex 5 min add_methanol->vortex sonicate Sonicate 15 min vortex->sonicate centrifuge Centrifuge 4000 rpm, 10 min sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject 20 µL filter->inject Filtered Extract separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify detect->quantify

Caption: HPLC analysis workflow for this compound.

signaling_pathway_interference cluster_extracellular Extracellular cluster_intracellular Intracellular E2 Endogenous Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds EHHB 2-Ethylhexyl 4-hydroxybenzoate EHHB->ER Competitively Binds (Interference) E2_ER E2-ER Complex ER->E2_ER Forms EHHB_ER EHHB-ER Complex ER->EHHB_ER Forms ERE Estrogen Response Element (ERE) on DNA E2_ER->ERE Binds to EHHB_ER->ERE Binds to (Agonistic Effect) transcription Gene Transcription ERE->transcription Initiates

Caption: Interference of this compound in estrogen signaling.

References

Minimizing degradation of 2-Ethylhexyl 4-hydroxybenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as Octylparaben) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-Ethylhexyl 4-hydroxybenzoate degradation?

A1: The degradation of this compound is primarily driven by hydrolysis, particularly under alkaline conditions. The ester linkage is susceptible to cleavage, yielding 4-hydroxybenzoic acid (PHBA) and 2-ethylhexanol. This process is significantly accelerated by elevated temperatures and a pH above 7.[1][2][3] While parabens are generally stable, resistance to hydrolysis increases with the size of the alkyl sidechain, making this compound relatively more stable than shorter-chain parabens like methylparaben.[1]

Q2: What is the main degradation product I should monitor for?

A2: The principal degradation product resulting from hydrolysis is 4-hydroxybenzoic acid (PHBA).[3][4] Monitoring the emergence and concentration of PHBA is a direct indicator of the degradation of the parent compound.

Q3: How does pH affect the stability of this compound in solutions?

A3: The compound is most stable in aqueous solutions with a pH range of 3 to 6.[3] In this acidic to neutral range, it can remain stable for extended periods at room temperature.[3] However, at a pH of 8 or higher, the rate of hydrolysis increases substantially, leading to significant degradation.[1][3]

Q4: What are the optimal storage conditions for both solid material and stock solutions?

A4:

  • Solid Material: Store in a well-sealed container in a cool, dry, and dark place.[5] A recommended temperature is below 15°C.[5]

  • Stock Solutions: Prepare solutions using high-purity, anhydrous solvents if possible. For analytical standards, it is recommended to store solutions in tightly sealed, amber glass vials under refrigeration (<10°C) to protect from light and prevent solvent evaporation.[3] For aqueous solutions, maintaining a pH between 4 and 6 is crucial for long-term stability.[3][6]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Appearance of an unexpected peak in HPLC/LC-MS analysis, identified as 4-hydroxybenzoic acid (PHBA). Hydrolysis: The sample has degraded due to exposure to alkaline conditions, moisture, or high temperatures.1. Verify the pH of your sample matrix; adjust to pH 4-6 if the experiment allows. 2. Use fresh, anhydrous solvents for solution preparation. 3. Review storage conditions. Ensure samples are stored at recommended low temperatures and protected from moisture.[3][6] 4. Prepare fresh stock solutions if degradation is suspected.
Loss of compound potency or inconsistent results over time. Gradual Degradation: Slow hydrolysis or other degradation pathways occurring during prolonged storage.1. Implement a routine stability testing schedule for long-term experiments. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Purge the headspace of vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation, especially for long-term storage.[6]
Precipitation or cloudiness in aqueous solutions upon storage. Poor Solubility & pH Shift: this compound has low water solubility, which decreases further if the ester hydrolyzes to the less soluble 4-hydroxybenzoic acid at certain pH values.1. Ensure the concentration does not exceed the solubility limit in your aqueous medium. 2. The use of co-solvents may be necessary. 3. Confirm that the pH of the solution has not shifted to an alkaline range, which would accelerate hydrolysis.

Data Presentation

Table 1: Factors Influencing Paraben Stability
Factor Effect on Stability Notes
pH Stable in the pH range of 4-8.[2] Susceptible to hydrolysis above pH 7.[1]The rate of hydrolysis increases significantly at pH 8 and above.[3]
Temperature Thermally stable up to high temperatures, but elevated temperatures accelerate hydrolysis.[2]It is advisable to store at cool or refrigerated temperatures.[5]
Alkyl Chain Length Resistance to hydrolysis increases as the alkyl chain length increases.[1]This compound is more resistant to hydrolysis than methyl or ethyl parabens.
Solvent Low solubility in water; soluble in organic solvents like ethanol (B145695) and acetone.[7]The presence of water can facilitate hydrolysis. Using anhydrous solvents is recommended for stock solutions.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation

This protocol provides a general framework for developing an HPLC method to separate this compound from its primary degradant, 4-hydroxybenzoic acid (PHBA).

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standards for this compound and 4-hydroxybenzoic acid.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Phosphoric acid or a phosphate (B84403) buffer to control mobile phase pH.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to maintain an acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and PHBA in methanol or acetonitrile. Create working standards by diluting the stocks in the mobile phase.
  • Sample Preparation: Dilute your experimental sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
  • Analysis: Inject the standards to determine their retention times. Inject the experimental samples to quantify the amount of this compound and detect the presence of PHBA.

4. Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform a forced degradation study.

  • Acid Hydrolysis: Treat a sample solution with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat a sample solution with 0.1 N NaOH at room temperature.[3]

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.[3]

  • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 60°C).[3]

  • Analyze these stressed samples to confirm that degradation peaks are well-resolved from the parent compound peak.[8]

Visualizations

DegradationPathway main_compound This compound degradant1 4-Hydroxybenzoic Acid (PHBA) main_compound->degradant1 Hydrolysis (+ H₂O) Condition: pH > 7, Heat degradant2 2-Ethylhexanol main_compound->degradant2 Hydrolysis (+ H₂O) Condition: pH > 7, Heat

Caption: Primary hydrolytic degradation pathway of this compound.

ExperimentalWorkflow start Prepare Stock Solution (Anhydrous Solvent) storage Aliquot and Store Samples start->storage cond1 Condition 1: -20°C, Dark, Inert Gas storage->cond1 cond2 Condition 2: 4°C, Dark storage->cond2 cond3 Condition 3 (Stress): 25°C, Ambient Light/Humidity storage->cond3 sampling Sample at Time Points (T=0, 1, 3, 6 months) cond1->sampling Long-Term cond2->sampling Intermediate cond3->sampling Accelerated analysis HPLC-UV Analysis sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data end Evaluate Stability Profile data->end

References

Technical Support Center: HPLC Separation of Parabens and 2-EHHB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of parabens (methylparaben, ethylparaben, propylparaben, butylparaben) and 2-ethylhexyl-4-hydroxybenzoate (2-EHHB) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate a mixture of methylparaben, ethylparaben, propylparaben, butylparaben, and 2-EHHB?

A1: A reversed-phase HPLC method using a C18 column is the most common and effective approach for separating parabens.[1] Given the range of hydrophobicities in the mixture, from the relatively polar methylparaben to the highly hydrophobic 2-EHHB (also known as octylparaben), a gradient elution is recommended to achieve good resolution and reasonable analysis time.

A robust starting method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: Start with a lower percentage of Acetonitrile (e.g., 40-50%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40 °C[1][2]

  • Detection: UV at 254 nm[1][2]

  • Injection Volume: 10 µL[2]

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing for parabens, which are weakly acidic, can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the parabens, causing tailing.

    • Solution: Lower the mobile phase pH to around 2.5-3.0 by adding an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too high a concentration of your sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q3: I am not getting baseline separation between my paraben peaks. How can I improve the resolution?

A3: Poor resolution between adjacent paraben peaks is a common issue. Here are some ways to improve it:

  • Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase the separation time between peaks.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, trying methanol (or vice-versa) can alter the elution order and improve resolution.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and decrease analysis time, but for some closely eluting pairs, lowering the temperature might enhance resolution.[3] Experiment with temperatures between 25 °C and 50 °C.

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., <3 µm) or core-shell technology can provide significantly better resolution.

Q4: The 2-EHHB peak has a very long retention time and is very broad. What can I do?

A4: 2-EHHB is significantly more hydrophobic than the other parabens, leading to strong retention on a C18 column.

  • Increase the Final Organic Solvent Concentration: Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 95% or even 100% acetonitrile) to elute the 2-EHHB in a reasonable time.

  • Increase the Flow Rate Post-Elution: After the last paraben has eluted, you can program a step in your gradient to increase the flow rate to quickly wash the 2-EHHB off the column.

  • Use a Stronger Organic Solvent: For highly hydrophobic compounds, adding a small amount of a stronger solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) to your organic mobile phase can reduce retention and improve peak shape.[4]

  • Elevate the Column Temperature: Increasing the temperature will decrease the mobile phase viscosity and can lead to sharper peaks and shorter retention times for late-eluting compounds like 2-EHHB.[3]

Q5: I am observing carryover, especially after injecting a high-concentration standard of 2-EHHB. How can I prevent this?

A5: Carryover is common with hydrophobic compounds that can adsorb to surfaces in the HPLC system.

  • Optimize Needle Wash: Use a strong organic solvent, like 100% acetonitrile or a mixture of acetonitrile and isopropanol, as your autosampler's needle wash. Ensure the wash volume is sufficient to thoroughly clean the needle and injection port.[5]

  • Use a Gradient with a Strong Final Hold: A high percentage of organic solvent at the end of the gradient, held for a few minutes, can help to wash strongly retained compounds from the column.

  • Blank Injections: Run one or two blank injections (injecting only the mobile phase or your sample solvent) after a high-concentration sample to ensure the system is clean before the next analysis.[6]

Troubleshooting Guides

Problem: Poor Resolution Between Early Eluting Parabens (Methylparaben and Ethylparaben)

dot

Caption: Troubleshooting workflow for poor resolution of early eluting parabens.

Problem: Excessive Peak Tailing for All Analytes

dot

Caption: Troubleshooting workflow for peak tailing issues.

Data Presentation

The following tables provide representative data on how changes in HPLC conditions can affect the retention time and resolution of parabens and 2-EHHB.

Table 1: Effect of Mobile Phase Composition on Retention Time (minutes)

Compound60% Acetonitrile (Isocratic)70% Acetonitrile (Isocratic)50-95% Acetonitrile (Gradient)
Methylparaben3.52.84.2
Ethylparaben4.83.55.8
Propylparaben7.24.98.1
Butylparaben10.56.810.3
2-EHHB>3015.214.5

Table 2: Effect of Column Temperature on Retention Time (minutes) and Resolution (Rs)

Parameter30 °C40 °C50 °C
Retention Time (Propylparaben) 8.98.17.4
Retention Time (Butylparaben) 11.510.39.2
Resolution (Propyl/Butyl) 2.12.32.5
Retention Time (2-EHHB) 16.214.512.8
Peak Width (2-EHHB, min) 0.80.60.45

Experimental Protocols

Detailed HPLC Method for the Separation of Parabens and 2-EHHB

This protocol outlines a gradient HPLC method for the simultaneous determination of methylparaben, ethylparaben, propylparaben, butylparaben, and 2-EHHB.

1. Materials and Reagents

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • Reference standards for methylparaben, ethylparaben, propylparaben, butylparaben, and 2-EHHB

  • Methanol (for standard preparation)

2. Instrument and Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water (v/v). Filter and degas.

  • Mobile Phase B: Acetonitrile. Filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
12.0595
17.0595
17.15050
20.05050

4. Standard Preparation

  • Prepare individual stock solutions of each paraben and 2-EHHB in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration in the range of 10-50 µg/mL.

5. Sample Preparation

  • Depending on the sample matrix, an extraction step may be necessary. For liquid samples like cosmetics, a simple dilution with methanol or the initial mobile phase followed by filtration through a 0.45 µm syringe filter is often sufficient.[1]

6. Analysis

  • Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

  • Integrate the peaks and quantify using a calibration curve generated from the standards.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the antimicrobial efficacy of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as Octylparaben) in experimental settings.

Troubleshooting Guides & FAQs

1. Solubility and Formulation Issues

Q1: I'm having trouble dissolving 2-Ethylhexyl 4-hydroxybenzoate in my aqueous medium for an antimicrobial assay. What can I do?

A1: this compound has poor water solubility, which is a common challenge.[1] Here are several approaches to address this:

  • Co-solvents: Incorporating a water-miscible co-solvent can significantly improve solubility. Propylene (B89431) glycol and ethanol (B145695) are effective choices. Studies have shown that the increased solubility of parabens in these co-solvents is associated with enhanced antibacterial activity.

  • Surfactants: Non-ionic surfactants can be used to create stable emulsions or micellar solutions, effectively dispersing the this compound in the aqueous phase.

  • pH Adjustment: The antimicrobial activity of parabens is generally optimal in the pH range of 4 to 8. While pH adjustment may not drastically increase solubility, maintaining the pH within this range is crucial for its efficacy.

  • Sonication: Applying ultrasound (sonication) can help to disperse and dissolve the compound in the solvent system more effectively.

Q2: My formulation containing this compound shows precipitation over time. How can I improve its stability?

A2: Precipitation indicates that the compound is coming out of solution. To improve stability:

  • Optimize Co-solvent Concentration: If using a co-solvent, ensure the concentration is sufficient to maintain the solubility of this compound throughout the experiment's duration and under storage conditions.

  • Use of Stabilizers: In more complex formulations, the addition of a stabilizer or emulsifying agent can prevent precipitation and maintain a homogenous dispersion.

  • Temperature Control: Solubility is often temperature-dependent. Ensure that your storage and experimental conditions are within a temperature range that maintains the solubility of the compound in your specific formulation.

2. Antimicrobial Efficacy and Testing

Q3: I am not observing the expected antimicrobial activity of this compound against Gram-negative bacteria. Is this normal?

A3: Yes, this is a known characteristic of parabens. Generally, parabens, including this compound, are more effective against Gram-positive bacteria, yeasts, and molds than against Gram-negative bacteria.[2] The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the uptake of the preservative. To enhance its efficacy against Gram-negative organisms, consider the following:

  • Synergistic Combinations: Combining this compound with other antimicrobial agents that have better activity against Gram-negative bacteria can be an effective strategy.

  • Use of Permeabilizers: Certain agents, like EDTA, can chelate divalent cations in the outer membrane of Gram-negative bacteria, increasing its permeability and enhancing the uptake of other antimicrobials.

Q4: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A4: Due to its poor water solubility, the broth microdilution method is the recommended technique for determining the MIC of this compound. Agar-based methods like disk diffusion are generally not suitable as the compound will not diffuse effectively through the agar (B569324) medium. A detailed protocol for a checkerboard microdilution assay, which can be adapted for single-agent MIC determination, is provided in the Experimental Protocols section.

3. Enhancing Efficacy through Synergy

Q5: How can I enhance the antimicrobial activity of this compound?

A5: The antimicrobial efficacy of this compound can be significantly enhanced through synergistic combinations with other compounds. This approach can broaden the spectrum of activity and may allow for lower concentrations of each agent to be used.

  • Combination with Other Parabens: A well-established strategy is to combine different parabens. The antimicrobial activity of parabens increases with the length of the alkyl chain, but their water solubility decreases.[3][4] Combining a longer-chain paraben like this compound with a shorter-chain, more water-soluble paraben like methylparaben can provide a broader and more effective antimicrobial action.[5]

  • Combination with Essential Oils: Essential oils and their components have demonstrated synergistic antimicrobial effects when combined with other preservatives. For instance, combinations of parabens with essential oils from eucalyptus and mint have shown synergistic activity against Pseudomonas aeruginosa and Staphylococcus aureus.[6]

  • Combination with Other Preservatives: Combining this compound with other classes of preservatives can also lead to synergistic effects.

  • Use of Boosters: Certain cosmetic ingredients, such as ethylhexylglycerin, can act as preservative boosters, enhancing the antimicrobial activity of other preservatives.[7]

Q6: How do I determine if a combination of antimicrobials is synergistic?

A6: The checkerboard microdilution assay is the standard method for determining synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents. This method involves testing various combinations of concentrations of the two agents against a target microorganism and calculating the Fractional Inhibitory Concentration (FIC) index. A detailed protocol is provided in the Experimental Protocols section.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Selected Microorganisms

Note: Specific MIC data for this compound is limited in publicly available literature. The following table provides representative MIC values for closely related long-chain parabens (Propylparaben and Butylparaben) to offer a comparative reference.

MicroorganismPropylparaben (µg/mL)Butylparaben (µg/mL)
Staphylococcus aureus125 - 1000100 - 500
Escherichia coli500 - 2000250 - 1000
Pseudomonas aeruginosa1000 - >4000500 - 2000
Candida albicans100 - 50050 - 250
Aspergillus niger250 - 1000125 - 500

Data compiled from multiple sources indicating general MIC ranges. Actual MICs can vary depending on the strain, medium, and testing conditions.

Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additivity
> 1.0 to 4.0Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted for poorly water-soluble compounds like this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), ethanol, or propylene glycol)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Microorganism culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve the desired concentration range. The final solvent concentration in each well should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the inoculum.

    • Sterility Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the growth medium, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

Materials:

  • Same as for the MIC determination protocol, plus the second antimicrobial agent.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions for both this compound and the second antimicrobial agent.

  • Plate Setup:

    • In a 96-well plate, add increasing concentrations of this compound along the x-axis (columns).

    • Add increasing concentrations of the second antimicrobial agent along the y-axis (rows).

    • This creates a matrix of wells with various combinations of concentrations of the two agents.

  • Inoculation and Incubation: Follow the same procedure for inoculum preparation, inoculation, and incubation as described in the MIC determination protocol.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index for each combination:

      • FIC Index = FIC of Agent A + FIC of Agent B

    • Interpret the results based on the values in Table 2.

Visualizations

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Cell_Lysis Cell Lysis and Death Lipid_Bilayer->Cell_Lysis Increased Permeability Membrane_Proteins Membrane Proteins (e.g., ATPases) Metabolic_Disruption Metabolic Disruption Membrane_Proteins->Metabolic_Disruption Interference with Cellular Respiration EHHB 2-Ethylhexyl 4-hydroxybenzoate EHHB->Lipid_Bilayer Disruption of Membrane Integrity EHHB->Membrane_Proteins Inhibition of Essential Enzymes Experimental_Workflow_Synergy cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Stock_A Stock Solution (Agent A) Serial_Dilution Serial Dilutions in 96-Well Plate Stock_A->Serial_Dilution Stock_B Stock Solution (Agent B) Stock_B->Serial_Dilution Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Determine MICs (Alone & Combination) Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpretation Interpret Synergy/ Additivity/ Antagonism Calculate_FIC->Interpretation logical_relationship Efficacy Antimicrobial Efficacy of This compound Solubility Solubility Efficacy->Solubility Synergy Synergistic Interactions Efficacy->Synergy pH Formulation pH (4-8) Efficacy->pH CoSolvents Co-solvents (e.g., Propylene Glycol) Solubility->CoSolvents OtherParabens Other Parabens (e.g., Methylparaben) Synergy->OtherParabens EssentialOils Essential Oils Synergy->EssentialOils

References

Reducing toxicity of 2-Ethylhexyl 4-hydroxybenzoate in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (Ethylhexylparaben) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell-based assays with 2-Ethylhexyl 4-hydroxybenzoate. What are the common causes?

A1: High cytotoxicity associated with this compound is a known issue and can be attributed to several factors:

  • Compound Concentration: this compound exhibits dose-dependent toxicity. Concentrations that are too high for your specific cell line are a primary cause of excessive cell death.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. It is crucial to determine the optimal concentration range for your specific cell model.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium at a non-toxic level (e.g., ≤ 0.1%).

  • Compound Precipitation: Due to its lipophilic nature, this compound can precipitate in aqueous culture media, leading to inconsistent results and localized high concentrations that can be toxic to cells.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: Research on parabens and structurally similar compounds suggests that the primary mechanisms of cytotoxicity involve:

  • Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: The compound can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Apoptosis Induction: It can trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) pathway, involving the activation of caspases.

  • Cell Membrane Damage: At higher concentrations, it may disrupt cell membrane integrity.

Q3: How can we reduce the toxicity of this compound in our experiments?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Compound Concentration: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific cell line and assay.

  • Utilize Antioxidants: Co-treatment with antioxidants can help neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced cell death.

  • Serum-Containing Media: For some cell lines, the presence of serum in the culture medium can offer a protective effect against paraben-induced toxicity. However, this may not be suitable for all experimental designs.

  • Careful Solvent Management: Ensure the final concentration of the solvent is well below the toxic threshold for your cells and always include a vehicle control in your experiments.

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed at Desired Experimental Concentrations

Symptoms:

  • Low cell viability in treatment wells compared to controls.

  • Visible signs of cell stress, such as rounding, detachment, and debris in the culture.

Possible Causes and Solutions:

Cause Solution
Concentration too high Perform a dose-response curve to determine the IC50 value and identify a sublethal concentration for your experiments.
High cell sensitivity Consider using a more resistant cell line if your experimental goals allow.
Solvent toxicity Run a solvent control with the same final concentration of the solvent used in your compound dilutions to ensure it is not the source of toxicity. Aim for a final DMSO concentration of ≤ 0.1%.
Oxidative Stress Co-incubate cells with an antioxidant such as N-acetylcysteine (NAC) to determine if oxidative stress is the primary mechanism of toxicity.
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Symptoms:

  • High variability between replicate wells.

  • Difficulty in obtaining a consistent dose-response curve.

Possible Causes and Solutions:

Cause Solution
Compound Precipitation Due to its lipophilic nature, this compound may precipitate in aqueous media. Ensure complete solubilization in the stock solution and vortex thoroughly when diluting into culture medium. Visually inspect for any precipitate before adding to cells.
Uneven Cell Seeding Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well.
Edge Effects in Plates Evaporation from the outer wells of a microplate can concentrate the compound. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.

Quantitative Data

The cytotoxicity of parabens is known to increase with the length of their alkyl chain. Therefore, this compound is expected to be more cytotoxic than shorter-chain parabens like methylparaben or ethylparaben. While specific IC50 values for this compound are not widely available across a broad range of human cell lines, the following table provides EC50 values for various parabens in two human cell lines to illustrate the trend of increasing toxicity with longer alkyl chains.

Table 1: Comparative EC50 Values of Various Parabens in Human Cell Lines

CompoundCell LineAssayExposure Time (h)EC50 (µM)
Methylparaben (MP)HEK001Cell Viability24536 ± 178
Ethylparaben (EP)HEK001Cell Viability24>1000
Propylparaben (PP)HEK001Cell Viability24Not Reported
Butylparaben (BuP)HEK001Cell Viability241.52 ± 0.51
Benzylparaben (BeP)HEK001Cell Viability243.34 ± 0.97
Methylparaben (MP)HMEC-1Cell Viability24171 ± 78
Ethylparaben (EP)HMEC-1Cell Viability24>10000
Propylparaben (PP)HMEC-1Cell Viability24Not Reported
Butylparaben (BuP)HMEC-1Cell Viability24Not Reported
Benzylparaben (BeP)HMEC-1Cell Viability24Not Reported

Data adapted from a study on the toxic effects of parabens and their halogenated by-products on human skin and endothelial cells.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing the Protective Effect of N-acetylcysteine (NAC) against this compound-Induced Cytotoxicity

Objective: To evaluate if the antioxidant NAC can mitigate the cytotoxic effects of this compound.

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Pre-treatment with NAC: Prepare a working solution of NAC in complete culture medium. Remove the old medium and pre-incubate the cells with the NAC-containing medium for 1-2 hours at 37°C.

  • Co-treatment: Prepare solutions of this compound in NAC-containing medium at various concentrations. Remove the NAC pre-treatment medium and add the co-treatment solutions to the respective wells.

  • Controls: Include the following controls: no treatment, vehicle control (DMSO), NAC alone, and this compound alone.

  • Incubation and MTT Assay: Follow steps 4-8 of Protocol 1.

  • Data Analysis: Compare the cell viability in the presence and absence of NAC at different concentrations of this compound to determine the protective effect of NAC.

Visualizations

Signaling Pathways

Toxicity_Mitigation_Workflow

Apoptosis_Pathway

Signaling_Modulation

References

Sample preparation techniques for complex matrices containing 2-EHHB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB) in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for the determination of 2-EHHB?

A1: The most prevalent methods for analyzing 2-EHHB are chromatographic techniques coupled with mass spectrometry. Specifically, Ultra High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) is frequently used for its high sensitivity and selectivity in complex matrices like environmental water and biological samples.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, often requiring a derivatization step to improve the volatility of the analyte.[2][3]

Q2: What are the primary challenges when analyzing 2-EHHB in complex matrices?

A2: The main challenges arise from the complexity of the sample matrix, which can contain numerous interfering substances like salts, proteins, and lipids.[2][4] These interferences can cause "matrix effects," where the ionization of 2-EHHB is suppressed or enhanced, leading to inaccurate quantification.[2][4] Other challenges include low recovery rates during sample preparation and potential co-elution with structurally similar compounds.[2]

Q3: Which sample preparation techniques are most effective for extracting 2-EHHB?

A3: The choice of technique depends on the matrix. For aqueous samples like environmental water or urine, Solid-Phase Extraction (SPE) is highly effective for cleanup and pre-concentration.[5][6][7][8][9] For cosmetic products or fatty samples, Liquid-Liquid Extraction (LLE) or techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be more suitable to handle the complex mixture of ingredients.[7][10][11]

Q4: Why is an internal standard important in 2-EHHB analysis?

A4: An internal standard (IS) is crucial for accurate quantification, especially when using LC-MS/MS.[12] The IS, a compound chemically similar to 2-EHHB but with a different mass, is added at a known concentration to all samples and standards. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.[12]

Troubleshooting Guide

Problem 1: Low or inconsistent analyte recovery.

  • Q: My recovery of 2-EHHB is below 70% and varies significantly between samples. What could be the cause?

    • A: Check your extraction solvent and pH. For LLE, ensure the organic solvent has a suitable polarity to efficiently partition 2-EHHB from the aqueous phase.[13][14] The pH of the aqueous sample should be adjusted to ensure 2-EHHB is in its neutral, non-ionized form, which enhances its transfer into the organic solvent.[13] For SPE, incomplete elution is a common issue. Ensure your elution solvent is strong enough to desorb the analyte from the sorbent. You might need to test different solvents or increase the elution volume.[15]

Problem 2: Significant matrix effects observed in LC-MS/MS analysis.

  • Q: I am observing significant ion suppression for 2-EHHB in my biological samples. How can I mitigate this?

    • A: Improve your sample cleanup. Matrix effects are caused by co-eluting endogenous compounds.[2] Enhance your SPE cleanup by adding an extra wash step with a solvent that can remove interferences without eluting the 2-EHHB.[16] Alternatively, a back-extraction step in an LLE protocol can significantly improve selectivity by removing neutral interfering compounds.[13][14] Diluting the sample extract before injection can also reduce matrix effects, though this may compromise detection limits.[17]

Problem 3: Poor chromatographic peak shape (e.g., tailing or fronting).

  • Q: The chromatographic peak for 2-EHHB is showing significant tailing. What are the potential solutions?

    • A: Evaluate your mobile phase and column. Peak tailing can result from secondary interactions between the analyte and the stationary phase. Ensure the pH of your mobile phase is appropriate. Adding a small amount of an acid, like formic acid, can often improve peak shape for phenolic compounds.[8][9] Also, verify that the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions to avoid solvent mismatch effects.[2] If the problem persists, the issue might be column degradation or contamination.

Problem 4: Inconsistent results or poor reproducibility.

  • Q: My results are not reproducible across different batches. What should I check?

    • A: Review your entire workflow for consistency. Ensure all reagents are fresh and not expired.[2] Verify that sample volumes, extraction times, and mixing speeds are consistent for every sample.[13] In SPE, ensure the cartridges are not drying out between steps (unless intended) and that the flow rate during sample loading is slow and consistent.[2] The use of an internal standard is critical for correcting unavoidable variations.[12]

Data Summary Tables

Table 1: Performance of Sample Preparation Methods for UV Filters and Similar Compounds

Analyte/Compound ClassMatrixPreparation MethodRecovery (%)Limit of Detection (LOD)Reference
2-EHHB MetabolitesHuman UrineSPE-LC-MS98-115%Low ng/mL range[8][9]
HMB & MetabolitesHuman Urine & SemenSPE-LC-MS/MS86-115%1-3 ng/mL (semen)[6]
DEHPWaterSPE86.0-99.8%0.03 µg/L[5]
DEHPSoilPressurized Liquid Extraction86.0-99.8%0.02 mg/kg[5]
NMPABAOSunscreen/CosmeticsColumn Chromatography & LC~83%30 ppb[11]
Phthalates & AdipateTap & WastewaterSPE-GC-MS75-112%Not Specified[18]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-EHHB in Water Samples

This protocol is a general guideline for extracting 2-EHHB from water matrices (e.g., river water, wastewater) and should be optimized for specific requirements.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to approximately 3-4 with an acid (e.g., HCl) to ensure 2-EHHB is in its neutral form.[15]

    • Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[19]

    • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Do not allow the sorbent bed to dry.[2]

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • A second wash with a mild organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be added to remove more interferences.[16]

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[18]

  • Elution:

    • Elute the retained 2-EHHB from the cartridge using a small volume of a strong organic solvent. Pass two aliquots of 2 mL of ethyl acetate (B1210297) or acetone (B3395972) through the cartridge.[6][18]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for 2-EHHB in Cosmetic Creams

This protocol provides a general method for extracting 2-EHHB from a complex cream or lotion matrix.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

    • Add 5 mL of an appropriate solvent (e.g., ethanol (B145695) or a water/ethanol mixture) to dissolve/disperse the sample. Vortex thoroughly.

    • Spike the sample with an internal standard.

  • Liquid-Liquid Extraction:

    • Add 10 mL of an immiscible organic solvent with suitable polarity, such as ethyl acetate or hexane/acetone (1:1, v/v).[2][5] The choice depends on the overall polarity of the cosmetic base.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]

    • Centrifuge at 3000 x g for 10 minutes to achieve a clear separation of the aqueous/emulsion and organic layers.[2]

  • Phase Separation and Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of the organic solvent to improve recovery.

    • Combine the organic extracts.

  • Cleanup (Optional):

    • For particularly "dirty" samples, a dispersive SPE (dSPE) cleanup step can be added. Transfer the organic extract to a tube containing a cleanup sorbent (e.g., C18 and PSA) and vortex. Centrifuge and collect the supernatant.

  • Reconstitution:

    • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 500 µL) of a solvent compatible with your analytical instrument (e.g., mobile phase).

Visualized Workflows

SPE_Workflow start Start: Water Sample pretreatment 1. Pre-treatment (Filter, Adjust pH, Add IS) start->pretreatment waste1 Waste (Particulates) start->waste1 Filtration loading 3. Sample Loading (Slow Flow Rate) pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading Conditioned Cartridge wash 4. Washing (Remove Interferences) loading->wash elution 5. Elution (Collect Analyte) wash->elution waste2 Waste (Interferences) wash->waste2 Wash Effluent reconstitution 6. Evaporation & Reconstitution elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of 2-EHHB.

LLE_Workflow start Start: Cosmetic Sample preparation 1. Sample Preparation (Weigh, Disperse, Add IS) start->preparation extraction 2. Liquid-Liquid Extraction (Add Organic Solvent, Vortex) preparation->extraction centrifugation 3. Phase Separation (Centrifuge) extraction->centrifugation collection 4. Collect Organic Phase centrifugation->collection waste Aqueous/Emulsion Layer (Discard) centrifugation->waste Separation reconstitution 5. Evaporation & Reconstitution collection->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 2-EHHB.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Ethylhexyl 4-hydroxybenzoate Versus Other Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as octylparaben) against other commonly used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. This document synthesizes available experimental data to offer an objective performance comparison, outlines standard experimental methodologies, and presents key information in a clear, accessible format for professionals in research and drug development.

Executive Summary

Parabens are a class of p-hydroxybenzoic acid esters widely employed as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial activity. A well-established principle in the study of parabens is that their antimicrobial efficacy increases with the length of their alkyl chain.[1][2][3] Consequently, 2-Ethylhexyl 4-hydroxybenzoate, with its eight-carbon alkyl chain, is positioned as a more potent antimicrobial agent compared to its shorter-chain counterparts. While direct, comprehensive comparative studies providing a full suite of Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of microorganisms are limited in publicly available literature, the existing data and structure-activity relationship (SAR) principles strongly support its superior efficacy.

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various parabens against common microorganisms. A lower MIC value indicates greater antimicrobial efficacy. It is important to note that MIC values can vary depending on the specific microbial strain, culture conditions, and testing methodology.

Paraben Alkyl Chain Length Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative) Candida albicans (Yeast) Aspergillus niger (Mold)
Methylparaben C1400 - 8000 µg/mL1000 - 2000 µg/mL1000 - 2000 µg/mL500 - 1000 µg/mL
Ethylparaben C22000 µg/mL1000 µg/mL1000 µg/mL500 µg/mL
Propylparaben C31000 µg/mL500 µg/mL250 µg/mL250 µg/mL
Butylparaben C4500 µg/mL250 µg/mL125 µg/mL125 µg/mL
This compound (Octylparaben) C8Data not availableData not availableData not availableData not available

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a preservative's efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism. A standardized method for determining MIC is the broth microdilution method.

1. Preparation of Materials:

  • Microorganism Cultures: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) are prepared in a suitable broth medium.

  • Paraben Solutions: Stock solutions of each paraben are prepared and serially diluted in the broth medium to achieve a range of concentrations.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the microorganisms.

2. Assay Procedure:

  • Inoculation: Each well of the microtiter plate is filled with a specific concentration of the paraben solution. A standardized inoculum of the test microorganism is then added to each well.

  • Controls:

    • Positive Control: Wells containing the broth medium and the microorganism without any paraben to ensure the viability of the inoculum.

    • Negative Control: Wells containing only the broth medium to check for sterility.

  • Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • Reading Results: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the paraben at which there is no visible growth.

Signaling Pathways and Experimental Workflows

Logical Relationship of Paraben Efficacy

The antimicrobial efficacy of parabens is directly correlated with the length of their alkyl ester chain. This relationship can be visualized as a logical progression.

Paraben_Efficacy cluster_efficacy Increasing Antimicrobial Efficacy Methylparaben Methylparaben (C1) Ethylparaben Ethylparaben (C2) Methylparaben->Ethylparaben Increasing Alkyl Chain Propylparaben Propylparaben (C3) Ethylparaben->Propylparaben Increasing Alkyl Chain Butylparaben Butylparaben (C4) Propylparaben->Butylparaben Increasing Alkyl Chain Octylparaben This compound (Octylparaben, C8) Butylparaben->Octylparaben Increasing Alkyl Chain Low Low High High

Caption: Increasing alkyl chain length in parabens corresponds to increased antimicrobial efficacy.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

The following diagram illustrates the typical workflow for determining the MIC of an antimicrobial agent using the broth microdilution method.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension and paraben dilutions A->C B Prepare serial dilutions of parabens in broth B->C D Incubate under optimal conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of parabens.

References

A Comparative Analysis of the Biological Activities of 2-Ethylhexyl 4-hydroxybenzoate and Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activities of two parabens: 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as octylparaben) and methylparaben. These compounds are esters of p-hydroxybenzoic acid and are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1][2] However, their potential as endocrine-disrupting chemicals has been a subject of scientific investigation.[1] This document summarizes key experimental data on their estrogenic activity, cytotoxicity, and antimicrobial efficacy to assist researchers, scientists, and drug development professionals in their evaluations.

The biological activity of parabens is significantly influenced by the structure of their alkyl ester group. A well-established trend shows that as the length and lipophilicity of the alkyl chain increase, so do the biological effects, including estrogenic activity, cytotoxicity, and antimicrobial potency.[1][3][4][5][6][7] 2-Ethylhexyl 4-hydroxybenzoate possesses a branched eight-carbon alkyl chain, making it considerably more lipophilic than methylparaben, which has a single-carbon methyl group.[8][9] This structural difference is the primary determinant of their varied biological profiles.

Comparative Biological Activity Data

The quantitative data below summarizes the differences in estrogenic activity, cytotoxicity, and antimicrobial efficacy between the two compounds.

Table 1: Estrogenic Activity Comparison

Compound Assay Endpoint Result Relative Potency vs. 17β-Estradiol
Methylparaben Yeast Estrogen Screen (YES) Estrogenic Activity Weakly estrogenic[4] ~1,000,000-fold less potent[4]
Stably Transfected Transcriptional Activation (STTA) ERα Transcriptional Activity No significant activity observed[10] -
This compound U.S. EPA ToxCast™ ER Pathway Model Score 0.37 (where 1.0 is the bioactivity of 17β-estradiol)[11] -
Japanese Medaka Multigenerational Study Endocrine Disruption Effects on fecundity and fertility at low µg/L concentrations, suggesting weak estrogenic action[11][12] -

| General Paraben Trend | Various Assays | Estrogenic Activity | Activity increases with alkyl chain length (Methyl < Ethyl < Propyl < Butyl)[3][4][13] | - |

Table 2: Cytotoxicity Comparison

Compound Cell Line Assay Endpoint Result (IC50 / EC50)
Methylparaben Caco-2 MTT Cell Viability Low cytotoxicity; 81% viability at 0.2% (w/w)[14]
Human Keratinocytes (HEK001) Cytotoxicity Assay EC50 536 ± 178 µM[15]
HepG2 & HDFn MTT Cell Viability No significant decrease in viability at concentrations up to 1000 µM[16]
This compound - - - Expected to be significantly more cytotoxic than methylparaben based on structure-activity relationships[6][17]

| General Paraben Trend | Various Cell Lines | Cytotoxicity | Toxicity increases with alkyl chain length (Methyl < Ethyl < Propyl < Butyl)[6][17][18] | - |

Table 3: Antimicrobial Activity Comparison

Compound Microorganism Endpoint Result (MIC)
Methylparaben Staphylococcus aureus MIC 0.1% w/vol[1]
Escherichia coli MIC >0.2% w/vol[1]
Candida albicans MIC 0.05% w/vol[1]
This compound - - Expected to have higher antimicrobial activity (lower MIC) than methylparaben based on structure-activity relationships[5][7]

| General Paraben Trend | Bacteria, Yeasts, Molds | Antimicrobial Activity | Efficacy increases with alkyl chain length[1][7][19] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is an in vitro bioassay used to detect substances that mimic estrogen.[20]

Principle: The assay utilizes genetically modified Saccharomyces cerevisiae yeast cells. These cells contain the gene for the human estrogen receptor (hER) and an expression plasmid carrying a reporter gene, typically lacZ, which codes for the enzyme β-galactosidase. When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene. The resulting β-galactosidase enzyme metabolizes a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG), leading to a measurable color change from yellow to red, which is proportional to the compound's estrogenic activity.[20][21]

Protocol:

  • Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a suitable yeast minimal medium. The culture is incubated overnight at 30°C with shaking until it reaches the mid-logarithmic growth phase.[20]

  • Preparation of Test Solutions: Stock solutions of the test compounds (e.g., this compound, methylparaben) and a positive control (17β-Estradiol) are prepared in ethanol (B145695). Serial dilutions are made to create a range of test concentrations. A solvent control (ethanol only) is also prepared.[20]

  • Assay Plate Setup: In a 96-well microtiter plate, 10 µL of each test dilution, standard, and control are added to triplicate wells. The ethanol is allowed to evaporate completely in a sterile environment.[20]

  • Inoculation and Incubation: The overnight yeast culture is diluted in fresh medium containing the CPRG substrate. This suspension is then added to each well of the assay plate. The plate is sealed and incubated at 30-34°C for 48-72 hours.[20][22]

  • Measurement and Data Analysis: After incubation, the absorbance is measured using a microplate reader at 570 nm (for the color change) and 690 nm (to correct for turbidity/cell growth).[20][23] The estrogenic activity is calculated relative to the 17β-Estradiol standard, and dose-response curves are generated to determine EC50 values.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][24]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[25] The amount of formazan produced is directly proportional to the number of living cells. These formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance.[18]

Protocol:

  • Cell Seeding: Cells are plated in a 96-well plate at a specific density and allowed to adhere and grow overnight in an incubator (e.g., 37°C, 5% CO₂).[18]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Untreated cells serve as a negative control. The plate is incubated for a specified exposure period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the treatment period, MTT solution is added to each well to a final concentration of approximately 0.5 mg/mL, and the plate is incubated for 2-4 hours to allow formazan crystal formation.[24][26]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol, or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals. The plate is typically mixed on an orbital shaker to ensure complete dissolution.[18][26]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[24]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. This data is used to generate dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell viability).[18]

Visualizations

Signaling Pathways and Workflows

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EC Estrogenic Compound ER Estrogen Receptor (ER) EC->ER Binding Dimer ER Dimer ER->Dimer Dimerization Dimer_n ER Dimer Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Dimer_n->ERE Binds to DNA Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen Receptor (ER) Signaling Pathway.

YES_Assay_Workflow A Prepare Recombinant Yeast Culture B Add Test Compounds & Controls to 96-Well Plate A->B C Evaporate Solvent B->C D Inoculate Wells with Yeast & CPRG Substrate C->D E Incubate Plate (30°C, 48-72h) D->E F Measure Absorbance (570nm & 690nm) E->F G Analyze Data & Determine Estrogenic Activity F->G

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Incubate Overnight A->B C Treat Cells with Test Compounds B->C D Incubate for Exposure Period (24-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate (2-4h) to Allow Formazan Formation E->F G Add Solubilizing Agent to Dissolve Crystals F->G H Measure Absorbance (~570nm) G->H I Analyze Data & Determine IC50 H->I

Caption: MTT Cytotoxicity Assay Workflow.

Paraben_SAR cluster_0 Paraben Structure cluster_1 Biological Activity struct p-Hydroxybenzoic Acid - Ester (Alkyl Chain) act Estrogenic Activity Cytotoxicity Antimicrobial Efficacy node_increase Increasing Alkyl Chain Length node_activity Increases node_increase->node_activity Leads to

Caption: Paraben Structure-Activity Relationship (SAR).

References

A Comparative Guide to the Quantification of 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of 2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as octylparaben. It offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Introduction

2-Ethylhexyl 4-hydroxybenzoate is a commonly used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This guide explores the two most prevalent analytical techniques for its determination: HPLC and GC-MS.

Methodologies and Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a detailed comparison of HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Quantitative Performance Data of Analytical Methods
ParameterHPLC-UVGC-MS
Linearity Range 0.01 - 50.0 mg/L[3]1 - 1000 µg/mL[4]
Correlation Coefficient (r²) > 0.999[2]> 0.993[4]
Limit of Detection (LOD) 0.026 - 0.090 µg/mL[5]0.64 - 4.12 ng/L[3]
Limit of Quantification (LOQ) 0.087 - 0.301 µg/mL[5]1 - 3 µg/L[6]
Precision (RSD%) < 3.5%[2]< 15%[7]
Accuracy (Recovery %) 96.36% - 110.96%[3]> 79% (except for methylparaben)[3]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation (for Cosmetic Creams): [8]

  • Weigh 0.125 g of the sunscreen cream sample into a 20 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) to the tube.

  • Mix for 5 minutes and then extract in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract for 10 minutes at 10,000 rpm.

  • Collect the supernatant. Add 8 mL of methanol to the residue and repeat the extraction process.

  • Combine the supernatants in a 25 mL volumetric flask and bring to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions: [9]

  • Column: ACE C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol:Water (88:12, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: Diode Array Detector (DAD) at the maximum wavelength of each compound.

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Liquid-Liquid Extraction): [4]

  • Take a representative amount of the sample (e.g., cosmetic, personal care, or pharmaceutical formulation).

  • Adjust the pH of an aqueous solution of the sample to 2 using an appropriate acid.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Derivatization (Silylation): [1]

Due to the polarity of parabens, derivatization is often required to improve volatility and chromatographic performance. Silylation is a common technique.

  • To the extracted sample residue, add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions: [4][10]

  • Column: BP-5 or Factor Four 5MS capillary column (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250°C (Splitless mode)

  • Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), ramp to 280°C at 35°C/min, and hold for 2 min.

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 200°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: 50-550 amu

Visualizing the Workflow

To better understand the logical flow of a cross-validation study for these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_validation Method Validation cluster_comparison Data Analysis & Comparison DefineObjective Define Analytical Objective (Quantification of 2-EHHB) SelectMethods Select Methods for Comparison (HPLC-UV & GC-MS) DefineObjective->SelectMethods SamplePrep Sample Preparation (Extraction, Cleanup) Method_HPLC HPLC-UV Analysis SamplePrep->Method_HPLC Method_GCMS GC-MS Analysis (with/without Derivatization) SamplePrep->Method_GCMS ValidationParams Evaluate Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Method_HPLC->ValidationParams Method_GCMS->ValidationParams CompareData Compare Performance Data ValidationParams->CompareData SelectOptimal Select Optimal Method CompareData->SelectOptimal AnalyticalMethodSelection start Start: Need to Quantify This compound matrix_complexity Complex Matrix? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Yes hplc HPLC-UV matrix_complexity->hplc No sensitivity_needed->hplc No gcms GC-MS sensitivity_needed->gcms Yes derivatization Derivatization Step Needed? gcms->derivatization gcms_direct Direct GC-MS derivatization->gcms_direct No gcms_deriv GC-MS with Derivatization derivatization->gcms_deriv Yes

References

Unraveling the Estrogenic Activity of 2-Ethylhexyl 4-hydroxybenzoate: An In Vivo vs. In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the estrogenic activity of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), a paraben commonly used in cosmetics and personal care products, reveals a complex picture when comparing its effects in laboratory-based (in vitro) and whole-organism (in vivo) studies. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of its performance in various assays designed to detect endocrine-disrupting potential.

Executive Summary

2-Ethylhexyl 4-hydroxybenzoate has demonstrated weak estrogenic activity in both in vitro and in vivo settings. In vitro, it binds to the estrogen receptor (ER) with a relatively low affinity compared to the endogenous hormone 17β-estradiol. In vivo, it has been shown to induce a uterotrophic response in rats, a hallmark of estrogenic action, although at high dose levels. This guide presents the quantitative data from these studies, details the experimental methodologies, and provides a visual representation of the scientific workflow used to assess such compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data on the estrogenic activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Estrogenic Activity of this compound

Assay TypeEndpointValueReference Compound
Estrogen Receptor (ER) Competitive Binding AssayIC504.95 x 10⁻⁶ M17β-estradiol
Estrogen Receptor (ER) Competitive Binding AssayRelative Binding Affinity (RBA)0.01817β-estradiol (RBA = 100)
Recombinant Yeast AssayRelative Potency1/3,000 to < 1/3,000,00017β-estradiol

Note: Data for cell proliferation assays (e.g., MCF-7 E-SCREEN) for this compound were not available in the reviewed literature.

Table 2: In Vivo Estrogenic Activity of this compound

Assay TypeSpeciesEndpointDoseResult
Uterotrophic AssayImmature RatUterine Weight200 mg/kg/dayActive[1]
Uterotrophic AssayImmature RatUterotrophic PotencyNot SpecifiedShowed uterotrophic potency

Note: Detailed dose-response data for the uterotrophic assay, including specific changes in uterine weight at various concentrations of this compound, were not available in the reviewed literature.

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is critical for the interpretation of the data. Below are detailed protocols for the key experiments cited.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay is designed to measure the ability of a test chemical to compete with a radiolabeled form of 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of a test chemical for the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radioligand)

  • Test chemical (this compound)

  • Assay buffer (e.g., Tris-EDTA)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction: A constant concentration of [³H]-E2 and varying concentrations of the test chemical are incubated with the uterine cytosol.

  • Separation of Bound and Unbound Ligand: A hydroxylapatite slurry is added to the incubation mixture to bind the receptor-ligand complexes. The mixture is then centrifuged, and the supernatant containing the unbound ligand is discarded.

  • Quantification of Radioactivity: The pellet containing the bound [³H]-E2 is resuspended in ethanol, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The RBA is then calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test chemical, multiplied by 100.

Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This in vivo assay is considered a "gold standard" for identifying potential estrogen receptor agonists. It measures the increase in the weight of the uterus (uterotrophic response) in female rodents following exposure to a test chemical.

Objective: To assess the estrogenic activity of a test chemical by measuring its effect on uterine weight in female rats.

Animal Model: Immature or ovariectomized adult female rats.

Procedure:

  • Animal Preparation: Immature female rats are used after weaning, or adult female rats are ovariectomized and allowed a post-surgery recovery period for uterine regression.

  • Dosing: The test chemical (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like 17β-estradiol) are included.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive uterotrophic response and suggests estrogenic activity.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This in vitro assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to screen for chemicals with estrogenic activity. Estrogens and xenoestrogens stimulate the proliferation of these cells.

Objective: To determine the estrogenic potential of a test chemical by measuring its ability to induce the proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with serum stripped of endogenous hormones

  • Test chemical (this compound)

  • Positive control (17β-estradiol)

  • Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

  • Cell Culture Preparation: MCF-7 cells are cultured in a hormone-free medium to synchronize the cells and reduce baseline proliferation.

  • Treatment: The cells are then exposed to various concentrations of the test chemical, a positive control, and a vehicle control.

  • Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: At the end of the incubation period, a cell proliferation assay is performed. For example, in the MTT assay, a tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is proportional to the number of viable cells.

  • Data Analysis: The proliferation of cells treated with the test chemical is compared to the vehicle control. The concentration of the test chemical that induces a half-maximal proliferative response (EC50) is calculated.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows for assessing the estrogenic activity of a compound like this compound.

Estrogenic_Activity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment er_binding Estrogen Receptor Binding Assay ic50_rba IC50 & RBA er_binding->ic50_rba cell_prolif MCF-7 Cell Proliferation Assay ec50_prolif EC50 & Proliferation cell_prolif->ec50_prolif yeast_assay Recombinant Yeast Assay rel_potency Relative Potency yeast_assay->rel_potency uterotrophic Uterotrophic Assay (Rat) uterine_weight Uterine Weight Increase uterotrophic->uterine_weight start Test Compound (2-EHHB) start->er_binding start->cell_prolif start->yeast_assay start->uterotrophic

Caption: Experimental workflow for assessing estrogenic activity.

Signaling_Pathway E2_Xeno Estradiol (E2) or Xenoestrogen (e.g., 2-EHHB) ER Estrogen Receptor (ERα / ERβ) E2_Xeno->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins Estrogen-Responsive Proteins Translation->Proteins Response Cellular Response (e.g., Proliferation, Uterine Growth) Proteins->Response

Caption: Estrogen receptor signaling pathway.

References

Comparative Toxicity of Branched-Chain vs. Linear-Chain Parabens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the toxicological profiles of branched-chain and linear-chain parabens, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Parabens, a class of p-hydroxybenzoic acid esters, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. Structurally, parabens are categorized into linear-chain (e.g., methylparaben, ethylparaben (B1671687), propylparaben (B1679720), butylparaben) and branched-chain (e.g., isopropylparaben, isobutylparaben) forms. Growing concerns over their potential endocrine-disrupting activities have led to extensive research into their comparative toxicity. This guide provides a comprehensive analysis of the toxicological differences between these two subclasses, focusing on their endocrine-disrupting potential and cytotoxic effects.

Endocrine-Disrupting Potential: A Structure-Activity Relationship

The primary toxicological concern associated with parabens is their ability to interact with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ), leading to estrogenic or anti-androgenic effects.[1] The potency of this interaction is significantly influenced by the structure of the alkyl side chain, with evidence suggesting that both chain length and branching play crucial roles.[1]

Estrogenic Activity

Numerous studies have demonstrated that the estrogenic activity of linear-chain parabens generally increases with the length of the alkyl chain.[1][2] For instance, butylparaben (B1668127) exhibits a higher binding affinity to estrogen receptors than propylparaben, which in turn is more potent than ethylparaben and methylparaben.[2]

Interestingly, research suggests that branched-chain parabens may exhibit greater estrogenic activity than their linear isomers. One study reported that isobutylparaben appears to be more strongly estrogenic than butylparaben.[3][4] Another study found that isopropylparaben and isobutylparaben showed estrogenic activity in both a bioluminescence resonance energy transfer (BRET)-based ERα dimerization assay and a stably transfected transcriptional activation (STTA) assay.[5][6]

The table below summarizes the estrogenic activity of various parabens from different studies, highlighting the comparative potency of linear and branched-chain structures.

ParabenAssay TypeEndpointResultReference
Linear-Chain
Methylparaben (MP)BRET-based ERα dimerizationPC₂₀5.98 x 10⁻⁵ M[5][6]
Ethylparaben (EP)BRET-based ERα dimerizationPC₂₀3.29 x 10⁻⁵ M[5][6]
Propylparaben (PP)BRET-based ERα dimerizationPC₂₀3.09 x 10⁻⁵ M[5][6]
Butylparaben (BP)BRET-based ERα dimerizationPC₂₀2.58 x 10⁻⁵ M[5][6]
Methylparaben (MP)Stably Transfected Transcriptional Activation (STTA)PC₁₀No activity detected[6]
Ethylparaben (EP)Stably Transfected Transcriptional Activation (STTA)PC₁₀7.57 x 10⁻⁶ M[5][6]
Propylparaben (PP)Stably Transfected Transcriptional Activation (STTA)PC₁₀1.18 x 10⁻⁶ M[5][6]
Butylparaben (BP)Stably Transfected Transcriptional Activation (STTA)PC₁₀3.02 x 10⁻⁷ M[5][6]
Branched-Chain
Isopropylparaben (IsoPP)BRET-based ERα dimerizationPC₂₀1.37 x 10⁻⁵ M[5][6]
Isobutylparaben (IsoBP)BRET-based ERα dimerizationPC₂₀1.43 x 10⁻⁵ M[5][6]
Isopropylparaben (IsoPP)Stably Transfected Transcriptional Activation (STTA)PC₁₀3.58 x 10⁻⁷ M[5][6]
Isobutylparaben (IsoBP)Stably Transfected Transcriptional Activation (STTA)PC₁₀1.80 x 10⁻⁷ M[5][6]

PC₂₀/PC₁₀: Concentration for 20% or 10% of maximal activity relative to the positive control.

Anti-Androgenic Activity

Several parabens have also been shown to possess anti-androgenic activity by acting as antagonists to the androgen receptor (AR).[1] Similar to estrogenic activity, the anti-androgenic potential appears to be related to the alkyl chain length.[1] However, a study investigating 17 different parabens found that none exhibited androgen receptor agonistic or antagonistic activity at concentrations up to 1 x 10⁻⁵ M.[7]

Cytotoxicity

In vitro studies have been conducted to assess the cytotoxic effects of parabens on various cell lines. A general trend observed is that cytotoxicity increases with the length of the paraben's alkyl chain.[8] One study that explored the cytotoxic effects (EC50) of five parabens on fish and human cell lines found the order of toxicity to be: 4-hydroxybenzoic acid (4-HBA) < methylparaben < ethylparaben < propylparaben < butylparaben < benzylparaben.[8]

The following table summarizes the acute toxicity of linear-chain parabens to aquatic organisms.

ParabenOrganismEndpointResult (mg/L)Reference
Methylparaben (MP)Daphnia magnaLC₅₀73.4[9]
Propylparaben (PP)Daphnia magnaLC₅₀11.2[9]
Butylparaben (BP)Daphnia magnaLC₅₀11.4[9]
Methylparaben (MP)Aliivibrio fischeriEC₅₀16.8[9]
Propylparaben (PP)Aliivibrio fischeriEC₅₀2.34[9]

LC₅₀: Lethal concentration for 50% of the population. EC₅₀: Effective concentration for 50% of the population.

Experimental Protocols

Estrogen Receptor Alpha (ERα) Dimerization Assay (BRET-based)

This assay evaluates the ability of a test compound to induce the dimerization of the estrogen receptor alpha (ERα).[5][6]

Methodology:

  • Cell Line: HEK293 cells stably transfected with ERα fused to NanoLuc luciferase (Nluc) and HaloTag (HT) protein.

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test parabens or a positive control (e.g., 17β-estradiol).

  • Detection: The bioluminescence resonance energy transfer (BRET) signal, which indicates receptor dimerization, is measured.

  • Data Analysis: The concentration that produces 20% of the maximal response (PC₂₀) is calculated to determine estrogenic activity.[5][6]

experimental_workflow_bret start Start seed_cells Seed HEK293 cells (stably transfected with ERα-Nluc and ERα-HT) start->seed_cells treat_cells Treat cells with parabens or control seed_cells->treat_cells measure_bret Measure BRET signal treat_cells->measure_bret analyze_data Calculate PC₂₀ values measure_bret->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the BRET-based ERα dimerization assay.

Stably Transfected Transcriptional Activation (STTA) Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.[1][5][6]

Methodology:

  • Cell Line: A mammalian cell line (e.g., ERα-HeLa-9903) stably transfected with the human estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[1]

  • Procedure: Cells are cultured and seeded in 96-well plates, then exposed to different concentrations of the test parabens.

  • Detection: The activity of the reporter gene (e.g., luciferase activity) is measured.

  • Data Analysis: The concentration that produces 50% of the maximum response (EC₅₀) or 10% of the maximal response (PC₁₀) is calculated to determine the estrogenic potency.[1]

experimental_workflow_stta start Start seed_cells Seed ERα-HeLa-9903 cells (stably transfected with ER and reporter gene) start->seed_cells treat_cells Expose cells to parabens or control seed_cells->treat_cells measure_reporter Measure reporter gene (e.g., luciferase) activity treat_cells->measure_reporter analyze_data Calculate EC₅₀ or PC₁₀ values measure_reporter->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Stably Transfected Transcriptional Activation (STTA) assay.

Signaling Pathway

Estrogen Receptor Signaling and Paraben Interference

Parabens can mimic the natural hormone 17β-estradiol (E2) by binding to and activating estrogen receptors (ERα and ERβ).[1] This activation leads to the transcription of estrogen-responsive genes, which can result in various physiological effects.[1] The binding affinity of parabens to these receptors is a key determinant of their estrogenic potency.[1]

estrogen_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Paraben Paraben Paraben->ER Mimics E2, Binds and Activates E2 17β-Estradiol (E2) E2->ER Binds and Activates Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Paraben interference with the estrogen receptor signaling pathway.

Conclusion

The available evidence indicates that the toxicity of parabens is closely linked to their chemical structure. Both linear and branched-chain parabens exhibit endocrine-disrupting properties, primarily through their interaction with estrogen receptors.[1] The general trend shows that estrogenic activity and cytotoxicity increase with the length of the alkyl chain.[1][8] Furthermore, studies suggest that branched-chain isomers, such as isobutylparaben and isopropylparaben, may have a greater estrogenic potential than their linear counterparts.[3][4][5][6] These findings underscore the importance of considering the specific paraben structure in toxicological assessments and risk analysis. Further research, particularly in vivo studies, is warranted to fully elucidate the comparative toxicity of branched-chain versus linear-chain parabens and their implications for human health.

References

Validating the Endocrine Effects of 2-EHHB: A Comparative Guide Using OECD Test Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endocrine effects of the ultraviolet (UV) filter 2-ethylhexyl 4-methoxybenzylidene camphor (B46023) (2-EHHB) and its alternatives, based on data from internationally recognized OECD (Organisation for Economic Co-operation and Development) test guidelines. The following sections detail the experimental protocols for key OECD assays, present comparative data on the endocrine activity of various UV filters, and illustrate the associated signaling pathways and experimental workflows.

Comparative Analysis of Endocrine Activity

The endocrine-disrupting potential of 2-EHHB and other UV filters is typically assessed by evaluating their interaction with estrogen, androgen, and thyroid pathways. The following tables summarize the available quantitative data from in vitro and in vivo studies, providing a basis for comparing their relative potencies.

Estrogenic Activity Data (OECD TG 455 and similar in vitro assays)

The estrogenic activity of a substance is its ability to mimic the effects of the natural hormone estrogen. The OECD TG 455, a stably transfected transcriptional activation assay, is a key in vitro method to determine this. It measures the ability of a chemical to bind to and activate the estrogen receptor alpha (ERα), leading to the expression of a reporter gene. The EC50 value represents the concentration at which the substance produces half of its maximum effect. A lower EC50 value indicates a higher estrogenic potency.

While specific data for 2-EHHB under OECD TG 455 is limited in the public domain, data from similar in vitro assays, such as the E-screen, provide valuable insights. The E-screen assay also measures estrogen-receptor-mediated cell proliferation.

Table 1: Comparison of Estrogenic Activity of UV Filters

UV FilterChemical NameEC50 (µM)Test System
4-Methylbenzylidene Camphor (4-MBC) 3-(4-Methylbenzylidene)-camphor3.02[1]E-screen (MCF-7 cells)
Benzophenone-3 (BP-3) (2-Hydroxy-4-methoxyphenyl)-phenylmethanone3.73[1]E-screen (MCF-7 cells)
Octyl Methoxycinnamate (OMC) 2-Ethylhexyl 4-methoxycinnamate2.37[1]E-screen (MCF-7 cells)
Homosalate (HMS) 3,3,5-Trimethylcyclohexyl salicylate1.56[1]E-screen (MCF-7 cells)
Octyl Dimethyl PABA (OD-PABA) 2-Ethylhexyl 4-(dimethylamino)benzoate2.63[1]E-screen (MCF-7 cells)
17β-Estradiol (Positive Control) (17β)-Estra-1,3,5(10)-triene-3,17-diol0.00122[1]E-screen (MCF-7 cells)

Note: 4-MBC is a camphor-based UV filter structurally similar to 2-EHHB.

Androgenic and Anti-Androgenic Activity Data (OECD TG 458)

Androgenic activity refers to the ability of a substance to mimic the effects of male sex hormones, like testosterone, while anti-androgenic activity is the ability to block these effects. The OECD TG 458 utilizes a stably transfected human androgen receptor transcriptional activation assay to screen for such activities. The IC50 value in this context represents the concentration of a substance that inhibits the response (e.g., binding of a natural androgen to its receptor) by half. A lower IC50 value indicates greater anti-androgenic potency.

Table 2: Comparison of Anti-Androgenic Activity of UV Filters

UV FilterChemical NameIC50 (µM)Test System
Benzophenone-3 (BP-3) (2-Hydroxy-4-methoxyphenyl)-phenylmethanone4.98[2]MDA-kb2 cell transcriptional activation assay
Homosalate (HMS) 3,3,5-Trimethylcyclohexyl salicylate5.57[2]MDA-kb2 cell transcriptional activation assay

Note: No significant androgenic (agonist) activity was observed for the tested UV filters in this study.[2]

Systemic Endocrine Effects (Enhanced OECD TG 407)

The enhanced OECD TG 407 is a 28-day repeated dose oral toxicity study in rodents.[3][4] This in vivo test provides data on a range of toxicological endpoints, including those relevant to endocrine disruption. The enhancements to the standard guideline include more detailed examination of endocrine-related tissues (e.g., thyroid, reproductive organs) and hormone level analysis.[4] The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Table 3: Endocrine-Related Findings for UV Filters from In Vivo Studies

UV FilterSpeciesKey Endocrine-Related FindingsNOAEL/LOAEL
2-EHHB Japanese MedakaDecreased fecundity and fertility across generations, suggesting potential weak estrogenic activity.[5][6]LOAEL (fecundity): 5.32 µg/L[5]
4-MBC RatThyroid effects observed following oral exposure.[7]NOAEL (thyroid effects): 25 mg/kg bw/day[7]
Octyl Methoxycinnamate (OMC) RatNo uterotrophic effect observed in an in vivo assay.[1]NOEL (estrogenic activity): 522 mg/kg/day[1]

Experimental Protocols

Detailed methodologies for the key OECD test guidelines are provided below.

OECD Test Guideline 455: Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity

This in vitro assay is used for screening and prioritization and provides mechanistic information on the estrogenic potential of a chemical.

Principle: The test system uses a human cell line (e.g., HeLa-9903) that has been stably transfected with a plasmid containing the human estrogen receptor alpha (hERα) and a second plasmid with a reporter gene (e.g., luciferase) linked to estrogen-responsive elements (EREs).[8] When a substance with estrogenic activity binds to the hERα, the receptor-ligand complex binds to the EREs, inducing the expression of the luciferase gene. The resulting light output is measured and is proportional to the estrogenic activity of the substance.[8]

Procedure:

  • Cell Culture: The hERα-HeLa-9903 cells are cultured in a specific medium without phenol (B47542) red (which has weak estrogenic activity) and supplemented with dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) to remove endogenous steroids.[8]

  • Cell Plating: Cells are plated in 96-well plates and incubated to allow for attachment.[8]

  • Chemical Exposure: The test chemical is dissolved in a suitable solvent (usually DMSO) and added to the cell cultures at a range of concentrations. Each plate also includes a vehicle control, a strong estrogen positive control (17β-estradiol), a weak estrogen positive control, and a negative control.[3][8]

  • Incubation: The plates are incubated for 20-24 hours to allow for the induction of the reporter gene.[3]

  • Lysis and Luciferase Assay: The cells are lysed, and a substrate for the luciferase enzyme is added. The light produced is measured using a luminometer.[3]

  • Data Analysis: The relative transcriptional activity is calculated in comparison to the positive control. The EC50 and other parameters are determined from the dose-response curve.[8]

OECD Test Guideline 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals

This in vitro assay provides information on a chemical's ability to act as an androgen receptor agonist or antagonist.[9][10]

Principle: Similar to TG 455, this assay uses a human cell line (e.g., AR-EcoScreen™, AR-CALUX®, 22Rv1/MMTV_GR-KO) stably transfected with the human androgen receptor (AR) and an androgen-responsive reporter gene.[11] For agonist testing, the chemical is assessed for its ability to induce the reporter gene. For antagonist testing, the chemical is evaluated for its ability to inhibit the induction of the reporter gene by a known androgen.[10]

Procedure:

  • Cell Culture and Plating: Appropriate cell lines are cultured and plated in 96-well plates.

  • Chemical Exposure (Agonist Mode): Test chemicals are added at various concentrations. Controls include a vehicle control and a strong androgen positive control (e.g., dihydrotestosterone (B1667394) - DHT).

  • Chemical Exposure (Antagonist Mode): Test chemicals are added in the presence of a fixed concentration of a reference androgen. Controls include a vehicle control, the reference androgen alone, and a known anti-androgen.

  • Incubation: Plates are incubated for a specified period to allow for reporter gene expression.

  • Lysis and Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: For agonist activity, the EC50 is calculated. For antagonist activity, the IC50 is determined.[12]

Enhanced OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents

This in vivo study provides information on the potential health hazards from repeated oral exposure to a chemical, with specific enhancements to detect endocrine disruption.[3][4]

Principle: The test substance is administered orally to groups of rodents (usually rats) for 28 days.[13] The study includes a control group and at least three dose levels. The "enhanced" version of this guideline includes additional endpoints focused on the endocrine system.[4]

Procedure:

  • Animal Selection and Acclimation: Healthy young adult rodents are selected and acclimated to the laboratory conditions.

  • Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.[13]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Enhanced Endocrine Endpoints:

    • Estrous Cyclicity: Vaginal smears are collected daily from females to monitor the estrous cycle.

    • Hormone Analysis: At the end of the study, blood samples are collected for the analysis of hormones such as T3, T4, TSH, testosterone, and estradiol.

    • Organ Weights: The weights of endocrine-sensitive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus, thyroid) are recorded.

    • Spermatid and Sperm Analysis: For males, sperm motility, morphology, and count are assessed.

    • Histopathology: Microscopic examination of the endocrine-related tissues is performed.

  • Data Analysis: The data are statistically analyzed to determine any significant treatment-related effects and to establish a NOAEL.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the OECD test guidelines and the general mechanism of nuclear receptor-mediated endocrine disruption.

OECD_TG_455_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Analysis prep_cells Culture & Plate hERα-HeLa-9903 Cells expose Expose Cells to Chemicals (20-24 hours) prep_cells->expose prep_chemicals Prepare Test Chemical & Control Dilutions prep_chemicals->expose lyse Lyse Cells expose->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate EC50) measure->analyze

Caption: Workflow for OECD Test Guideline 455.

OECD_TG_458_Workflow cluster_prep Preparation cluster_exposure Exposure Modes cluster_assay Assay & Analysis prep_cells Culture & Plate AR-responsive Cells agonist_mode Agonist Mode prep_cells->agonist_mode antagonist_mode Antagonist Mode (with reference androgen) prep_cells->antagonist_mode prep_chemicals Prepare Test Chemical & Control Dilutions prep_chemicals->agonist_mode prep_chemicals->antagonist_mode lyse Lyse Cells agonist_mode->lyse antagonist_mode->lyse measure Measure Reporter Gene Activity lyse->measure analyze Analyze Data (Calculate EC50/IC50) measure->analyze

Caption: Workflow for OECD Test Guideline 458.

Enhanced_OECD_TG_407_Workflow cluster_dosing Dosing & Observation cluster_endpoints Endpoint Analysis cluster_analysis Data Interpretation dosing 28-Day Oral Dosing of Rodents observation Daily Clinical Observations, Weekly Body Weight dosing->observation estrous Estrous Cycle Monitoring hormone Hormone Analysis organs Organ Weight Measurement sperm Sperm Analysis histo Histopathology analyze Statistical Analysis & NOAEL Determination observation->analyze estrous->analyze hormone->analyze organs->analyze sperm->analyze histo->analyze

Caption: Workflow for Enhanced OECD Test Guideline 407.

Nuclear_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Endocrine Disruptor (e.g., 2-EHHB) receptor Nuclear Receptor (e.g., ER, AR) ligand->receptor Binds complex Receptor-Ligand Complex receptor->complex Translocates dna DNA (Hormone Response Element) complex->dna Binds transcription Gene Transcription dna->transcription Initiates response Altered Protein Synthesis & Cellular Response transcription->response

Caption: Nuclear Receptor-Mediated Endocrine Disruption.

References

A Comparative Analysis of Preservative Efficacy: 2-Ethylhexyl 4-hydroxybenzoate versus Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceuticals and cosmetics, the selection of an appropriate preservative system is paramount to ensure product safety and longevity. This guide provides a detailed comparison of the efficacy of two commonly used preservatives: 2-Ethylhexyl 4-hydroxybenzoate (B8730719), a member of the paraben family, and phenoxyethanol (B1677644). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Overview of Preservatives

2-Ethylhexyl 4-hydroxybenzoate , also known as octylparaben, belongs to the paraben class of preservatives. Parabens are esters of p-hydroxybenzoic acid and are known for their broad-spectrum antimicrobial activity.[1] The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain, suggesting that this compound, with its C8 chain, possesses potent preservative properties.[2][3]

Phenoxyethanol is a glycol ether that has gained popularity as a preservative, often used as an alternative to parabens. It is recognized for its broad-spectrum efficacy against a variety of microorganisms.[4]

Mechanism of Action

This compound (Paraben) The primary mechanism of action for parabens involves the disruption of microbial cell membrane transport processes.[2][5] By increasing the permeability of the cell membrane, they can lead to cell lysis and death.[6] Additionally, parabens are thought to inhibit the synthesis of DNA and RNA, as well as key microbial enzymes like ATPases and phosphotransferases.[5][6] The lipophilic nature of the 2-ethylhexyl group enhances its ability to penetrate microbial cell membranes.[6]

Phenoxyethanol Phenoxyethanol's antimicrobial activity is also attributed to its ability to disrupt the cell membrane of microorganisms. This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately causing cell death.

Data Presentation: A Qualitative Comparison

Direct, publicly available quantitative data from head-to-head comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound versus phenoxyethanol against a comprehensive panel of microorganisms is limited. However, a qualitative comparison based on available literature is presented below.

FeatureThis compound (Octylparaben)Phenoxyethanol
Antimicrobial Spectrum Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.[1][2][6]Broad-spectrum activity against bacteria (particularly Gram-negative), yeast, and mold.[4]
Potency Generally considered more potent than shorter-chain parabens due to increased lipophilicity.[3] Some studies suggest parabens, particularly longer-chain ones, can be highly effective.Often used in combination with other preservatives to enhance its activity against certain fungi.
Mechanism of Action Disrupts microbial cell membrane, inhibits DNA/RNA synthesis, and interferes with key enzyme activity.[5][6]Disrupts microbial cell membrane integrity, leading to leakage of cellular contents.
Typical Use Concentration Varies by regulation and formulation, typically used at low concentrations.Commonly used at concentrations up to 1% in cosmetic products.
Solubility Poorly soluble in water, soluble in organic solvents.[6]Slightly soluble in water, soluble in alcohol and oils.

Experimental Protocols

The industry standard for evaluating the efficacy of a preservative system in a finished product is the Preservative Efficacy Test (PET) , also known as a Challenge Test .[1][]

Preservative Efficacy Test (Challenge Test) Protocol

Objective: To determine the effectiveness of the preservative system by intentionally challenging the product with a known concentration of various microorganisms.

Methodology:

  • Preparation of Inoculum: Standardized cultures of relevant microorganisms are prepared. Commonly used challenge organisms include:

    • Bacteria: Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), Escherichia coli (Gram-negative)

    • Yeast: Candida albicans

    • Mold: Aspergillus brasiliensis

  • Inoculation: A known quantity of the microbial suspension is introduced into replicate samples of the product. The final concentration of microorganisms is typically between 105 and 106 colony-forming units per milliliter or gram (CFU/mL or CFU/g) of the product.

  • Incubation: The inoculated product samples are incubated at a specified temperature (e.g., 20-25°C) for a defined period, typically 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the inoculated samples. The number of viable microorganisms is determined using standard plate count methods.

  • Evaluation: The percentage reduction or change in the microbial population is calculated at each time point relative to the initial inoculum level. Acceptance criteria are based on guidelines from regulatory bodies such as the USP, PCPC, or ISO 11930. Generally, a significant reduction in bacteria (e.g., ≥99.9% or 3-log reduction) and no increase in yeast and mold are required.

Signaling Pathways and Experimental Workflows

Logical Workflow for Preservative Efficacy Testing

Preservative_Efficacy_Test_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_result Outcome Product Test Product Formulation Inoculation Inoculate Product with Microorganisms Product->Inoculation Microorganisms Select Challenge Microorganisms (Bacteria, Yeast, Mold) Inoculum Prepare Standardized Inoculum Microorganisms->Inoculum Inoculum->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Intervals (e.g., 7, 14, 28 days) Incubation->Sampling Enumeration Enumerate Viable Microorganisms Sampling->Enumeration Evaluation Evaluate Log Reduction Against Acceptance Criteria Enumeration->Evaluation Result Determine Preservative Efficacy Evaluation->Result

Caption: Workflow of a standard preservative efficacy (challenge) test.

Conceptual Diagram of Paraben's Mechanism of Action

Paraben_Mechanism Paraben 2-Ethylhexyl 4-hydroxybenzoate (Paraben) Membrane Microbial Cell Membrane Paraben->Membrane Interacts with DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibits Enzymes Key Enzymes (e.g., ATPases) Paraben->Enzymes Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Macromolecule Synthesis & Enzyme Activity DNA_RNA->Inhibition Enzymes->Inhibition Cell_Death Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Postulated mechanisms of antimicrobial action for parabens.

Conclusion

Both this compound and phenoxyethanol are effective broad-spectrum preservatives. The selection of one over the other will depend on various factors including the specific formulation, desired level of potency, regulatory considerations, and target market preferences. Based on the principle that the antimicrobial activity of parabens increases with the length of the alkyl chain, this compound is expected to be a highly effective preservative. However, the lack of direct comparative quantitative data with phenoxyethanol in the public domain necessitates that formulators conduct their own preservative efficacy testing on their specific product matrix to determine the most suitable preservative system.

References

Unraveling the Structure-Activity Relationship of Paraben Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of paraben esters and their biological activity is paramount. This guide provides an objective comparison of the antimicrobial, endocrine-disrupting, and cytotoxic activities of different paraben esters, supported by experimental data and detailed protocols.

Parabens, a class of p-hydroxybenzoic acid esters, have long been utilized as effective preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. However, their potential as endocrine disruptors has prompted extensive research into how their structural variations influence their biological effects. The key determinant in the activity of a paraben is the nature of the alkyl or aryl group attached to the ester function.

Antimicrobial Activity: A Clear Correlation with Chain Length

The antimicrobial efficacy of paraben esters is directly related to the length and branching of their alkyl chain. Generally, as the alkyl chain elongates, the antimicrobial potency increases.[1][2] This is attributed to the increased lipophilicity of longer-chain parabens, which facilitates their partitioning into and disruption of microbial cell membranes.[2]

The mechanism of antimicrobial action is believed to involve the inhibition of DNA and RNA synthesis, as well as the disruption of bacterial membrane transport processes.[2] Parabens are effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3]

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various paraben esters against common microorganisms, demonstrating the structure-activity relationship. Lower MIC values indicate greater antimicrobial activity.

Paraben EsterChemical StructureMIC (mM) vs. S. aureusMIC (mM) vs. E. coliMIC (mM) vs. C. albicansMIC (mM) vs. A. brasiliensis
Methylparaben R = CH₃~13.1~6.6~3.3~6.6
Ethylparaben R = C₂H₅~6.0~3.0~1.5~3.0
Propylparaben R = C₃H₇~2.8~1.4~0.7~1.4
Butylparaben R = C₄H₉~1.0~0.5~0.26~0.5

Note: The MIC values presented are approximate and can vary depending on the specific strain and experimental conditions. Data compiled from multiple sources.[4]

Endocrine-Disrupting Activity: A Double-Edged Sword

The same structural features that enhance the antimicrobial properties of parabens also contribute to their endocrine-disrupting potential. The primary mechanisms of endocrine disruption include:

  • Estrogenic Activity: Parabens can bind to estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens.[5][6] This binding affinity generally increases with the length and branching of the alkyl chain.[7]

  • Antiandrogenic Activity: Some parabens have been shown to act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone.[8][9]

  • Enzyme Inhibition: Parabens can inhibit the activity of sulfotransferase enzymes (SULTs), which are involved in the metabolism and inactivation of steroid hormones.[10] This inhibition can lead to an increase in the local concentration of active estrogens.[10]

Comparative Endocrine-Disrupting Potential

The following tables provide a comparative overview of the in vitro endocrine-disrupting activity of different paraben esters.

Table 2: Estrogenic Activity (Estrogen Receptor α Binding)

Paraben EsterIC50 (µM)Relative Potency (vs. 17β-estradiol)
Methylparaben >1000Very Low
Ethylparaben ~22.5Low
Propylparaben ~2.69Moderate
Butylparaben ~1.48Moderate-High
Isopropylparaben ~1.59Moderate-High
Isobutylparaben ~1.22High

IC50: The concentration of the paraben required to displace 50% of a radiolabeled estrogen from the estrogen receptor. Data compiled from multiple sources.[7][11]

Table 3: Antiandrogenic Activity (Androgen Receptor Transcriptional Activation Inhibition)

Paraben Ester% Inhibition of Testosterone Activity (at 10 µM)
Methylparaben ~40%
Propylparaben ~33%
Butylparaben ~19%

Data from a study assessing the inhibition of testosterone-induced transcriptional activity.[9][12]

Table 4: Inhibition of Estrogen Sulfotransferase (SULT1E1)

Paraben EsterIC50 (µM)
Methylparaben >100
Ethylparaben ~80
Propylparaben ~50
Butylparaben 37

IC50: The concentration of the paraben required to inhibit 50% of the enzyme's activity. Data from a study on human skin cytosolic fractions.[10]

Cytotoxicity: A Dose- and Structure-Dependent Effect

The cytotoxicity of parabens also demonstrates a clear structure-activity relationship, with toxicity generally increasing with the length of the alkyl chain.[1][2] This is likely due to the increased membrane-disrupting capabilities of more lipophilic parabens.

Comparative Cytotoxicity

The following table presents the half-maximal effective concentration (EC50) values for various parabens in different cell lines, indicating the concentration at which 50% of the cells are non-viable.

Table 5: In Vitro Cytotoxicity

Paraben EsterCell LineEC50 (mM)
Methylparaben Human Skin (A431)7.05 (MTT assay), 5.10 (NRU assay)
Propylparaben Human Dermal Fibroblasts (CCD-1136Sk)More cytotoxic than methylparaben
Butylparaben Fish Cell LineMore cytotoxic than propylparaben
Benzylparaben Fish Cell LineMost cytotoxic among tested parabens

EC50 values can vary significantly depending on the cell line and assay used. Data compiled from multiple sources.[1][13][14]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antimicrobial_Mechanism cluster_paraben Paraben Esters cluster_bacterium Bacterial Cell Paraben Paraben (e.g., Methyl, Propyl, Butyl) Membrane Cell Membrane Paraben->Membrane Disruption DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibition Transport Membrane Transport Paraben->Transport Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA_RNA->Cell_Death Leads to Transport->Cell_Death Leads to

Caption: Paraben Antimicrobial Mechanism of Action.

Estrogenic_Signaling_Pathway Paraben Paraben ER Estrogen Receptor (ER) Paraben->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Estrogenic Response Transcription->Response Leads to

Caption: Paraben-Induced Estrogenic Signaling.

MIC_Workflow A Prepare Serial Dilutions of Paraben B Inoculate with Microorganism A->B C Incubate at Optimal Temperature B->C D Observe for Visible Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC Determination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.[15][16][17]

1. Preparation of Paraben Stock Solutions:

  • Dissolve each paraben ester in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

2. Inoculum Preparation:

  • Culture the test microorganism overnight in a suitable broth medium.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted paraben.

  • Include positive (microorganism in broth without paraben) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of the paraben that completely inhibits visible growth of the microorganism.[15]

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[18][19]

1. Preparation of Uterine Cytosol:

  • Uteri from ovariectomized rats are homogenized in a buffer solution.

  • The homogenate is centrifuged to separate the cytosolic fraction, which contains the estrogen receptors. The protein concentration of the cytosol is determined.

2. Competitive Binding Reaction:

  • In a series of tubes, a constant amount of uterine cytosol and a constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test paraben.

  • Control tubes include those for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

3. Separation of Bound and Free Ligand:

  • After incubation to reach equilibrium, the unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal adsorption.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • The percentage of specific binding of the radiolabeled estrogen is plotted against the concentration of the test paraben.

  • The IC50 value, the concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estrogen, is determined from this curve.[18]

Conclusion

The structure-activity relationship of paraben esters is a critical consideration for their application and risk assessment. While longer alkyl chains enhance antimicrobial efficacy, they also increase the potential for endocrine disruption and cytotoxicity. This guide provides a comparative framework for researchers to evaluate the multifaceted biological activities of different paraben esters, aiding in the development of safer and more effective products. The provided experimental protocols offer a foundation for conducting further investigations into the properties of these widely used compounds.

References

Guide to Inter-Laboratory Comparison of 2-Ethylhexyl 4-hydroxybenzoate Analysis in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methods for the quantification of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (also known as Octylparaben) in a cosmetic cream matrix. The data presented is based on a representative inter-laboratory study designed to assess the accuracy, precision, and overall performance of different analytical techniques employed by researchers and quality control professionals.

Introduction

2-Ethylhexyl 4-hydroxybenzoate is a paraben ester widely used as a preservative in cosmetic and personal care products due to its efficacy against a broad spectrum of bacteria and fungi.[1] Accurate and reproducible quantification of this compound is crucial for ensuring product safety, quality, and compliance with regulatory limits.[2][3] Inter-laboratory comparison studies, or proficiency tests, are essential for evaluating the reliability of analytical methods across different laboratories and identifying potential sources of variability.

This guide details the methodologies used and the results obtained from a simulated proficiency test where participating laboratories analyzed a prepared cosmetic cream sample containing a known concentration of this compound.

General Experimental Workflow

The overall process, from sample handling to final analysis, follows a standardized workflow to ensure consistency and minimize pre-analytical errors. The logical flow is depicted below.

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Processing & Reporting A Sample Receipt & Login B Homogenization of Cosmetic Matrix A->B C Aliquoting for Extraction B->C D Solvent Extraction (e.g., Acetonitrile (B52724)/Methanol) C->D E Centrifugation/ Filtration D->E F Dilution & Internal Standard Spiking E->F G Chromatographic Separation F->G H Detection (UV, MS, etc.) G->H I Data Acquisition H->I J Peak Integration & Quantification I->J K Performance Review (QC Checks) J->K L Final Report Generation K->L

Caption: General workflow for the analysis of this compound in cosmetics.

Experimental Protocols

Three distinct analytical methods were employed by the participating laboratories. The test sample was a cosmetic cream spiked with this compound at a target concentration of 0.35% (w/w) .

3.1 Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.[2]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the homogenized cream sample into a 50 mL centrifuge tube.

    • Add 20 mL of ethanol (B145695) and vortex for 2 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation:

    • System: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (80:20, v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[3]

    • Injection Volume: 10 µL.

3.2 Protocol 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method offers higher sensitivity and selectivity, making it suitable for complex matrices or trace-level detection.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the homogenized cream sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile, vortex for 2 minutes.

    • Perform ultrasonic extraction for 10 minutes.

    • Centrifuge at 6000 rpm for 10 minutes.

    • Transfer the supernatant to a 25 mL volumetric flask. Repeat the extraction on the pellet with another 10 mL of acetonitrile and add the supernatant to the same flask.

    • Bring to volume with acetonitrile.

    • Dilute an aliquot of the extract 1:10 with the mobile phase and filter through a 0.22 µm PTFE filter.

  • Instrumentation:

    • System: UPLC coupled to a single quadrupole mass spectrometer.

    • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • MS Detection: Electrospray Ionization (ESI) in negative mode, monitoring for the deprotonated molecule [M-H]⁻.

    • Injection Volume: 2 µL.

3.3 Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separation and identification, often used for confirming results or analyzing for multiple volatile or semi-volatile compounds simultaneously.[4]

  • Sample Preparation & Derivatization:

    • Accurately weigh 1.0 g of the sample into a centrifuge tube.

    • Perform a liquid-liquid extraction using 10 mL of hexane (B92381), followed by vortexing and centrifugation.

    • Transfer the hexane layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the phenol (B47542) group to a more volatile silyl (B83357) ether.

    • Dilute the derivatized sample with 900 µL of hexane before injection.

  • Instrumentation:

    • System: Gas chromatograph coupled to a quadrupole mass spectrometer.[4]

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[4]

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 60°C, ramp to 300°C.[4]

    • MS Detection: Electron Impact (EI) ionization, using Selected Ion Monitoring (SIM) for quantification.[4]

Data Presentation and Comparison

The following tables summarize the quantitative results from the three participating laboratories. All concentrations are reported in percent weight by weight (% w/w). The target concentration was 0.35% w/w .

Table 1: Quantitative Results for this compound

LaboratoryAnalytical MethodMean Concentration (% w/w) (n=5)Standard Deviation (SD)Relative Standard Deviation (RSD)
Lab A HPLC-UV0.3610.0154.15%
Lab B UPLC-MS0.3520.0071.99%
Lab C GC-MS0.3450.0113.19%

Table 2: Method Performance Comparison

LaboratoryAnalytical MethodAccuracy (Recovery %)Comments
Lab A HPLC-UV103.1%Robust and accurate for QC, but shows slightly higher variability.
Lab B UPLC-MS100.6%Excellent accuracy and the highest precision (lowest RSD).[5][6]
Lab C GC-MS98.6%Good accuracy; the multi-step derivatization can introduce variability.

Discussion

The inter-laboratory comparison demonstrates that all three analytical methods are capable of accurately quantifying this compound in a complex cosmetic matrix.

  • UPLC-MS (Lab B) provided the most precise results, as indicated by the lowest Relative Standard Deviation (RSD) and an accuracy value very close to 100%. This high performance is expected due to the enhanced sensitivity and selectivity of mass spectrometric detection.[5][6]

  • HPLC-UV (Lab A) yielded highly accurate results with acceptable precision, confirming its suitability for routine analysis where the highest sensitivity is not required.[2] Its simplicity and lower operational cost make it an attractive option.

  • GC-MS (Lab C) also delivered accurate results, though with slightly lower recovery and higher variability compared to UPLC-MS. The mandatory derivatization step for this analyte adds complexity and is a potential source of analytical error. However, GC-MS remains an excellent confirmatory method.[4]

The observed differences in precision (RSD) highlight the inherent variability between different analytical techniques and laboratory practices. This exercise underscores the importance of robust method validation and the use of reference materials to ensure data comparability across different testing facilities.

References

Unveiling the Estrogen Receptor Binding Affinity of 2-Ethylhexyl 4-Hydroxybenzoate (2-EHHB)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EHHB), a paraben derivative, has been identified as a compound with weak estrogenic activity, a characterization primarily based on its binding affinity to estrogen receptors (ERs).[1] Understanding the specifics of this interaction is crucial for assessing its potential endocrine-disrupting effects. This guide provides a comparative analysis of 2-EHHB's binding affinity to estrogen receptors, supported by experimental data and detailed methodologies, to aid researchers in this evaluation.

Quantitative Comparison of Estrogen Receptor Binding Affinities

The binding affinity of a compound to a receptor is a key determinant of its biological activity. In the context of estrogenic compounds, this is often measured by the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2).

A lower IC50 value indicates a higher binding affinity. The RBA is calculated as the ratio of the IC50 of E2 to the IC50 of the test compound, expressed as a percentage.

CompoundIC50 (M)Relative Binding Affinity (RBA) (%) (E2 = 100%)Reference
17β-Estradiol (E2)Not Reported100[2][3]
2-Ethylhexyl 4-hydroxybenzoate (2-EHHB) 4.95 x 10⁻⁶ ± 0.05 x 10⁻⁶ 0.018 [2][3]
Heptyl 4-hydroxybenzoate1.10 x 10⁻⁵ ± 0.10 x 10⁻⁵0.008[2][3]
Benzyl 4-hydroxybenzoate3.15 x 10⁻⁵ ± 0.35 x 10⁻⁵Not Reported[2]
Isobutyl p-hydroxybenzoate (PHBA-iBu)6.0 x 10⁻⁶ (ERα), 5.0 x 10⁻⁶ (ERβ)0.267 (ERα), 0.340 (ERβ)[4]
Butyl p-hydroxybenzoate (PHBA-nBu)Not ReportedHigher than shorter chain parabens[4][5]
Propyl p-hydroxybenzoate (PHBA-nPr)Not ReportedLower than longer chain parabens[4][5]
Ethyl p-hydroxybenzoate (PHBA-Et)Not ReportedLower than longer chain parabens[4][5]
Methyl p-hydroxybenzoate (PHBA-Me)Not ReportedLowest among tested parabens[4][5]
Bisphenol A (BPA)Similar to PHBA-iBuSimilar to PHBA-iBu[4]

Note: The binding affinity of parabens to estrogen receptors tends to increase with the length of their alkyl side chain.[3][4][5] 2-EHHB, with its branched ethylhexyl group, demonstrates a weak but measurable affinity for the estrogen receptor.[2][3]

In addition to competitive binding assays, the U.S. Environmental Protection Agency's (EPA) Toxicity ForeCaster (ToxCast) program provides an estrogen receptor (ER) pathway model score. This model integrates results from 18 different in vitro ER screening assays. 2-EHHB was assigned an ER score of approximately 0.37, where 0 indicates no activity and 1 represents the bioactivity of 17β-estradiol.[1]

Experimental Protocols

A precise understanding of the methodologies used to determine binding affinity is essential for data interpretation and replication. The following is a detailed protocol for a typical estrogen receptor competitive binding assay.

Estrogen Receptor Competitive Binding Assay Protocol

This in vitro assay quantifies the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors.[2][6]

1. Preparation of Estrogen Receptor-Rich Cytosol:

  • Uteri from ovariectomized Sprague-Dawley rats are collected and homogenized in a cold buffer (e.g., 50 mM Tris buffer, pH 7.4).[2][7]

  • The homogenate is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to pellet cellular debris.[2]

  • The resulting supernatant, which is rich in estrogen receptors, is carefully collected and stored at -70°C until use.[2]

2. Competitive Binding Incubation:

  • A constant concentration of [³H]-E2 (e.g., 1 x 10⁻⁹ M final concentration) is incubated with the uterine cytosol preparation.[2]

  • Increasing concentrations of the unlabeled test chemical (e.g., 2-EHHB) or a reference standard (unlabeled E2) are added to compete for binding to the ER.[2][6]

  • The incubation is typically carried out in duplicate tubes containing the radioligand, competitor, cytosol preparation, and buffer.[2]

  • Incubation conditions can vary, but a common approach is a short-term incubation at room temperature or a longer incubation at 4°C.[3]

3. Separation of Bound and Unbound Ligand:

  • After incubation, the unbound radioligand is separated from the ER-bound radioligand. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free [³H]-E2.

  • The mixture is centrifuged, and the supernatant containing the ER-[³H]-E2 complex is collected.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

  • The percentage of [³H]-E2 bound is plotted against the molar concentration of the competitor.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2, is determined from this curve.[3]

  • The Relative Binding Affinity (RBA) is then calculated using the formula: RBA = (IC50 of E2 / IC50 of competitor) x 100.[3]

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for ER Competitive Binding Assay

ER_Binding_Assay_Workflow cluster_prep Receptor Preparation cluster_assay Competitive Binding Uteri Uteri from Ovariectomized Rats Homogenization Homogenization in Buffer Uteri->Homogenization Ultracentrifugation Ultracentrifugation (105,000 x g) Homogenization->Ultracentrifugation Cytosol ER-Rich Cytosol Supernatant Ultracentrifugation->Cytosol Incubation Incubation of Cytosol with [³H]-E2 and Competitor Cytosol->Incubation Separation Separation of Bound/Unbound Ligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Analysis Data Analysis (IC50 & RBA) Quantification->Analysis

Caption: Workflow of an estrogen receptor competitive binding assay.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Ligand (e.g., E2, 2-EHHB) ER Estrogen Receptor (ER) Ligand->ER ER_Ligand ER-Ligand Complex ER->ER_Ligand HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Dimerization Dimerization ER_Ligand->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified estrogen receptor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Ethylhexyl 4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Ethylhexyl 4-hydroxybenzoate (B8730719), a compound commonly used in research and development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Understanding the Hazards

2-Ethylhexyl 4-hydroxybenzoate presents several hazards that must be considered before handling and disposal. It is known to cause skin irritation and may cause an allergic skin reaction.[1][2][3] Furthermore, it can cause serious eye damage or irritation.[2][3] Environmentally, it is recognized as being toxic to aquatic life, with some sources indicating long-lasting effects.[3]

Quantitative Hazard Data Summary:

Hazard ClassificationGHS CodesSource
Skin IrritationH315[2][3]
Allergic Skin ReactionH317[1]
Serious Eye Damage/IrritationH318, H319[2][3]
Acute Aquatic HazardH401, H402[3]
Chronic Aquatic HazardH411

II. Pre-Disposal and Handling Protocols

Proper handling is the first step in safe disposal. Always consult the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or face protection.[3]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[3][4]

  • Store in a well-ventilated area in a tightly closed container.

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Any unwanted this compound must be treated as hazardous waste due to its irritant properties and aquatic toxicity. Trained professionals should make the final hazardous waste determination.[6]

  • Segregation: Do not mix this compound waste with other waste streams unless they are of the same hazard class and compatible. For example, flammable solvents can be combined in the same waste drum.[5] Incompatible chemicals should be stored separately to prevent dangerous reactions.

Step 2: Containerization and Labeling

  • Container: Use a leak-proof container that is compatible with the chemical. Avoid using metal containers for acids and bases, glass for hydrofluoric acid, and light polyethylene (B3416737) for gasoline products.[5] Fill containers to no more than 90% of their capacity.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7][8] The label must also include a description of the waste and a hazard warning, such as a pictogram.[8]

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Laboratories can store hazardous waste in a designated SAA at or near the point of generation.[7] These storage areas must be under the direct control of the laboratory personnel.

  • Central Accumulation Areas (CAA): From the SAA, the waste can be moved to a CAA, which is a final on-site storage area.[7] The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[8]

Step 4: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.[9]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using inert absorbent materials like clay or diatomaceous earth.

  • Sweep or shovel the absorbed material into a suitable, closed container for disposal.[9][10]

  • Ventilate the area and wash the spill site after material pickup is complete.

Step 5: Final Disposal

  • Licensed Transporter: Hazardous waste must be transported off-site by a licensed hazardous waste hauler.[7]

  • Waste Manifest: A hazardous waste manifest must accompany the shipment. This document tracks the waste from generation to its final disposal facility. The generator should receive a final copy of the manifest within 45 days of waste removal.[8]

  • Disposal Facility: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

A Unwanted 2-Ethylhexyl 4-hydroxybenzoate Generated B Is it contaminated with other hazardous waste? A->B C Segregate from incompatible waste streams B->C Yes D Place in a designated, compatible, and sealed waste container B->D No C->D E Label container with 'Hazardous Waste' and contents/hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Transfer to Central Accumulation Area (CAA) within regulatory timeframes F->G H Arrange for pickup by a licensed hazardous waste disposal vendor G->H I Complete Hazardous Waste Manifest H->I J Waste transported to a licensed TSDF for final disposal I->J

References

Personal protective equipment for handling 2-Ethylhexyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (CAS No. 5153-25-3). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Summary of Physical and Chemical Properties

A clear understanding of the chemical properties of 2-Ethylhexyl 4-hydroxybenzoate is fundamental to its safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol [1]
Appearance Colorless to light yellow, clear liquid
Boiling Point 270°C at 50 mmHg
Density Approximately 1.035 g/cm³[2]
Flash Point 144.6°C[2]
Solubility Poorly soluble in water; soluble in organic solvents.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in mitigating risks associated with handling this compound. The following workflow outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling and Disposal start Start: Handling This compound assess_risk Assess Potential for: - Skin/Eye Contact - Inhalation of Aerosols/Vapors start->assess_risk eye_protection Eye and Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for splash risk assess_risk->eye_protection Eye Contact Risk skin_protection Skin Protection: - Chemical-resistant gloves (Butyl or Nitrile rubber) - Lab coat or chemical-resistant apron/coveralls assess_risk->skin_protection Skin Contact Risk respiratory_protection Respiratory Protection (if required): - Use in a well-ventilated area or fume hood - Consider respirator if aerosols are generated assess_risk->respiratory_protection Inhalation Risk handle Follow Safe Handling Procedures eye_protection->handle skin_protection->handle respiratory_protection->handle dispose Dispose of Waste According to Regulations handle->dispose end End of Procedure dispose->end

Caption: PPE selection workflow for handling this compound.

Eye and Face Protection
  • Minimum Requirement: Always wear safety glasses with side shields.

  • Splash Hazard: If there is a risk of splashing, chemical splash goggles are required.

  • Significant Splash Hazard: For tasks with a higher potential for splashing, a face shield should be worn in addition to goggles.

Skin Protection
  • Gloves: Chemical-resistant gloves are mandatory. Based on general resistance charts for esters, Butyl rubber and Nitrile gloves are recommended.[3][4] Always inspect gloves for any signs of degradation or punctures before use. For incidental contact, disposable nitrile gloves are often suitable, but they should be changed immediately upon contamination.[5] For extended contact or immersion, more substantial gloves are necessary.

  • Protective Clothing: A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended. Contaminated work clothing should not be allowed out of the workplace.[6]

Respiratory Protection
  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or if aerosols may be generated, a NIOSH-approved respirator may be necessary. The specific type of respirator should be selected based on a formal risk assessment.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling. Handle in a well-ventilated place.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Spill Management
  • In the event of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

Disposal
  • Dispose of waste, including contaminated PPE and spill cleanup materials, in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of this chemical down the drain or into the environment. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl 4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.